molecular formula C8H22N4 B1203904 N,N'-Bis(3-aminopropyl)ethylenediamine CAS No. 10563-26-5

N,N'-Bis(3-aminopropyl)ethylenediamine

Cat. No.: B1203904
CAS No.: 10563-26-5
M. Wt: 174.29 g/mol
InChI Key: RXFCIXRFAJRBSG-UHFFFAOYSA-N
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Description

The condensation reaction of 1,2-bis(3-aminopropylamino)ethane [3,3′ -ethylenediiminodipropylamine] with 4,6-dibenzofurandicarbaldehyde was studied.>3,2,3-tetramine is a tetramine and a polyazaalkane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine
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InChI

InChI=1S/C8H22N4/c9-3-1-5-11-7-8-12-6-2-4-10/h11-12H,1-10H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXFCIXRFAJRBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H22N4
Source PubChem
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DSSTOX Substance ID

DTXSID2065127
Record name N,N'-Bis(3-aminopropyl)ethylenediamine
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Molecular Weight

174.29 g/mol
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Physical Description

Liquid, Clear colorless to pale yellow liquid; [Acros Organics MSDS]
Record name 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis-
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Record name N,N'-Bis(3-aminopropyl)ethylenediamine
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CAS No.

10563-26-5
Record name N,N′-Bis(3-aminopropyl)ethylenediamine
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Record name N,N'-Bis(gamma-aminopropyl)diaminoethane
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Record name N,N'-Bis(3-aminopropyl)ethylenediamine
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Record name 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis-
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Record name N,N'-bis(3-aminopropyl)ethylenediamine
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Foundational & Exploratory

An In-Depth Technical Guide to N,N'-Bis(3-aminopropyl)ethylenediamine (CAS: 10563-26-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(3-aminopropyl)ethylenediamine, with the CAS registry number 10563-26-5, is a linear tetra-amine that serves as a versatile building block and functional molecule in a wide array of chemical and biological applications. Its unique structure, characterized by a central ethylenediamine core flanked by two 3-aminopropyl arms, imparts a high degree of reactivity and functionality. This document provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, safety and handling information, and a review of its current and potential applications in industrial processes and biomedical research. Particular attention is given to its role as a polyamine analogue and its potential implications in drug development and cellular biology.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with an amine-like odor.[1] It is miscible in water and soluble in various polar organic solvents.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 10563-26-5[2][3]
Molecular Formula C₈H₂₂N₄[2][4]
Molecular Weight 174.29 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 165 °C (at 10 mmHg)[2][4]
Density 0.952 g/mL (at 25 °C)[5]
Refractive Index n20/D 1.491[5]
Water Solubility 1000 g/L at 20 °C[6]
Melting Point -1.5 °C[6]
Flash Point >230 °F (>110 °C)[6]
pKa 10.49 ± 0.10 (Predicted)[6]

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process involving the cyanoethylation of ethylenediamine followed by the catalytic hydrogenation of the resulting dinitrile intermediate.[2][7]

Synthesis_Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation ethylenediamine Ethylenediamine intermediate N,N'-Bis(2-cyanoethyl)ethylenediamine ethylenediamine->intermediate + Acrylonitrile acrylonitrile Acrylonitrile final_product This compound intermediate->final_product + H₂ / Catalyst hydrogen H₂ / Catalyst

Figure 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on common methodologies described in the literature.[8][9]

Step 1: Synthesis of N,N'-Bis(2-cyanoethyl)ethylenediamine

  • To a reactor equipped with a stirrer, thermometer, and dropping funnel, add a monohydric alcohol (e.g., ethanol or methanol) as a solvent.

  • Add ethylenediamine to the reactor with stirring.

  • Slowly add acrylonitrile to the reaction mixture, maintaining a molar ratio of ethylenediamine to acrylonitrile of approximately 1:2.0-2.5. The addition should be carried out over 2-6 hours.

  • Maintain the reaction temperature between 30-70 °C.

  • Monitor the reaction progress by gas chromatography (GC) until the ethylenediamine is completely consumed.

  • The resulting mixture containing N,N'-Bis(2-cyanoethyl)ethylenediamine is used directly in the next step.

Step 2: Hydrogenation to this compound

  • In a high-pressure reactor, charge the N,N'-Bis(2-cyanoethyl)ethylenediamine mixture from the previous step.

  • Add a hydrogenation catalyst, such as Raney Nickel or a Cobalt-based catalyst.[9]

  • Add a solid alkali (e.g., sodium hydroxide) and, in some procedures, liquid ammonia to suppress side reactions.[9]

  • Pressurize the reactor with hydrogen to 1.5-4.5 MPa.[9]

  • Heat the reaction mixture to a temperature between 55-120 °C.[9]

  • Maintain the reaction under these conditions with stirring until GC analysis indicates complete conversion of the dinitrile intermediate.

  • After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

  • The final product can be purified by vacuum distillation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Publicly available databases such as SpectraBase and ChemicalBook provide access to ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound.[5][7]

Safety and Handling

This compound is a hazardous substance and requires careful handling. It is harmful if swallowed and fatal in contact with skin.[10] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[10]

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementReferences
Hazard Statements H302: Harmful if swallowed. H310: Fatal in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H402: Harmful to aquatic life.[10]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302 + P350: IF ON SKIN: Gently wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[8][10]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] Work in a well-ventilated area or under a chemical fume hood.[11]

First Aid Measures: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth with water and do not induce vomiting.[8] In all cases of exposure, seek immediate medical attention.[8]

Applications

The tetra-amine structure of this compound makes it a valuable component in various industrial and research applications.

Industrial Applications
  • Polymer Chemistry: It serves as an effective crosslinking and curing agent for epoxy resins and polyamides, enhancing their mechanical strength, thermal stability, and chemical resistance.[3][9]

  • Adhesives and Sealants: Its ability to form strong bonds contributes to the formulation of high-performance adhesives and sealants.

  • Corrosion Inhibitors and Surfactants: It is used as an intermediate in the manufacturing of corrosion inhibitors and surfactants.[3]

  • Water Treatment: The chelating properties of this polyamine allow it to bind with heavy metal ions, making it useful in water treatment applications for the removal of toxic metals.[3]

Research and Drug Development Applications

The biological significance of polyamines suggests several avenues for the application of this compound in biomedical research.

  • Polyamine Research: As a synthetic polyamine analogue, it can be used to study the roles of natural polyamines (putrescine, spermidine, and spermine) in cellular processes such as cell growth, proliferation, and differentiation.[7][12]

  • Drug Delivery: The multiple amine groups provide sites for bioconjugation, allowing for its potential use as a scaffold in the development of targeted drug delivery systems.[3]

  • Chelation Therapy: Its ability to chelate metal ions could be explored in the context of therapies for diseases associated with metal overload.

Biological Significance and Signaling Pathways

Polyamines are essential polycations involved in a multitude of cellular functions, including DNA stabilization, gene expression, and cell signaling.[1][13] The polyamine metabolic pathway is often dysregulated in diseases such as cancer, making it a target for therapeutic intervention.[1]

Polyamine_Signaling cluster_synthesis Biosynthesis cluster_catabolism Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SRM + dcSAM Spermine Spermine Spermidine->Spermine SMS + dcSAM N_acetylspermidine N-acetylspermidine Spermidine->N_acetylspermidine SSAT Spermine->Spermidine N_acetylspermine N-acetylspermine Spermine->N_acetylspermine ODC ODC SRM SRM SMS SMS dcSAM dcSAM SSAT SSAT PAOX PAOX N_acetylspermidine->Putrescine PAOX N_acetylspermine->Spermidine PAOX

Figure 2: Simplified overview of the polyamine metabolic pathway.

As a synthetic polyamine, this compound can potentially interact with various components of cellular signaling pathways that are regulated by natural polyamines. These include:

  • Cell Proliferation Pathways: Polyamines are known to influence signaling pathways that control cell growth, such as the mTOR pathway.[12] Synthetic analogues can be used to probe these interactions.

  • Ion Channel Regulation: The cationic nature of polyamines allows them to interact with and modulate the activity of various ion channels.

  • Nucleic Acid Interactions: Polyamines can bind to DNA and RNA, influencing their structure and function. This has implications for gene expression and protein synthesis.

Further research is needed to elucidate the specific interactions of this compound within these biological systems.

Conclusion

This compound is a chemical compound with significant utility in both industrial and research settings. Its well-defined synthesis and versatile reactivity make it a valuable tool for polymer chemists and material scientists. For researchers in the life sciences, its structural similarity to endogenous polyamines opens up opportunities for investigating fundamental cellular processes and developing novel therapeutic strategies. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential.

References

An In-depth Technical Guide on the Physicochemical Properties of N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-aminopropyl)ethylenediamine, a linear tetra-amine, is a versatile chemical compound with significant applications across various scientific and industrial domains. Its unique structure, featuring a central ethylenediamine core flanked by two 3-aminopropyl groups, imparts a high degree of reactivity and functionality.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination. The information presented is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and integration into various chemical and biological systems.

PropertyValueReference
Molecular Formula C8H22N4[2][3][4][5]
Molecular Weight 174.29 g/mol [2][3][4][5][6]
Appearance Clear, colorless to pale yellow liquid[1][4]
Melting Point -1.5 °C[2][5][7]
Boiling Point 150-160 °C at 5 mmHg; 165 °C at 10 mmHg; 314.85 °C at 760 mmHg[2][4][5][7]
Density 0.952 g/mL at 25 °C[2][5]
Solubility 1000 g/L in water at 20 °C[5][8]
pKa 10.49 ± 0.10 (Predicted)[7][8]
Refractive Index (n20/D) 1.491[2][5]
Vapor Pressure 2.2 hPa at 20 °C[2][5][7]
Flash Point >230 °F (>110 °C)[2][5]
CAS Number 10563-26-5[2][3][4][5]

Synthesis Workflow

The industrial synthesis of this compound is typically achieved through a two-step process involving cyanoethylation followed by catalytic hydrogenation.[1] This workflow is a cost-effective route for large-scale production.

Synthesis of this compound cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation A Ethylenediamine C N,N'-Bis(2-cyanoethyl)ethylenediamine A->C Reaction B Acrylonitrile B->C Reaction D N,N'-Bis(2-cyanoethyl)ethylenediamine F This compound D->F Reduction E Hydrogen Gas (H2) E->F G Catalyst (e.g., Raney Nickel) G->F

Synthesis of this compound.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of this compound at a specific pressure.

Materials:

  • This compound sample

  • Thiele tube filled with mineral oil

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

  • The test tube is securely attached to the thermometer.

  • The assembly is clamped so that the bulb of the thermometer and the sample are immersed in the mineral oil within the Thiele tube.

  • The Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Objective: To accurately measure the density of this compound.

Materials:

  • This compound sample

  • Pycnometer (a specific volume glass flask)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance.

  • The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 25 °C).

  • The pycnometer is removed from the water bath, dried, and its mass is accurately weighed.

  • The pycnometer is emptied, cleaned, and filled with distilled water.

  • The mass of the pycnometer filled with water is determined at the same temperature.

  • The density of the sample is calculated using the formula: Density = (Mass of sample / Mass of water) * Density of water at the measurement temperature.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the amine groups in this compound.

Materials:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • pH meter with a combination electrode (calibrated)

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A known concentration of this compound is prepared in deionized water.

  • A specific volume of the amine solution is placed in a beaker with a magnetic stir bar.

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • The standardized HCl solution is added in small, known increments from the burette.

  • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.

  • The titration is continued until a significant change in pH is observed, indicating the neutralization points.

  • A titration curve (pH vs. volume of HCl added) is plotted.

  • The pKa values are determined from the half-equivalence points on the titration curve. For a polyprotic base like this compound, multiple inflection points and corresponding pKa values will be observed.

Determination of Solubility

Objective: To determine the solubility of this compound in water and other solvents.

Materials:

  • This compound sample

  • Distilled water

  • Various organic solvents (e.g., ethanol, acetone, hexane)

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • A series of test tubes are prepared, each containing a known volume of the solvent to be tested (e.g., 10 mL).

  • Increasingly larger, accurately weighed amounts of this compound are added to successive test tubes.

  • Each test tube is vigorously agitated using a vortex mixer or shaker until the solute is fully dissolved or a saturated solution is formed.

  • The solubility is determined by identifying the maximum amount of the compound that can be dissolved in the given volume of solvent at a specific temperature. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Materials:

  • This compound sample

  • Abbe refractometer

  • Dropper or pipette

  • Lens cleaning paper

  • Constant temperature water circulator

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with lens paper.

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of the this compound sample are placed on the lower prism.

  • The prisms are closed and the instrument's light source is switched on.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Applications and Relevance in Drug Development

This compound serves as a valuable building block in the synthesis of various pharmaceutical intermediates.[4] Its multiple amine groups allow for its use in bioconjugation, a process for linking biomolecules to other molecules or surfaces. This is a key technique in the development of targeted drug delivery systems. Furthermore, its ability to form stable complexes with metal ions makes it a subject of interest in coordination chemistry, which has implications for the design of novel therapeutic and diagnostic agents. The compound is also utilized as a crosslinking agent in the production of polymers, some of which may have biomedical applications.[4] As a polyamine, it can also be used in research to study the roles of natural polyamines in cellular processes.[1]

References

N,N'-Bis(3-aminopropyl)ethylenediamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on N,N'-Bis(3-aminopropyl)ethylenediamine, a tetra-amine compound utilized in various scientific applications, including polymer synthesis and pharmaceutical development.

Physicochemical Data

This compound is a linear tetra-amine characterized by a central ethylenediamine core with two 3-aminopropyl groups attached to the nitrogen atoms.[1] This structure, with its four nitrogen-containing functional groups, imparts significant chemical reactivity.[1]

The key quantitative properties of this compound are summarized below for easy reference and comparison.

PropertyValueSource
Molecular Formula C8H22N4[2][3][4][5][6]
Molecular Weight 174.29 g/mol [1][2][3][5][6]
IUPAC Name N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine[5]
CAS Number 10563-26-5[3][4]
Density 0.952 g/mL at 25°C[2]
Boiling Point 150-160°C at 5 mm Hg[2]

Structural Representation

The molecular structure of this compound is crucial for understanding its chemical behavior and potential applications. The following diagram illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

References

Solubility of N,N'-Bis(3-aminopropyl)ethylenediamine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N,N'-Bis(3-aminopropyl)ethylenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 10563-26-5), also known as 3,2,3-tetramine, is a linear tetraamine compound valued for its role as a versatile chemical intermediate and building block.[1] Its structure, featuring a central ethylenediamine core with two aminopropyl arms, provides four reactive amine groups, making it a key component in various industrial and research applications.[1][2] These include serving as a curing agent for epoxy resins, a monomer in the synthesis of polyamides and polyurethanes, a chelating agent, and a foundational structure in the development of pharmaceutical intermediates.[2][3][4]

Understanding the solubility of this compound in different organic solvents is critical for its effective use. Solubility dictates the choice of reaction media, purification methods (such as extraction and crystallization), and formulation strategies, particularly in drug delivery systems and polymer synthesis.[1][3] This guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for its determination, and insights into the implications of its solubility for key applications.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which is rich in polar amine functional groups capable of hydrogen bonding, a general solubility trend can be inferred. The compound is expected to be highly soluble in polar solvents and less soluble in non-polar hydrocarbon solvents.

The following table summarizes the available quantitative and qualitative solubility information.

SolventCAS NumberTypeSolubilityTemperature (°C)
Water7732-18-5Polar Protic1000 g/L20
Ethanol64-17-5Polar ProticHigh Solubility (Qualitative)Not Specified
Hexane110-54-3Non-polarLow/Insoluble (Inferred)Not Specified

Note: The low solubility in hexane is inferred from its use in interfacial polymerization, where it resides in the aqueous phase reacting with a monomer dissolved in an organic solvent like hexane.

Applications and Implications for Solubility

The solubility characteristics of this compound are fundamental to its primary applications:

  • Epoxy Resin Curing: As a curing agent (hardener), it must be miscible with the liquid epoxy resin (e.g., DGEBA) to ensure a uniform reaction and a homogeneously cross-linked polymer network.[4] This implies good solubility in the resin matrix, which can range from polar to moderately non-polar.

  • Polymer Synthesis: In the production of polyamides and polyureas, it is often reacted with diacids or diisocyanates.[2] The choice of solvent for these polymerization reactions depends on the solubility of both monomers to ensure they remain in the same phase.

  • Chelating Agents: When used to formulate chelating agents, particularly for applications like removing heavy metals from wastewater, it is typically used in aqueous solutions due to its high water solubility.[3]

  • Drug Development: In pharmaceutical applications, it serves as a building block for more complex molecules.[3] Its derivatives may be designed to have specific solubility profiles (either aqueous or lipid solubility) to control drug delivery and bioavailability.[1]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the equilibrium (saturation) solubility of a liquid compound like this compound in an organic solvent. This method relies on the principle of allowing a mixture with excess solute to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Small, sealable glass vials (e.g., 4 mL) with chemically resistant caps

  • Constant temperature bath or incubator with shaking capability

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (e.g., 0.45 µm), compatible with the solvent

  • Volumetric flasks

  • A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis, ELSD) or a Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

Methodology:

  • Preparation of Solvent/Solute Mixtures:

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of glass vials.

    • Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of the amine after equilibration is necessary to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The exact time should be determined empirically by testing concentration at different time points until it remains constant.

  • Sample Collection and Preparation:

    • Once equilibrated, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (0.45 µm) into a clean vial to remove any microparticles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using the pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved this compound.

  • Calculation:

    • Calculate the solubility using the determined concentration and the dilution factor.

    • Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

    Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows.

G prep 1. Preparation Add excess amine to solvent in vials equil 2. Equilibration Agitate at constant temperature (24-72 hours) prep->equil settle 3. Settling Allow undissolved amine to settle (>2 hours) equil->settle sample 4. Sampling & Filtration Withdraw supernatant and filter (0.45 µm syringe filter) settle->sample dilute 5. Dilution Accurately dilute filtered sample into linear range of instrument sample->dilute analyze 6. Analysis Quantify concentration using validated method (HPLC/GC) dilute->analyze calculate 7. Calculation Calculate solubility from concentration and dilution factor analyze->calculate result Result Solubility (g/L or mol/L) calculate->result

Workflow for determining the solubility of this compound.

References

Technical Guide: Spectroscopic Analysis of N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth guide to the spectral characterization of N,N'-Bis(3-aminopropyl)ethylenediamine, a versatile tetraamine compound. It includes representative Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the analytical workflow and data-structure correlations. This guide is intended to serve as a practical resource for the identification and characterization of this compound in a research and development setting.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound.

Disclaimer: The spectral data presented in these tables are representative and intended for illustrative purposes. Actual experimental values may vary depending on the specific instrumentation, sample preparation, and experimental conditions.

¹H NMR Spectral Data

Table 1: Representative ¹H NMR Data for this compound

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
a~2.75Triplet4H-CH₂-NH₂
b~2.65Triplet4H-CH₂-N-
c~2.55Singlet4H-N-CH₂-CH₂-N-
d~1.65Quintet4H-CH₂-CH₂-CH₂-
e~1.50Broad Singlet4H-NH₂
¹³C NMR Spectral Data

Table 2: Representative ¹³C NMR Data for this compound

SignalChemical Shift (δ) ppmAssignment
1~55-N-C H₂-C H₂-N-
2~50-C H₂-N-
3~40-C H₂-NH₂
4~30-C H₂-CH₂-CH₂-
FTIR Spectral Data

Table 3: Representative FTIR Data for this compound

Frequency (cm⁻¹)IntensityFunctional Group Assignment
3350 - 3250Strong, BroadN-H stretch (primary and secondary amines)
2950 - 2850StrongC-H stretch (alkane)
1590 - 1560MediumN-H bend (primary amine)
1470 - 1450MediumC-H bend (alkane)
1130 - 1020MediumC-N stretch (aliphatic amine)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterium Oxide (D₂O)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is common for organic molecules, but D₂O can be used to identify exchangeable protons).

    • Thoroughly mix the sample until it is fully dissolved. A vortex mixer can be used to aid dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance the signal.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

FTIR Spectroscopy Protocol

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample (neat liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the neat liquid this compound onto the center of the ATR crystal.

    • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum. The data is usually collected in the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

    • Perform peak picking to identify the wavenumbers of the absorption bands.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

Visualizations

The following diagrams illustrate the workflow of spectral data analysis and the logical relationship between the spectroscopic data and the molecular structure of this compound.

spectral_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis & Interpretation cluster_output Output Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Use Neat Liquid Sample->Prep_FTIR NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq FTIR_Acq FTIR Spectrometer (ATR) Prep_FTIR->FTIR_Acq Process_NMR Fourier Transform, Phasing, Calibration NMR_Acq->Process_NMR Process_FTIR Background Subtraction, Peak Picking FTIR_Acq->Process_FTIR Analysis Spectral Interpretation Process_NMR->Analysis Process_FTIR->Analysis Output Structural Confirmation & Data Reporting Analysis->Output

Caption: Workflow for Spectroscopic Analysis.

data_structure_relationship cluster_structure Molecular Structure cluster_data Spectroscopic Data cluster_nmr NMR cluster_ftir FTIR cluster_info Derived Information Structure This compound (C₈H₂₂N₄) H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Structure->H_NMR provides C_NMR ¹³C NMR (Chemical Shifts) Structure->C_NMR provides FTIR FTIR (Vibrational Frequencies) Structure->FTIR provides Connectivity Proton & Carbon Environment/ Connectivity H_NMR->Connectivity reveals C_NMR->Connectivity reveals Functional_Groups Functional Groups (N-H, C-H, C-N) FTIR->Functional_Groups reveals Connectivity->Structure confirms Functional_Groups->Structure confirms

An In-depth Technical Guide to the Safe Handling of N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for N,N'-Bis(3-aminopropyl)ethylenediamine (CAS No. 10563-26-5). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Section 1: Chemical Identification and Physical Properties

This compound is a tetraamine compound used in various chemical syntheses and as a laboratory reagent.[1] It is a clear, colorless to pale yellow liquid.[1]

PropertyValueReference
Molecular Formula C8H22N4[2]
Molecular Weight 174.29 g/mol
Boiling Point 150-160 °C at 5 mm Hg[1]
Density 0.952 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.491[1]
Synonyms 3,3'-Ethylenediiminodipropylamine, TATA, 1,5,8,12-Tetraazadodecane[2]

Section 2: Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the substance.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][4]
Acute Toxicity, DermalCategory 2 / 3H310/H311: Fatal/Toxic in contact with skin.[3][4]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage.[3][4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[4]
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction.[3]
Acute Aquatic ToxicityCategory 3H402: Harmful to aquatic life.

Signal Word: Danger[2][4]

Hazard Pictograms:

  • Skull and Crossbones

  • Corrosion

  • Health Hazard

  • Exclamation Mark

Section 3: Toxicological Data

The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[5] This substance is highly toxic upon dermal contact and harmful if swallowed.[4]

Toxicity DataValueSpeciesReference
LD50 Oral 1200 mg/kgRat[4]
LD50 Dermal 190 mg/kgRabbit[4]

Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[5] Skin contact can cause severe burns and may lead to an allergic reaction.[6] Inhalation of vapors or mists may cause respiratory irritation.[2]

Section 4: Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure and ensure safety.

Handling:

  • Handle in a well-ventilated place, preferably in a closed system or with appropriate exhaust ventilation.[3][4]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mists.[2]

  • Wear appropriate personal protective equipment (PPE).[3]

  • Wash hands and face thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Ground and bond containers when transferring material.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][7]

  • Keep containers tightly closed.[2]

  • Store locked up.[2]

  • Store away from incompatible materials such as oxidizing agents.[6]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Section 5: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

PPE TypeSpecificationsReference
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield (8-inch minimum) is also recommended.[2][3]
Skin Protection Wear impervious, fire/flame resistant clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374. Use proper glove removal technique to avoid skin contact.[2][3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter type (e.g., ABEK).

Section 6: First Aid Measures

Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending physician.[2]

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[2]
Skin Contact Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[2]

Below is a logical diagram outlining the first aid procedures for different exposure routes.

Caption: First aid workflow for different exposure routes.

Section 7: Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Emergency Procedures:

  • Evacuate Personnel: Evacuate personnel to safe areas and ensure adequate ventilation.[2]

  • Wear Protective Equipment: Wear respiratory protection and other appropriate PPE as described in Section 5.[2]

  • Prevent Further Leakage: If safe to do so, prevent further leakage or spillage. Do not let the product enter drains.[2]

  • Containment and Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, earth) and dispose of it as hazardous waste.[2][7] Keep in suitable, closed containers for disposal.[2]

The following diagram illustrates the general workflow for handling a chemical spill.

SpillManagementWorkflow Spill Chemical Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Spill->PPE Contain Contain Spill (Prevent further leakage) PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste in Sealed Containers Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: General workflow for chemical spill management.

Section 8: Fire-Fighting Measures

While not flammable, this compound will burn if preheated.[1]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Combustion may produce toxic vapors of carbon oxides and nitrogen oxides (NOx).[1][2]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]

Section 9: Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][5]

Section 10: Experimental Protocols

Detailed experimental protocols for the toxicological studies cited (e.g., LD50 determination) are not publicly available in the provided search results. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by specialized laboratories. Researchers should consult relevant toxicological literature or regulatory agency guidelines for detailed methodologies.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet provided by the supplier before working with this compound.

References

An In-depth Technical Guide to N,N'-Bis(3-aminopropyl)ethylenediamine and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Bis(3-aminopropyl)ethylenediamine, a versatile tetraamine compound with significant applications in polymer chemistry, materials science, and the pharmaceutical industry. This document consolidates key information on its synonyms, chemical and physical properties, and its role as a crucial building block in various synthetic processes. Detailed experimental protocols and relevant biological pathways are also presented to support researchers and professionals in drug development and related fields.

Nomenclature and Identification

This compound is known by a variety of synonyms and identifiers across different chemical databases and commercial suppliers. Accurate identification is crucial for sourcing and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name N'-(2-((3-aminopropyl)amino)ethyl)propane-1,3-diamine
CAS Number 10563-26-5
Common Synonyms N4-Amine, 1,5,8,12-Tetraazadodecane, 3,2,3-tet, N,N'-Bis(gamma-aminopropyl)diaminoethane
Trade Names BAPED, N3-Amine
Molecular Formula C8H22N4
Molecular Weight 174.29 g/mol
InChI Key RXFCIXRFAJRBSG-UHFFFAOYSA-N
SMILES NCCCNCCNCCCN
EC Number 234-147-9

Physicochemical Properties

The utility of this compound in various applications is dictated by its distinct physical and chemical properties.

Table 2: Physicochemical Data of this compound

Property Value Reference
Appearance Colorless to pale yellow liquid[1]
Boiling Point 150-160 °C at 5 mmHg[1]
Density 0.952 g/mL at 25 °C[1]
Refractive Index n20/D 1.491[1]
Flash Point >230 °F[1]
Melting Point -1.5 °C[1]
Vapor Pressure 0.000454 mmHg at 25°C[1]

Key Applications in Research and Development

This compound is a versatile building block with applications spanning several scientific and industrial domains.[1]

  • Polymer Chemistry : It serves as a highly effective cross-linking and curing agent for epoxy resins and is a key component in the synthesis of polyamides and polyureas.[2] Its tetra-functionality allows for the formation of highly cross-linked polymer networks, imparting superior thermal and mechanical properties to the resulting materials.[2]

  • Pharmaceutical Development : This compound acts as a scaffold and intermediate in the synthesis of various pharmaceutical compounds.[1] Its polyamine structure is of interest in the design of novel therapeutic agents.

  • Bioconjugation : The primary and secondary amine groups provide reactive sites for the conjugation of biomolecules, making it a useful linker in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1]

  • Chelating Agents : The multiple amine functionalities enable the chelation of heavy metal ions, a property that is explored in applications such as water treatment and the development of antidotes for heavy metal poisoning.[2][3]

  • Dendrimer Synthesis : It can be used as a core molecule for the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers, which have applications in drug delivery and gene therapy.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization for specific applications.

Synthesis of this compound

The industrial synthesis typically involves a two-step process: cyanoethylation of ethylenediamine followed by catalytic hydrogenation.[5]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation A Ethylenediamine C Reaction in Monohydric Alcohol A->C B Acrylonitrile B->C D N,N'-Bis(cyanoethyl)ethylenediamine C->D E N,N'-Bis(cyanoethyl)ethylenediamine F Hydrogenation (H2) Raney Nickel Catalyst Solid Alkali E->F G This compound F->G G A Carboxylic Acid Molecule B EDC and NHS A->B Activation C Activated NHS Ester B->C E Conjugation Reaction C->E D This compound D->E F Stable Amide Bond Formation E->F G A Biological Sample (e.g., serum, tissue homogenate) B Deproteinization (e.g., with perchloric acid) A->B C Derivatization (e.g., with o-phthalaldehyde and N-acetyl-L-cysteine) B->C D HPLC Separation (Reversed-phase C18 column) C->D E Fluorescence Detection D->E F Quantification E->F G cluster_0 Endogenous Polyamine Metabolism cluster_1 Exogenous Influence Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Regulation Cellular Processes (Growth, Proliferation) Putrescine->Regulation Spermine Spermine Spermidine->Spermine Spermine synthase Spermidine->Regulation Spermine->Regulation BAPE This compound (Structural Analog) Transport Polyamine Transport System BAPE->Transport Transport->Putrescine Transport->Spermidine Transport->Spermine

References

An In-Depth Technical Guide on the Chelation Properties of N,N'-Bis(3-aminopropyl)ethylenediamine with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-aminopropyl)ethylenediamine, commonly abbreviated as BAPEN, is a linear tetraamine that exhibits potent chelating properties with a variety of metal ions. Its structure, featuring four nitrogen donor atoms, allows for the formation of stable multidentate complexes with numerous metal cations. This technical guide provides a comprehensive overview of the chelation characteristics of BAPEN, including its coordination chemistry, thermodynamic stability with various metal ions, and detailed experimental protocols for the characterization of these interactions. The ability of BAPEN and similar polyamines to bind to metal ions plays a crucial role in various biological processes and has significant implications for drug development and environmental remediation.

Coordination Chemistry of this compound

BAPEN acts as a tetradentate ligand, meaning it can bind to a central metal ion through its four nitrogen atoms. This multidentate nature leads to the formation of highly stable chelate rings, a phenomenon known as the chelate effect. The stability of these complexes is significantly greater than that of complexes formed with analogous monodentate ligands. The coordination of BAPEN with a metal ion typically results in the formation of a series of fused chelate rings, which enhances the thermodynamic stability of the resulting complex.

The coordination number and geometry of the resulting metal complex are dependent on the specific metal ion involved. For instance, with transition metals like copper(II), nickel(II), and zinc(II), BAPEN typically forms square planar or distorted octahedral complexes. The flexibility of the aminopropyl chains allows the ligand to adapt to the preferred coordination geometry of the metal ion.

Factors Influencing Chelation

Several factors influence the stability and selectivity of BAPEN-metal ion complexes:

  • pH of the Solution: The protonation state of the amine groups is highly dependent on the pH of the medium. At low pH, the nitrogen atoms are protonated, which inhibits their ability to coordinate with metal ions. As the pH increases, the amine groups become deprotonated, making the ligand a more effective chelator.

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are critical in determining the stability of the complex. Generally, smaller, more highly charged metal ions form more stable complexes.

  • Steric Hindrance: Although BAPEN is a relatively flexible molecule, steric factors can influence the formation and stability of its metal complexes.

Quantitative Data on Chelation

Table 1: Protonation Constants (pKa) of this compound

pKa ValueDescription
pKa1~10.5
pKa2~9.8
pKa3~7.5
pKa4~5.0

Note: These are approximate values and can vary with experimental conditions.

Table 2: Stability Constants (log K) of this compound with Divalent Metal Ions

Metal Ionlog K₁
Cu²⁺~18.5
Ni²⁺~13.8
Zn²⁺~11.5
Co²⁺~11.0
Fe²⁺~8.5
Mn²⁺~6.0

Note: These values are illustrative and represent typical magnitudes for linear tetraamines under specific conditions.

Table 3: Thermodynamic Parameters for the Chelation of Metal Ions by this compound

Metal IonΔH (kJ/mol)ΔS (J/mol·K)
Cu²⁺-80 to -10050 to 100
Ni²⁺-50 to -7030 to 70
Zn²⁺-30 to -5020 to 50

Note: These are representative ranges for similar polyamine-metal complexes. The chelation is typically an enthalpy-driven process, with a favorable entropy change due to the chelate effect.

Experimental Protocols

The determination of stability constants and thermodynamic parameters for BAPEN-metal ion complexes relies on precise experimental techniques. The following sections provide detailed methodologies for two common and powerful methods: potentiometric titration and isothermal titration calorimetry.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare stock solutions of the metal salts (e.g., nitrates or chlorides) of interest at a known concentration (e.g., 0.01 M).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

    • Perform an acid-base titration in the absence of the ligand and metal ion to determine the standard potential of the electrode and the concentration of any residual carbonate in the base.

  • Titration Procedure:

    • In a thermostated titration vessel, place a known volume of the BAPEN solution and the background electrolyte.

    • For the determination of protonation constants, titrate this solution with the standardized strong base, recording the pH after each addition.

    • For the determination of metal-ligand stability constants, add a known amount of the metal salt solution to the BAPEN solution in the vessel. The metal-to-ligand ratio should be carefully chosen (e.g., 1:1 or 1:2).

    • Titrate the metal-ligand solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Data Analysis:

    • The collected titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD).

    • The program refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis BAPEN_sol BAPEN Solution Titration_Vessel Thermostated Vessel (BAPEN + Metal + Electrolyte) BAPEN_sol->Titration_Vessel Metal_sol Metal Salt Solution Metal_sol->Titration_Vessel Base_sol Standardized Base Electrolyte_sol Background Electrolyte Electrolyte_sol->Titration_Vessel pH_Meter pH Meter Titration_Vessel->pH_Meter Buret Buret with Standardized Base Buret->Titration_Vessel Titration_Curve Titration Curve (pH vs. Volume) pH_Meter->Titration_Curve Software Computer Program (e.g., HYPERQUAD) Titration_Curve->Software Results Stability Constants (log K) Software->Results ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Ligand_sol BAPEN Solution (in Buffer) Degas Degas Both Solutions Ligand_sol->Degas Metal_sol Metal Salt Solution (in same Buffer) Metal_sol->Degas ITC_Cell Sample Cell (BAPEN Solution) Degas->ITC_Cell ITC_Syringe Injection Syringe (Metal Solution) Degas->ITC_Syringe Raw_Data Raw Data (Heat Spikes) ITC_Cell->Raw_Data Titration Sequential Injections ITC_Syringe->Titration Titration->ITC_Cell Isotherm Binding Isotherm Raw_Data->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Thermo_Params Thermodynamic Parameters (Kₐ, ΔH, n, ΔG, ΔS) Fitting->Thermo_Params Polyamine_Metal_Signaling Metal_Stress Excess Metal Ions (e.g., Fe²⁺, Cu²⁺) ROS Reactive Oxygen Species (ROS) Generation Metal_Stress->ROS Polyamine_Biosynthesis Polyamine Biosynthesis (e.g., BAPEN-like structures) Metal_Stress->Polyamine_Biosynthesis upregulates Chelation Metal Ion Chelation Metal_Stress->Chelation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Polyamines Polyamines Polyamine_Biosynthesis->Polyamines Polyamines->Chelation ROS_Scavenging Direct ROS Scavenging Polyamines->ROS_Scavenging Chelation->Oxidative_Stress mitigates ROS_Scavenging->Oxidative_Stress mitigates

In-depth Technical Guide on the Thermal Stability and Decomposition of N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N,N'-Bis(3-aminopropyl)ethylenediamine. The information contained herein is intended to support research, development, and handling of this compound in various scientific applications.

Introduction

This compound is a linear tetra-amine that finds application as a crosslinking agent, a ligand in coordination chemistry, and a building block in the synthesis of various polymers and pharmaceutical intermediates. An understanding of its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This guide summarizes available data on its thermal decomposition, provides detailed experimental protocols for its analysis, and outlines the logical workflow for such an assessment.

Thermal Stability and Decomposition Data

Under fire conditions, hazardous decomposition products of this compound are reported to include carbon oxides and nitrogen oxides (NOx). The compound is generally considered chemically stable under standard ambient conditions (room temperature).

Table 1: Thermal Properties of this compound and a Structural Analogue

PropertyValueCompoundNotes
Boiling Point 150 - 160 °C at 7 hPaThis compound
Chemical Stability Stable at room temperatureThis compound
Hazardous Decomposition (Fire) Carbon oxides, Nitrogen oxides (NOx)This compound
Decomposition Temperature Range (in Graphite Oxide) Shoulder at ~680 K (407 °C)bis(3-aminopropyl)amineAttributed to strongly adsorbed amine on oxygen-surface groups.[1]

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on liquid amine samples like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Methodology:

  • Crucible Selection and Preparation:

    • Use an inert crucible, typically alumina or platinum.

    • Ensure the crucible is clean and pre-conditioned by heating to a temperature above the planned experiment's maximum temperature to remove any residues.

  • Sample Preparation:

    • Due to the liquid nature of this compound, carefully pipette a small, representative sample into the crucible. A typical sample size is 5-10 mg.

    • Record the exact initial mass of the sample.

  • Instrument Setup:

    • Place the sample crucible onto the TGA's balance mechanism.

    • Place an empty, tared reference crucible on the reference balance (if applicable to the instrument).

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min or 20 °C/min, to a final temperature that ensures complete decomposition (e.g., 600-800 °C).

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the temperatures at which specific mass loss percentages occur (e.g., 5%, 50%).

    • The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures such as melting, crystallization, and glass transitions, as well as the heat of reaction for decomposition.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Methodology:

  • Crucible Selection and Preparation:

    • Use hermetically sealed aluminum pans and lids to contain the liquid sample and prevent volatilization before decomposition.

    • Ensure the pans and lids are clean and free from contaminants.

  • Sample Preparation:

    • Pipette a small amount of the liquid amine (typically 2-5 mg) into the bottom of the DSC pan.

    • Hermetically seal the pan with a lid using a crucible press. Ensure a proper seal to prevent leakage.

    • Prepare an empty, hermetically sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan in their respective positions in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Cool the sample to a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature transitions.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point, as determined by TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Interpretation Sample This compound (Liquid) TGA_Sample Prepare TGA Sample (5-10 mg in Alumina Crucible) Sample->TGA_Sample DSC_Sample Prepare DSC Sample (2-5 mg in Hermetic Al Pan) Sample->DSC_Sample TGA Thermogravimetric Analysis (TGA) TGA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DSC_Sample->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition_Products Evolved Gas Analysis (e.g., TGA-MS/FTIR) TGA_Data->Decomposition_Products Optional Stability_Profile Thermal Stability Profile (Onset Temp, Mass Loss %) TGA_Data->Stability_Profile Decomposition_Kinetics Decomposition Kinetics (Activation Energy) TGA_Data->Decomposition_Kinetics DSC_Data->Stability_Profile Decomposition_Mechanism Identification of Decomposition Products Decomposition_Products->Decomposition_Mechanism

Caption: Workflow for Thermal Stability Analysis.

Decomposition Pathway Signaling

The thermal decomposition of aliphatic amines can proceed through various pathways, including C-N and C-C bond cleavage, deamination, and cyclization reactions. The specific products will depend on the temperature, atmosphere, and presence of any catalysts. A generalized potential decomposition initiation is depicted below.

Decomposition_Pathway BAPE This compound Heat Thermal Energy BAPE->Heat Initial_Cleavage Initial Bond Cleavage (C-N or C-C) Heat->Initial_Cleavage Radical_Species Formation of Radical Species Initial_Cleavage->Radical_Species Volatile_Products Volatile Decomposition Products (e.g., ammonia, smaller amines, hydrocarbons) Radical_Species->Volatile_Products Propagation & Termination Char_Residue Char Residue Radical_Species->Char_Residue Condensation

Caption: Generalized Thermal Decomposition Initiation.

References

N,N'-Bis(3-aminopropyl)ethylenediamine (BAPEN): A Comprehensive Technical Guide to its Role as a Polydentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(3-aminopropyl)ethylenediamine, commonly referred to as BAPEN or 3,2,3-tet, is a versatile linear tetramine that serves as a powerful tetradentate ligand in coordination chemistry. Its unique structural architecture, featuring a central ethylenediamine core flanked by two aminopropyl arms, allows for the formation of stable chelate rings with a variety of metal ions. This technical guide provides an in-depth exploration of the coordination chemistry of BAPEN, detailing the synthesis and structural characterization of its metal complexes. Furthermore, it delves into the applications of these complexes, with a particular focus on their emerging role in drug development as polyamine analogues with anticancer properties. This document is intended to be a comprehensive resource, providing researchers with the foundational knowledge and detailed experimental protocols necessary to explore the potential of BAPEN in their respective fields.

Introduction to Polydentate Ligands and this compound

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nature of the ligand-metal interaction significantly influences the properties and reactivity of the resulting complex. Ligands are classified by their denticity, which refers to the number of donor atoms used to bind to the central metal. While monodentate ligands bind through a single donor atom, polydentate ligands possess two or more donor atoms, allowing them to form multiple bonds with the metal center. This process, known as chelation , results in the formation of stable ring structures, a phenomenon referred to as the chelate effect . The increased stability of chelated complexes makes polydentate ligands highly valuable in various applications, from industrial catalysis to medicinal chemistry.[1][2]

This compound (BAPEN) is a prime example of a flexible, linear tetradentate ligand. Its four nitrogen donor atoms are strategically positioned to coordinate with a single metal ion, typically forming a stable complex with three fused chelate rings: one central five-membered ring from the ethylenediamine backbone and two six-membered rings from the aminopropyl arms.[3] This 5,6,6-ring arrangement is a thermodynamically favorable coordination mode.[3] The flexibility of the aliphatic backbone of BAPEN allows it to accommodate the preferred coordination geometries of various metal ions, which commonly include octahedral, square planar, and square pyramidal arrangements.

Synthesis and Physicochemical Properties of BAPEN

The industrial synthesis of BAPEN is typically achieved through a two-step process.[3][4] The first step involves the cyanoethylation of ethylenediamine with acrylonitrile, yielding N,N'-bis(2-cyanoethyl)ethylenediamine.[4] This intermediate is then subjected to catalytic hydrogenation, commonly using a Raney nickel or cobalt catalyst, to reduce the nitrile groups to primary amines, thus affording this compound.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₂₂N₄[6]
Molecular Weight 174.29 g/mol [6]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 150-160 °C at 5 mm Hg[7]
Density 0.952 g/mL at 25 °C[7]
CAS Number 10563-26-5[6]

Coordination Chemistry of BAPEN with Transition Metals

BAPEN readily forms stable complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis of these complexes generally involves the direct reaction of BAPEN with a corresponding metal salt in a suitable solvent, such as ethanol or methanol.[7] The resulting complexes can often be isolated as crystalline solids, allowing for their detailed structural characterization by single-crystal X-ray diffraction.

Structural Characterization of BAPEN-Metal Complexes

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been employed to characterize several BAPEN-metal complexes, providing valuable insights into bond lengths, bond angles, and overall coordination geometry.

Table 2: Crystallographic Data for [Zn(BAPEN)(C₃HN₃S₃)]·C₂H₆O

ParameterValueReference(s)
Crystal System Monoclinic[7]
Space Group P2₁/n[7]
a (Å) 10.371(2)[7]
b (Å) 15.341(3)[7]
c (Å) 13.013(3)[7]
**β (°) **98.45(3)[7]
Spectroscopic Properties

Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in characterizing BAPEN-metal complexes. In the IR spectrum, the coordination of the nitrogen atoms of BAPEN to the metal center is evidenced by shifts in the N-H stretching and bending vibrations. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are dependent on the metal ion and its coordination environment. The d-d transitions observed in the visible region are particularly useful for inferring the coordination geometry of the complex.

Table 3: Spectroscopic Data for Selected Transition Metal Complexes

ComplexTechniqueKey ObservationsReference(s)
[Ni(II)(L)₂] (L = Schiff base)UV-VisBands at ~250 nm (π→π) and ~320 nm (n→π)[8]
[Ni(II)(dopa-semiquinone)₃]¹⁻ UV-VisIntense absorption band at 590 nm (intra-ligand charge transfer)[9]
[Co(II) complex] UV-Visd-d transitions indicative of coordination geometry[10]

Note: Data for specific BAPEN complexes is limited in the provided search results; this table presents data for related complexes to illustrate the application of these techniques.

Experimental Protocols

Synthesis of this compound (BAPEN)

This protocol is a generalized procedure based on the widely used industrial synthesis method.[3][4]

Step 1: Cyanoethylation of Ethylenediamine

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place ethylenediamine and a suitable solvent (e.g., water or a monohydric alcohol).

  • Cool the mixture in an ice bath.

  • Slowly add acrylonitrile dropwise to the stirred solution, maintaining the temperature below a specified limit (e.g., 40 °C) to control the exothermic reaction. The molar ratio of ethylenediamine to acrylonitrile should be approximately 1:2.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

  • Remove the solvent under reduced pressure to obtain the crude N,N'-bis(2-cyanoethyl)ethylenediamine intermediate.

Step 2: Catalytic Hydrogenation

  • In a high-pressure autoclave, dissolve the crude N,N'-bis(2-cyanoethyl)ethylenediamine in a suitable solvent, such as ethanol or methanol, containing a suspension of a hydrogenation catalyst (e.g., Raney nickel or Raney cobalt).

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure and heat the mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake.

  • Once the reaction is complete, cool the autoclave, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Purify the resulting this compound by vacuum distillation.

Synthesis of a Copper(II)-BAPEN Complex: Cu(BAPEN)₂

This protocol is adapted from a similar synthesis of a copper(II) perchlorate complex.

  • Dissolve this compound (1 mmol) in methanol (10 mL).

  • In a separate flask, dissolve copper(II) perchlorate hexahydrate (1 mmol) in methanol (10 mL).

  • Slowly add the methanolic solution of the ligand to the stirred solution of the copper(II) salt.

  • A color change should be observed upon addition, indicating complex formation.

  • Allow the resulting solution to stand at room temperature.

  • Slow evaporation of the solvent will yield crystals of the complex.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

Caution: Perchlorate salts are potentially explosive and should be handled with care.

Synthesis of a Nickel(II)-BAPEN Complex

This is a general procedure for the synthesis of a Ni(II) complex with a tetradentate amine ligand.

  • Dissolve this compound (1 mmol) in ethanol (20 mL).

  • In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in ethanol (20 mL).

  • Heat both solutions to reflux.

  • Add the hot ligand solution to the hot metal salt solution with stirring.

  • Continue refluxing the mixture for 1-2 hours.

  • A precipitate should form upon cooling the reaction mixture.

  • Collect the solid product by filtration, wash with ethanol, and dry under vacuum.

BAPEN in Drug Development: A Polyamine Analogue Approach

Polyamines are small, positively charged molecules that are essential for cell growth and proliferation. Cancer cells often exhibit dysregulated polyamine metabolism, leading to elevated intracellular concentrations of these molecules, making the polyamine metabolic pathway an attractive target for anticancer drug development.[2][11]

BAPEN and its derivatives are being investigated as polyamine analogues . These synthetic molecules can mimic natural polyamines and are taken up by cancer cells through the polyamine transport system. Once inside the cell, they can disrupt polyamine homeostasis through several mechanisms, ultimately leading to cell cycle arrest and apoptosis.[11][12]

Mechanism of Action

A key mechanism of action for many polyamine analogues involves the modulation of key enzymes in the polyamine metabolic pathway.[2][11]

  • Downregulation of Biosynthetic Enzymes: Polyamine analogues can lead to a feedback inhibition of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the rate-limiting enzymes in polyamine biosynthesis.[11]

  • Induction of Catabolic Enzymes: Some analogues can induce the activity of spermidine/spermine N¹-acetyltransferase (SSAT), an enzyme involved in the breakdown of polyamines.[12]

The net effect of these actions is a depletion of the natural polyamines, which are crucial for the proliferation of cancer cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the anticancer activity of BAPEN-based polyamine analogues.

Polyamine_Analogue_Pathway cluster_cell Cancer Cell cluster_metabolism Polyamine Metabolism cluster_effects Cellular Effects BAPEN BAPEN Analogue PTS Polyamine Transport System BAPEN->PTS Uptake BAPEN_in Intracellular BAPEN Analogue PTS->BAPEN_in ODC Ornithine Decarboxylase (ODC) BAPEN_in->ODC Inhibits AdoMetDC S-adenosylmethionine Decarboxylase (AdoMetDC) BAPEN_in->AdoMetDC Inhibits SSAT Spermidine/spermine N1-acetyltransferase (SSAT) BAPEN_in->SSAT Induces Polyamines Depletion of Natural Polyamines BAPEN_in->Polyamines Leads to CellCycle Cell Cycle Arrest Polyamines->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Signaling pathway of BAPEN analogues in cancer cells.

Experimental Protocol: Cytotoxicity Assay

To evaluate the anticancer potential of BAPEN-metal complexes, a cytotoxicity assay such as the MTT assay can be performed.

  • Cell Culture: Culture a human cancer cell line (e.g., a leukemia cell line such as CCRF-CEM) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the BAPEN-metal complex in the cell culture medium. Add the different concentrations of the complex to the wells containing the cells. Include a vehicle control (medium with the solvent used to dissolve the complex) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the complex relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of BAPEN-metal complexes.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Start Start: BAPEN Ligand & Metal Salt Reaction Reaction in Suitable Solvent Start->Reaction Isolation Isolation of Crude Product Reaction->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification FinalProduct Pure Crystalline Complex Purification->FinalProduct Spectroscopy Spectroscopic Analysis (IR, UV-Vis) FinalProduct->Spectroscopy Xray Single-Crystal X-ray Diffraction FinalProduct->Xray Elemental Elemental Analysis FinalProduct->Elemental Catalysis Catalytic Activity Testing FinalProduct->Catalysis Biological Biological Assays (e.g., Cytotoxicity) FinalProduct->Biological

Caption: General workflow for BAPEN-metal complex synthesis.

Conclusion

This compound has established itself as a significant polydentate ligand in coordination chemistry, capable of forming stable and structurally diverse complexes with a variety of metal ions. The straightforward synthesis of these complexes, coupled with their interesting spectroscopic and structural properties, makes them attractive targets for further investigation. The emerging role of BAPEN-based compounds as polyamine analogues in anticancer drug development highlights the potential for translating fundamental coordination chemistry into tangible therapeutic applications. This technical guide has provided a comprehensive overview of the core aspects of BAPEN chemistry, from synthesis to potential applications, and it is hoped that the detailed protocols and compiled data will serve as a valuable resource for researchers in this exciting and evolving field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine via Cyanoethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N,N'-bis(3-aminopropyl)ethylenediamine, a versatile tetraamine compound with significant applications in the production of polymers, epoxy resins, adhesives, and as an intermediate in the synthesis of UV stabilizers and corrosion inhibitors.[1][2] The synthesis is a two-step process involving the cyanoethylation of ethylenediamine (EDA) with acrylonitrile to form the intermediate N,N'-bis(2-cyanoethyl)-1,2-ethanediamine (BCNEDA), followed by the catalytic hydrogenation of BCNEDA to yield the final product.[3][4] This protocol outlines the methodologies for both reactions, summarizes quantitative data from various synthetic approaches, and provides visualizations of the chemical pathway and experimental workflow.

Introduction

This compound is a linear tetra-amine characterized by a central ethylenediamine core with two 3-aminopropyl groups attached to the nitrogen atoms.[3] This structure imparts high reactivity, making it a valuable building block in chemical synthesis and materials science.[2] The most common industrial synthesis route involves a two-step process: the Michael addition of ethylenediamine to acrylonitrile (cyanoethylation), followed by the reduction of the resulting dinitrile.[3][4] Optimization of this process is crucial for maximizing yield and purity while minimizing byproducts.[3] Recent advancements have focused on catalyst systems, solvent choices, and reaction conditions to improve efficiency and economic viability, with modern optimized processes achieving yields as high as 99.49%.[3]

Chemical Reaction Pathway

The synthesis proceeds in two main stages as depicted below.

Reaction_Pathway cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Hydrogenation EDA Ethylenediamine (EDA) BCNEDA N,N'-Bis(2-cyanoethyl)- 1,2-ethanediamine (BCNEDA) EDA->BCNEDA + 2x ACN Acrylonitrile (2 eq.) ACN->BCNEDA BAPED N,N'-Bis(3-aminopropyl)- ethylenediamine BCNEDA->BAPED Reduction H2 H₂ / Catalyst H2->BAPED Experimental_Workflow start Start prep_reagents Prepare Reagents: - Ethylenediamine - Acrylonitrile - Solvent start->prep_reagents cyanoethylation Step 1: Cyanoethylation (30-70 °C, 2-6 h) prep_reagents->cyanoethylation gc_analysis1 GC Analysis for EDA Conversion cyanoethylation->gc_analysis1 check1 EDA Conversion = 100%? gc_analysis1->check1 check1->cyanoethylation No hydrogenation_prep Prepare for Hydrogenation: - Charge Reactor with Catalyst,  Promoter, Solvent check1->hydrogenation_prep Yes hydrogenation Step 2: Hydrogenation (High T and P) hydrogenation_prep->hydrogenation gc_analysis2 GC Analysis for BCNEDA Conversion hydrogenation->gc_analysis2 check2 BCNEDA Conversion = 100%? gc_analysis2->check2 check2->hydrogenation No workup Work-up: - Cool and Vent Reactor - Filter Catalyst check2->workup Yes purification Purification (e.g., Distillation) workup->purification final_product Final Product: This compound purification->final_product

References

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Bis(3-aminopropyl)ethylenediamine is a linear tetra-amine with significant applications in chemical synthesis.[1] Its structure, featuring a central ethylenediamine core with two 3-aminopropyl arms, provides multiple reactive primary and secondary amine sites.[1] This functionality makes it a valuable building block in the production of epoxy resins, adhesives, sealants, surfactants, corrosion inhibitors, and as a ligand in the formation of metal complexes.[2] In the pharmaceutical and drug development sector, it serves as an intermediate for various active pharmaceutical ingredients and as a component in bioconjugation processes.[2]

The industrial synthesis of this compound is typically a two-step process.[1] The first step involves the cyanoethylation of ethylenediamine with acrylonitrile to produce the intermediate, N,N'-Bis(cyanoethyl)ethylenediamine.[1] The subsequent and critical step is the catalytic hydrogenation of this dinitrile intermediate, which reduces the nitrile groups to primary amines, yielding the final product.[1] The efficiency and selectivity of this hydrogenation step are paramount for achieving high yields and purity of this compound.[1] Various catalyst systems have been employed for this reduction, with Raney-type catalysts being common.[1] Optimization of reaction parameters such as catalyst type, solvent, temperature, and pressure is crucial for maximizing the yield and economic viability of the process.[1]

Data Presentation: Comparison of Catalytic Hydrogenation Conditions

The following table summarizes quantitative data from various reported catalytic hydrogenation methods for the synthesis of this compound from N,N'-Bis(cyanoethyl)ethylenediamine.

Catalyst SystemSolventTemperature (°C)PressureYield (%)Reference
Raney NickelEthanolNot SpecifiedNot Specified60[1][3]
Raney NickelMethanol / Liquid Ammonia55 - 653.5 - 4.5 MPa85.80[4]
Raney NickelEthanol / Sodium Hydroxide60 - 701.5 - 2.0 MPa95.80[4]
Raney Cobalt / LiOH·H₂OIsopropanol120800 psi98.16[4]
Co-Mn-Al Catalyst / LiOHDipropylene Glycol / Water110 - 130700 - 900 psi98.85 - 99.49[1][4]
Raney Nickel7 N Methanolic AmmoniaNot Specified50 psiNearly Quantitative[5][6]

Experimental Protocols

Provided below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: High-Yield Synthesis using a Co-Mn-Al Catalyst

This protocol is based on an optimized process demonstrating high yields.[1][4]

Materials:

  • N,N'-Bis(cyanoethyl)ethylenediamine (BCNEDA)

  • Co-Mn-Al catalyst

  • Lithium hydroxide (LiOH)

  • Dipropylene glycol (PM)

  • Deionized water

  • High-pressure reactor equipped with agitation and temperature control

Procedure:

  • Catalyst and Solvent Preparation: In a high-pressure reactor, prepare a mixture containing 1.00-2.00 wt% of the Co-Mn-Al catalyst relative to the weight of the BCNEDA reactant.

  • Reaction Medium: Add a mixed solvent of dipropylene glycol and water. The ether alcohol solution should constitute 29-35 wt% of the total reactant weight and is prepared by mixing 89-92 wt% dipropylene glycol with 8-11 wt% water.

  • Promoter Addition: Introduce lithium hydroxide (LiOH) as a promoter.

  • Reaction Conditions: Heat the reactor to a temperature range of 110-130°C and pressurize with hydrogen to 700-900 psi.

  • Reactant Addition: Gradually pump the N,N'-Bis(cyanoethyl)ethylenediamine into the reactor over a period of 3 hours under high-speed agitation.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 120°C. Monitor the conversion of BCNEDA to 100% using gas chromatography (GC).

  • Product Isolation: Once the reaction is complete, cool the reactor and release the pressure. The product, this compound, can be isolated and purified by distillation. The catalyst can be recovered for reuse.[1]

Protocol 2: Synthesis using Raney Nickel Catalyst in an Ethanolic System

This protocol describes a more traditional method using a Raney Nickel catalyst.[4]

Materials:

  • N,N'-Bis(cyanoethyl)ethylenediamine (BCNEDA) in an ethanol solution

  • Raney Nickel catalyst

  • Sodium hydroxide (NaOH)

  • Ethanol

  • High-pressure reactor

Procedure:

  • Catalyst Loading: Charge a 1000 mL high-pressure reactor with 25.0 g of Raney Nickel catalyst, 2.0 g of sodium hydroxide, and 20.0 g of ethanol.

  • Reactant Addition: At a constant temperature of 55°C and under a hydrogen pressure of 1.5 MPa, pump in 400 g of BCNEDA containing 118.383 g of ethanol.

  • Hydrogenation: After the BCNEDA addition is complete, continue the reaction at a temperature of 60-70°C and a hydrogen pressure of 1.5-2.0 MPa.

  • Reaction Monitoring: Monitor the conversion of BCNEDA to 100% completion using gas chromatography (GC).

  • Product Isolation: Upon completion, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the Raney Nickel catalyst. The this compound can then be purified from the filtrate by distillation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: Prepare High-Pressure Reactor catalyst_loading Load Catalyst, Solvent, and Promoter start->catalyst_loading pressurize_heat Pressurize with H₂ and Heat to Reaction Temperature catalyst_loading->pressurize_heat reactant_addition Gradually Add N,N'-Bis(cyanoethyl)ethylenediamine pressurize_heat->reactant_addition hydrogenation Maintain Temperature and Pressure for Hydrogenation reactant_addition->hydrogenation monitoring Monitor Reaction Progress via GC hydrogenation->monitoring completion Reaction Complete (100% Conversion) monitoring->completion Check Conversion product_isolation Cool, Depressurize, and Isolate Crude Product completion->product_isolation purification Purify by Distillation product_isolation->purification final_product Final Product: this compound purification->final_product

Caption: Experimental workflow for the catalytic hydrogenation of N,N'-Bis(cyanoethyl)ethylenediamine.

logical_relationship cluster_process Key Factors Influencing Yield and Purity catalyst Catalyst System (e.g., Raney Ni, Co-Mn-Al) outcome High Yield & Purity of This compound catalyst->outcome solvent Solvent System (e.g., Ethanol, Dipropylene Glycol) solvent->outcome temperature Reaction Temperature temperature->outcome pressure Hydrogen Pressure pressure->outcome promoter Promoter (e.g., LiOH, NaOH) promoter->outcome

Caption: Logical relationship of key parameters for optimizing synthesis.

References

Application Notes and Protocols: N,N'-Bis(3-aminopropyl)ethylenediamine as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Bis(3-aminopropyl)ethylenediamine as a curing agent for epoxy resins. This document outlines its mechanism of action, typical formulations, curing schedules, and the resulting thermomechanical properties of the cured epoxy system. Detailed experimental protocols for characterization are also provided to aid in research and development.

Introduction

This compound is a tetrafunctional aliphatic amine that serves as a highly effective crosslinking agent for epoxy resins.[1][2] Its molecular structure, featuring four active amine hydrogens, allows for the formation of a dense, three-dimensional polymer network upon reaction with epoxy groups.[1] This high degree of crosslinking imparts superior mechanical strength, thermal stability, and chemical resistance to the cured epoxy thermoset, making it suitable for a wide range of high-performance applications, including coatings, adhesives, and composites.[2][3][4]

Curing Mechanism

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The primary and secondary amine groups of the curing agent attack the electrophilic carbon atoms of the epoxide rings in the epoxy resin. This ring-opening reaction results in the formation of hydroxyl groups and the creation of covalent bonds between the resin and the curing agent, leading to a highly crosslinked, rigid thermoset polymer.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) Mixing Mixing Epoxy->Mixing CuringAgent This compound CuringAgent->Mixing Curing Curing (Heat Application) Mixing->Curing Thermoset Crosslinked Epoxy Thermoset Curing->Thermoset

Epoxy Curing Workflow

Recommended Formulations and Curing Schedules

The optimal formulation and curing schedule depend on the specific epoxy resin used and the desired final properties. A common starting point is to use a stoichiometric ratio of the curing agent to the epoxy resin. The stoichiometric amount can be calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

Calculation of Stoichiometric Ratio:

Parts by weight of curing agent per 100 parts of resin (phr) = (AHEW / EEW) * 100

  • AHEW of this compound: 43.57 g/eq

  • Typical EEW of a standard Bisphenol A diglycidyl ether (DGEBA) resin: 182-192 g/eq

Table 1: Typical Formulation and Curing Schedules

ParameterRecommendation
Epoxy Resin Standard Bisphenol A Diglycidyl Ether (DGEBA)
Curing Agent This compound
Mixing Ratio (phr) 23-24 (based on EEW of 185-190)
Initial Curing 24 hours at room temperature (approx. 25°C)
Post-Curing 2 hours at 100-120°C

Note: The mixing ratio should be precisely calculated based on the certified EEW of the specific epoxy resin batch.

Performance Data

The following tables provide representative performance data for an epoxy system cured with an aliphatic amine. It is important to note that these are typical values and the actual properties of a system cured with this compound should be determined experimentally.

Table 2: Physical and Thermal Properties

PropertyTest MethodTypical Value
Appearance VisualClear, amber solid
Gel Time (100g mass at 25°C) ASTM D247130 - 45 minutes
Glass Transition Temperature (Tg) ASTM E1356 (DSC)110 - 130 °C
Heat Deflection Temperature (HDT) ASTM D648100 - 120 °C

Table 3: Mechanical Properties

PropertyTest MethodTypical Value
Tensile Strength ASTM D63870 - 85 MPa
Tensile Modulus ASTM D6382.8 - 3.5 GPa
Flexural Strength ASTM D790110 - 130 MPa
Flexural Modulus ASTM D7903.0 - 3.5 GPa

Experimental Protocols

The following are detailed protocols for the characterization of epoxy resins cured with this compound.

5.1. Sample Preparation

  • Accurately weigh the epoxy resin and this compound in the calculated stoichiometric ratio into a clean, dry beaker.

  • Thoroughly mix the components for 5-10 minutes at room temperature until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into appropriate molds for the required tests (e.g., dog-bone shapes for tensile testing, rectangular bars for flexural testing).

  • Cure the samples according to the desired curing schedule (e.g., 24 hours at room temperature followed by a post-cure at 120°C for 2 hours).

G start Start weigh Weigh Resin and Curing Agent start->weigh mix Thoroughly Mix weigh->mix degas Degas in Vacuum mix->degas pour Pour into Molds degas->pour cure Cure Samples pour->cure end End cure->end

Sample Preparation Workflow

5.2. Differential Scanning Calorimetry (DSC) for Curing Profile and Glass Transition Temperature (Tg)

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample: 5-10 mg of the uncured resin-curing agent mixture in a sealed aluminum pan.

  • Reference: An empty sealed aluminum pan.

  • Procedure for Curing Profile:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.

    • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

  • Procedure for Tg Determination:

    • Use a cured sample (5-10 mg).

    • Equilibrate at 25°C.

    • Ramp to a temperature above the expected Tg (e.g., 180°C) at 10°C/min.

    • Cool the sample to 25°C.

    • Perform a second heating ramp from 25°C to 180°C at 10°C/min. The Tg is determined from the inflection point in the baseline of the second heating scan.

5.3. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample: 10-15 mg of the cured epoxy resin.

  • Atmosphere: Nitrogen or air, depending on the desired analysis (inert or oxidative degradation).

  • Procedure:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

G cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_mech Mechanical Testing dsc_sample Prepare Uncured Sample dsc_run Run DSC Scan (e.g., 25-250°C) dsc_sample->dsc_run dsc_data Analyze Curing Exotherm dsc_run->dsc_data tga_sample Prepare Cured Sample tga_run Run TGA Scan (e.g., 30-800°C) tga_sample->tga_run tga_data Analyze Decomposition Profile tga_run->tga_data mech_sample Prepare Cured Specimens mech_test Perform Tensile/Flexural Tests mech_sample->mech_test mech_data Analyze Stress-Strain Data mech_test->mech_data

Characterization Workflow

5.4. Mechanical Testing

  • Tensile Properties (ASTM D638): Use a universal testing machine to determine the tensile strength, modulus, and elongation at break of the cured dog-bone shaped specimens.

  • Flexural Properties (ASTM D790): Use a three-point bending setup on a universal testing machine to determine the flexural strength and modulus of the cured rectangular bar specimens.

Safety and Handling

This compound is a corrosive and toxic substance. Always handle it in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete safety information.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

Application of N,N'-Bis(3-aminopropyl)ethylenediamine in Nanoparticle Functionalization: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-aminopropyl)ethylenediamine is a tetra-amine compound that serves as a versatile building block in the functionalization of nanoparticles. Its multiple primary and secondary amine groups make it an excellent candidate for the divergent synthesis of dendrimer-like coatings on nanoparticle surfaces. This high density of amine groups imparts a positive surface charge to the nanoparticles, which is crucial for their application in drug and gene delivery. The positively charged surface facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. Furthermore, the primary amines on the periphery of the dendrimer structure provide reactive sites for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes.

This document provides detailed protocols for the functionalization of silica and gold nanoparticles with this compound-based dendrons, along with methods for their characterization and application in drug and gene delivery.

Quantitative Data Summary

The following tables summarize typical quantitative data for nanoparticles functionalized with polyamine dendrimers. This data is representative of what can be expected when using this compound as a building block for dendrimer synthesis on nanoparticle surfaces.

Table 1: Physicochemical Properties of Dendrimer-Functionalized Nanoparticles

Nanoparticle TypeBare Nanoparticle Diameter (nm)Functionalized Nanoparticle Diameter (nm)Bare Nanoparticle Zeta Potential (mV)Functionalized Nanoparticle Zeta Potential (mV)
Silica Nanoparticles100 - 150120 - 180-15 to -30+20 to +40
Gold Nanoparticles20 - 5040 - 80-10 to -25+15 to +35

Table 2: Drug Loading and Gene Transfection Efficiency

Nanoparticle SystemDrug Loading Capacity (%)Drug Encapsulation Efficiency (%)Gene Transfection Efficiency (%)
Doxorubicin-loaded Dendrimer-Silica NPs10 - 1580 - 95N/A
Plasmid DNA-loaded Dendrimer-Gold NPsN/AN/A30 - 50
siRNA-loaded Dendrimer-Silica NPsN/AN/A40 - 60

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Dendrimer-like Shell on Silica Nanoparticles

This protocol describes a divergent synthesis approach to create a dendrimer-like coating on silica nanoparticles using this compound.

Materials:

  • Silica nanoparticles (100 nm)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • Methyl acrylate

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Triethylamine

  • Ninhydrin reagent

Experimental Workflow:

G cluster_0 Step 1: Amine Functionalization of Silica NPs cluster_1 Step 2: First Generation (G1) Dendrimer Growth cluster_2 Step 3: Higher Generation Growth (Repeat Step 2) A Disperse Silica NPs in Toluene B Add APTES A->B C Reflux for 24h B->C D Wash with Toluene and Ethanol C->D E Disperse Amine-NPs in Methanol D->E F Add Methyl Acrylate (Michael Addition) E->F G React for 48h F->G H Wash with Methanol G->H I Add this compound (Amidation) H->I J React for 72h I->J K Wash with Methanol and PBS J->K L Repeat Michael Addition and Amidation Cycles K->L

Caption: Workflow for synthesizing a dendrimer-like shell on silica nanoparticles.

Procedure:

  • Amine Functionalization of Silica Nanoparticles (APTES coating):

    • Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.

    • Sonicate for 15 minutes to ensure a uniform dispersion.

    • Add 2 mL of APTES to the suspension.

    • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.

    • Cool the reaction to room temperature.

    • Collect the amine-functionalized nanoparticles by centrifugation (8000 rpm, 15 min).

    • Wash the nanoparticles three times with toluene and twice with ethanol to remove unreacted APTES.

    • Dry the nanoparticles under vacuum.

  • First Generation (G1) Dendrimer Growth:

    • Michael Addition:

      • Disperse the amine-functionalized silica nanoparticles in 50 mL of anhydrous methanol.

      • Add a 20-fold molar excess of methyl acrylate.

      • Stir the reaction mixture at room temperature for 48 hours.

      • Collect the nanoparticles by centrifugation and wash thoroughly with methanol to remove excess methyl acrylate.

    • Amidation:

      • Resuspend the ester-terminated nanoparticles in 50 mL of anhydrous methanol.

      • Add a 20-fold molar excess of this compound.

      • Stir the mixture at room temperature for 72 hours.

      • Collect the G1 dendrimer-functionalized nanoparticles by centrifugation.

      • Wash the nanoparticles extensively with methanol and PBS (pH 7.4) to remove excess reactants.

  • Higher Generation Dendrimer Growth:

    • Repeat the Michael addition and amidation steps to build subsequent dendrimer generations (G2, G3, etc.).

  • Characterization:

    • Confirm the presence of amine groups on the surface using the ninhydrin test.

    • Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • Characterize the morphology using Transmission Electron Microscopy (TEM).

Protocol 2: Functionalization of Gold Nanoparticles with a this compound-Based Dendron

This protocol involves the synthesis of a dendron with a thiol group at its focal point for attachment to a gold nanoparticle surface.

Materials:

  • Citrate-stabilized gold nanoparticles (20 nm)

  • This compound

  • Methyl acrylate

  • 3-Mercaptopropionic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Methanol (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethanol

  • Deionized water

Experimental Workflow:

G cluster_0 Step 1: Dendron Synthesis cluster_1 Step 2: Gold Nanoparticle Functionalization A Synthesize G1 Dendron using Methyl Acrylate and this compound B Couple 3-Mercaptopropionic Acid to Dendron Core using DCC/NHS A->B C Purify Thiol-Dendron B->C D Add Thiol-Dendron to Gold Nanoparticle Solution E Stir for 24h (Ligand Exchange) D->E F Purify by Centrifugation E->F

Caption: Workflow for functionalizing gold nanoparticles with a thiol-terminated dendron.

Procedure:

  • Synthesis of Thiol-Terminated Dendron:

    • Follow the procedure for dendrimer growth (Protocol 1, step 2) in solution (without nanoparticles) to synthesize the desired generation of the dendron.

    • Activate the carboxyl group of 3-mercaptopropionic acid with DCC and NHS in anhydrous DMF.

    • React the activated mercaptopropionic acid with the core amine groups of the synthesized dendron.

    • Purify the resulting thiol-terminated dendron by column chromatography.

  • Functionalization of Gold Nanoparticles:

    • Add the purified thiol-dendron to an aqueous solution of citrate-stabilized gold nanoparticles.

    • Stir the mixture at room temperature for 24 hours to allow for ligand exchange.

    • Purify the dendron-functionalized gold nanoparticles by repeated centrifugation and resuspension in deionized water to remove unbound dendrons and displaced citrate.

  • Characterization:

    • Confirm functionalization using UV-Vis spectroscopy (monitoring the surface plasmon resonance peak).

    • Measure the hydrodynamic diameter and zeta potential using DLS.

    • Characterize the morphology using TEM.

Signaling Pathways and Cellular Uptake

The high density of primary and secondary amines in the dendrimer shell of the functionalized nanoparticles plays a crucial role in their cellular uptake and subsequent endosomal escape, primarily through the "proton sponge" effect.

G cluster_0 Cellular Environment cluster_1 Proton Sponge Effect NP Dendrimer-Functionalized Nanoparticle Membrane Cell Membrane NP->Membrane Endocytosis Endosome Endosome (pH ~5.5-6.0) Membrane->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Fusion Cytosol Cytosol (Drug/Gene Release) Endosome->Cytosol Endosomal Escape Protonation Protonation of Amine Groups in Acidic Endosome Influx Influx of H+ and Cl- ions Protonation->Influx Swelling Osmotic Swelling Influx->Swelling Rupture Endosomal Membrane Rupture Swelling->Rupture

Caption: The "proton sponge" effect facilitating endosomal escape.

Mechanism of Cellular Uptake and Endosomal Escape:

  • Electrostatic Interaction and Endocytosis: The positively charged surface of the dendrimer-functionalized nanoparticles interacts with the negatively charged proteoglycans on the cell surface, promoting cellular uptake via endocytosis.[1]

  • The Proton Sponge Effect: Once inside the acidic environment of the endosome, the numerous amine groups within the dendrimer structure become protonated.[1] This buffering capacity leads to an influx of protons (H+) and chloride ions (Cl-) into the endosome to maintain charge neutrality.

  • Endosomal Rupture and Cargo Release: The continuous influx of ions results in osmotic swelling and eventual rupture of the endosomal membrane, releasing the nanoparticle and its therapeutic cargo into the cytoplasm before it can be degraded by lysosomal enzymes.[1] This is a critical step for the efficacy of both drug and gene delivery.

Conclusion

Functionalization of nanoparticles with dendrimer-like structures using this compound provides a robust platform for the development of advanced drug and gene delivery systems. The high density of amine groups enhances cellular uptake and facilitates endosomal escape, while the peripheral amines offer versatile points for conjugation of various bioactive molecules. The protocols and data presented here provide a foundation for researchers to design and characterize these promising nanocarriers for a wide range of biomedical applications.

References

Application Notes and Protocols for N,N'-Bis(3-aminopropyl)ethylenediamine (BAPEDA) in CO2 Capture Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N,N'-Bis(3-aminopropyl)ethylenediamine (BAPEDA), a promising polyamine, for carbon dioxide (CO2) capture. This document outlines the theoretical background, experimental protocols, and performance data, drawing parallels from structurally similar amines where direct data for BAPEDA is limited.

Introduction to BAPEDA for CO2 Capture

This compound (BAPEDA) is a linear polyamine with four amine groups (two primary and two secondary), making it a molecule of significant interest for CO2 capture applications. The multiple amine sites offer a high theoretical CO2 loading capacity. The primary and secondary amines react readily with CO2 through the formation of carbamates, a well-established mechanism in amine-based CO2 scrubbing.[1] The high reactivity of these amine groups suggests favorable absorption kinetics.

The primary reactions involved in CO2 capture by primary and secondary amines are carbamate formation and bicarbonate formation.[1]

  • Carbamate Formation: CO₂ + 2 RNH₂ ⇌ RNHCOO⁻ + RNH₃⁺[1]

  • Bicarbonate Formation: CO₂ + RNH₂ + H₂O ⇌ HCO₃⁻ + RNH₃⁺[1]

Tertiary amines, on the other hand, primarily facilitate the formation of bicarbonates.[1] The presence of both primary and secondary amines in BAPEDA's structure allows for rapid CO2 absorption.

Quantitative Data Summary

ParameterValue (for DPTA as an analogue)Solvent SystemTemperature (°C)Pressure (kPa)Reference
CO2 Loading Capacity ~0.7 mol CO2 / mol amineAqueous solution with MEANot SpecifiedNot Specified[2]
**Absorption Kinetics (k₂) **59,816 m³ kmol⁻¹ s⁻¹Aqueous solution40Not Specified[2]

Note: The CO2 loading capacity of polyamines can be influenced by the formation of dicarbamates and the steric hindrance around the amine groups. The data presented for DPTA suggests a high affinity and reactivity towards CO2.[2] Further experimental validation is required to establish the precise performance of BAPEDA.

Experimental Protocols

The following protocols are generalized methodologies for evaluating the CO2 capture performance of BAPEDA in a laboratory setting. These are based on standard procedures for amine scrubbing and can be adapted to specific research needs.

Protocol for CO2 Absorption/Desorption Screening

This protocol is designed for the initial screening of BAPEDA's CO2 absorption and regeneration performance using a simple gas bubbling setup.

Materials and Equipment:

  • This compound (BAPEDA), ≥98% purity

  • Deionized water

  • CO2 gas cylinder (high purity)

  • N2 gas cylinder (high purity)

  • Gas washing bottles (250 mL)

  • Mass flow controllers

  • Magnetic stirrer with heating plate

  • pH meter and probe

  • Thermometer or thermocouple

  • Condenser

  • Cold trap

Procedure:

  • Solvent Preparation: Prepare aqueous solutions of BAPEDA at desired weight percentages (e.g., 10, 20, 30 wt%) in deionized water.

  • Absorption Setup:

    • Place a known volume (e.g., 100 mL) of the BAPEDA solution into a gas washing bottle equipped with a magnetic stir bar.

    • Immerse the bottle in a water bath to maintain a constant temperature (e.g., 40 °C).

    • Connect the gas inlet of the washing bottle to a mass flow controller delivering a gas mixture of known CO2 concentration (e.g., 15% CO2 in N2) at a specific flow rate (e.g., 200 mL/min).

    • Connect the gas outlet to a flow meter and a CO2 analyzer or a gas chromatograph to measure the CO2 concentration in the outlet gas.

  • Absorption Process:

    • Start stirring the BAPEDA solution.

    • Introduce the CO2/N2 gas mixture into the solution and record the outlet CO2 concentration over time until it stabilizes (indicating saturation).

    • Periodically, small liquid samples can be taken to determine the CO2 loading.

  • Desorption (Regeneration) Process:

    • Stop the CO2/N2 gas flow.

    • Heat the saturated BAPEDA solution to a desired regeneration temperature (e.g., 80-120 °C) while purging with N2 gas.[3]

    • Pass the outlet gas through a condenser and a cold trap to remove any evaporated water or amine before it reaches the CO2 analyzer.

    • Monitor the CO2 concentration in the outlet gas until it returns to baseline, indicating the completion of regeneration.

  • Data Analysis:

    • Calculate the CO2 absorption capacity (mol CO2 / mol amine) based on the amount of CO2 absorbed at saturation.

    • Determine the initial absorption rate from the slope of the CO2 absorbed versus time curve.

    • Evaluate the regeneration efficiency by comparing the amount of CO2 desorbed to the amount absorbed.

Protocol for Vapor-Liquid Equilibrium (VLE) Measurement

This protocol is for determining the equilibrium solubility of CO2 in aqueous BAPEDA solutions at various partial pressures and temperatures.

Materials and Equipment:

  • High-pressure equilibrium cell or reactor equipped with pressure and temperature sensors.

  • Vacuum pump.

  • High-precision pressure transducer.

  • Temperature-controlled bath.

  • Stirring mechanism.

  • Gas chromatograph (GC) for gas phase analysis.

  • Titration setup for liquid phase analysis (to determine CO2 loading).

Procedure:

  • System Preparation:

    • Evacuate the equilibrium cell to remove any residual gases.

    • Introduce a precise amount of the prepared BAPEDA solution into the cell.

  • Equilibration:

    • Bring the cell to the desired experimental temperature using the temperature-controlled bath.

    • Introduce a known amount of CO2 into the cell, causing the pressure to rise.

    • Stir the solution vigorously to ensure good gas-liquid contact and allow the system to reach equilibrium (i.e., when the pressure and temperature remain constant).

  • Data Collection:

    • Record the final equilibrium pressure and temperature.

    • Carefully withdraw a sample from the liquid phase and analyze it for CO2 loading using a suitable titration method.

    • Analyze a sample from the gas phase using a GC to determine the partial pressure of CO2.

  • Repeat: Repeat the procedure for different CO2 partial pressures and temperatures to construct the VLE curve.

Visualizations

Signaling Pathways and Experimental Workflows

CO2_Capture_Mechanism cluster_absorption Absorption Phase cluster_regeneration Regeneration Phase CO2_gas CO2 (gas) CO2_dissolved CO2 (dissolved) CO2_gas->CO2_dissolved Dissolution Carbamate Carbamate Species CO2_dissolved->Carbamate Fast Reaction (Primary/Secondary Amines) Bicarbonate Bicarbonate Species CO2_dissolved->Bicarbonate Slower Reaction (Hydrolysis) BAPEDA BAPEDA Solution BAPEDA->Carbamate BAPEDA->Bicarbonate CO2_released CO2 (released) Carbamate->CO2_released Reversal Bicarbonate->CO2_released Decomposition Heat Heat Input (80-120°C) Heat->Carbamate Heat->Bicarbonate

Caption: General mechanism of CO2 capture and regeneration using BAPEDA.

Experimental_Workflow A Solvent Preparation (Aqueous BAPEDA) B CO2 Absorption (Gas Bubbling/VLE Cell) A->B C Data Collection (Outlet [CO2], Loading) B->C D Regeneration (Heating & N2 Purge) C->D E Data Analysis (Capacity, Rate, Efficiency) C->E D->B Cyclic Testing

Caption: Workflow for evaluating BAPEDA's CO2 capture performance.

Concluding Remarks

This compound (BAPEDA) presents a promising structure for efficient CO2 capture due to its multiple amine functionalities. The provided protocols offer a foundational approach for researchers to systematically evaluate its performance, including absorption capacity, kinetics, and cyclic stability. While direct performance data for BAPEDA is still emerging, insights from analogous polyamines like DPTA suggest a high potential for this solvent in industrial CO2 capture applications. Further research is essential to fully characterize BAPEDA and optimize its application in various CO2 capture scenarios.

References

The Pivotal Role of N,N'-Bis(3-aminopropyl)ethylenediamine in the Synthesis of Advanced Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Bis(3-aminopropyl)ethylenediamine is a versatile tetra-amine that serves as a crucial building block in the synthesis of various high-performance corrosion inhibitors.[1][2] Its unique molecular structure, featuring four nitrogen-containing functional groups, provides multiple active centers for derivatization, leading to the creation of potent corrosion inhibitors with enhanced efficacy.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of corrosion inhibitors derived from this compound, with a particular focus on Schiff base derivatives.

Application Notes

This compound is primarily used as a precursor for the synthesis of Schiff base corrosion inhibitors. Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[3] The resulting Schiff base molecules exhibit excellent corrosion inhibition properties due to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate their adsorption onto metal surfaces.[3] This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby mitigating the corrosion process.[3]

The derivatization of this compound into a bis-Schiff base (containing two azomethine groups) significantly enhances its corrosion inhibition efficiency. The multiple adsorption sites on a single molecule lead to a more stable and dense protective layer on the metal surface. The properties of the resulting inhibitor can be fine-tuned by selecting different aldehydes for the condensation reaction, allowing for the development of inhibitors tailored for specific applications and corrosive environments.

Synthesis of a Bis-Schiff Base Corrosion Inhibitor

This section outlines a general protocol for the synthesis of a bis-Schiff base corrosion inhibitor from this compound and an appropriate aldehyde.

Protocol 1: Synthesis of a Bis-Schiff Base from this compound

1. Materials:

  • This compound

  • Aldehyde (e.g., salicylaldehyde, vanillin, cinnamaldehyde)[4]

  • Methanol (or another suitable solvent)[4]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

2. Procedure:

  • Dissolve a specific molar quantity of the chosen aldehyde in methanol inside the round-bottom flask.

  • With constant stirring, add a stoichiometric amount of this compound dropwise to the aldehyde solution. The molar ratio of this compound to aldehyde should be 1:2 to ensure the formation of the bis-Schiff base.

  • Attach the reflux condenser and heat the mixture to reflux for a specified period (typically several hours).[4]

  • After the reaction is complete, remove the solvent using a rotary evaporator.

  • The resulting product, the bis-Schiff base, can be further purified if necessary, for example, by recrystallization.

G reagents This compound + 2 eq. Aldehyde + Methanol reaction_flask Reaction Flask (Stirring, Reflux) reagents->reaction_flask rotovap Rotary Evaporator (Solvent Removal) reaction_flask->rotovap product Bis-Schiff Base Corrosion Inhibitor rotovap->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Inhibitor purification->final_product

Synthesis workflow for a bis-Schiff base corrosion inhibitor.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized corrosion inhibitors is typically evaluated using electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on the inhibitor's ability to protect a metal surface in a corrosive environment.

Protocol 2: Potentiodynamic Polarization (PDP) Measurements

1. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)

  • Corrosive medium (e.g., 1 M HCl solution)

  • Synthesized corrosion inhibitor

  • Polishing paper and materials for electrode preparation

2. Procedure:

  • Prepare the working electrode (mild steel) by abrading it with successively finer grades of emery paper, followed by washing with distilled water and acetone, and then drying.

  • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.

  • Fill the cell with the corrosive medium (e.g., 1 M HCl) containing a specific concentration of the synthesized inhibitor. A blank solution without the inhibitor should also be tested for comparison.

  • Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 30-60 minutes) to reach a stable open circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Analyze the resulting polarization curve (Tafel plot) to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

  • Calculate the inhibition efficiency (η%) using the following equation: η% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis WE_prep Working Electrode (Mild Steel) Preparation cell_assembly Three-Electrode Cell Assembly WE_prep->cell_assembly solution_prep Inhibitor Solution Preparation solution_prep->cell_assembly ocp OCP Stabilization cell_assembly->ocp pdp_scan Potentiodynamic Polarization Scan ocp->pdp_scan tafel_plot Tafel Plot Analysis pdp_scan->tafel_plot calc Calculate η% tafel_plot->calc

Workflow for Potentiodynamic Polarization (PDP) measurements.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

1. Materials and Equipment:

  • Same as for PDP measurements, with the addition of a frequency response analyzer (usually integrated into modern potentiostats).

2. Procedure:

  • Follow steps 1-4 of the PDP protocol to prepare the electrode and stabilize the system at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (η%) using the following equation: η% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of various bis-Schiff base inhibitors, demonstrating the typical data obtained from PDP and EIS experiments.

Table 1: Potentiodynamic Polarization Data for Bis-Schiff Base Inhibitors in 1 M HCl

Inhibitor ConcentrationEcorr (mV vs SCE)icorr (μA/cm²)βa (mV/dec)βc (mV/dec)η%Reference
Blank -475115075-120-[5]
CBS 50 mg/L -48015070-11586.96[5]
CBS 150 mg/L -4856568-11094.36[5]
BS8 0.5 mM -23.4--98

CBS: Cysteine-glutaraldehyde bis-Schiff base; BS8: A specific bis-Schiff base inhibitor.

Table 2: Electrochemical Impedance Spectroscopy Data for Bis-Schiff Base Inhibitors in 1 M HCl

Inhibitor ConcentrationRct (Ω·cm²)Cdl (μF/cm²)η%Reference
Blank 45150-[5]
CBS 50 mg/L 3505087.14[5]
CBS 150 mg/L 8003094.38[5]
DHBP 2x10⁻³ M 1050-94

CBS: Cysteine-glutaraldehyde bis-Schiff base; DHBP: N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine.

These data clearly indicate that as the concentration of the bis-Schiff base inhibitor increases, the corrosion current density (icorr) decreases, while the charge transfer resistance (Rct) increases, leading to a significant rise in inhibition efficiency (η%). This demonstrates the effective protective action of these compounds, which are readily synthesized from precursors like this compound.

References

Application Notes and Protocols: N,N'-Bis(3-aminopropyl)ethylenediamine as a Precursor for Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of surfactants derived from N,N'-Bis(3-aminopropyl)ethylenediamine. This polyamine serves as a versatile precursor for the creation of cationic and Gemini surfactants with a range of tunable properties. The following sections detail a general synthetic protocol, present key performance data, and discuss the mechanistic aspects of their application, particularly in antimicrobial contexts.

Introduction

This compound is a linear tetra-amine that provides multiple reactive sites for chemical modification, making it an excellent building block for complex surfactant architectures.[1] Its structure allows for the synthesis of multi-headed cationic surfactants, such as Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer.[2] These types of surfactants often exhibit superior properties compared to their single-headed counterparts, including lower critical micelle concentrations (CMC) and greater efficiency in reducing surface tension.[2] The primary synthetic route to convert this compound into a cationic surfactant is through the quaternization of its amine groups with alkyl halides.[3]

Synthesis of Bis-Quaternary Ammonium Gemini Surfactants

This section outlines a general protocol for the synthesis of a bis-quaternary ammonium Gemini surfactant from this compound. The procedure involves the alkylation and subsequent quaternization of the amine groups.

Experimental Protocol: Synthesis of N,N,N',N'-Tetramethyl-N,N'-bis(dodecyl)-N,N'-bis(3-aminopropyl)ethylenediamine Dichloride

This protocol is a representative example and may require optimization for specific alkyl chain lengths and counter-ions.

Materials:

  • This compound

  • 1-Bromododecane (Dodecyl bromide)

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Alkylation of Secondary Amines:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and anhydrous potassium carbonate (2.2 equivalents) in anhydrous acetonitrile.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromododecane (2.1 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N'-bis(dodecyl)-N,N'-bis(3-aminopropyl)ethylenediamine.

  • Quaternization of Tertiary Amines:

    • Dissolve the crude product from the previous step in ethanol in a round-bottom flask.

    • Add an excess of methyl iodide (e.g., 4-5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the formation of the quaternary ammonium salt, which may precipitate out of the solution.

    • After the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and then dried under vacuum.

Characterization:

The structure and purity of the synthesized surfactant should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Fourier-Transform Infrared (FTIR) spectroscopy

  • Mass Spectrometry

Quantitative Data on Surfactant Properties

Surfactant PropertyTypical Value Range for C12-C16 Alkyl ChainsMethod of Determination
Critical Micelle Concentration (CMC) 10⁻⁴ to 10⁻⁶ mol/LSurface Tensiometry, Conductivity
Surface Tension at CMC (γCMC) 25 to 35 mN/mSurface Tensiometry
Minimum Area per Molecule (Amin) 50 to 80 ŲGibbs Adsorption Isotherm
Standard Free Energy of Micellization (ΔGmic) -25 to -40 kJ/molCalculation from CMC data

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of bis-quaternary ammonium Gemini surfactants from this compound.

SynthesisWorkflow Precursor This compound Alkylation Alkylation with Alkyl Halide (e.g., Dodecyl Bromide) Precursor->Alkylation Intermediate N,N'-bis(alkyl)- This compound Alkylation->Intermediate Quaternization Quaternization with Alkyl Halide (e.g., Methyl Iodide) Intermediate->Quaternization Surfactant Bis-Quaternary Ammonium Gemini Surfactant Quaternization->Surfactant

Caption: General workflow for the synthesis of a Gemini surfactant.

Mechanism of Action: Antimicrobial Activity

Cationic surfactants, including those derived from this compound, are known for their antimicrobial properties. Their mechanism of action is primarily based on the disruption of microbial cell membranes.

The positively charged quaternary ammonium head groups of the surfactant molecules are attracted to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4] This initial electrostatic interaction facilitates the insertion of the hydrophobic alkyl tails into the lipid bilayer of the cell membrane.

This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components (such as ions, metabolites, and nucleic acids), and ultimately, cell death.[5] The multicationic nature of Gemini surfactants can enhance this activity due to a stronger interaction with the cell surface.

The following diagram illustrates the proposed mechanism of antimicrobial action.

AntimicrobialMechanism Surfactant Cationic Surfactant Adsorption Electrostatic Adsorption Surfactant->Adsorption Bacteria Bacterial Cell (Negatively Charged Surface) Bacteria->Adsorption Insertion Hydrophobic Tail Insertion into Cell Membrane Adsorption->Insertion Disruption Membrane Disruption & Permeabilization Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

References

Application Notes and Protocols for N,N'-Bis(3-aminopropyl)ethylenediamine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-aminopropyl)ethylenediamine is a versatile, tetrafunctional primary amine that serves as a valuable tool in bioconjugation and drug delivery.[1][2][3][4] Its linear structure and the presence of four primary amine groups allow for its use as a crosslinking agent or a spacer to conjugate biomolecules.[1][3][4] This document provides detailed protocols for utilizing this compound in bioconjugation, focusing on the conjugation to carboxyl groups on proteins, a common strategy in the development of antibody-drug conjugates, targeted therapies, and diagnostic agents.

The primary amines of this compound can readily react with activated carboxyl groups (e.g., on aspartic acid or glutamic acid residues of a protein) to form stable amide bonds.[5][6][7] This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and stability of the reactive intermediate.[7][8]

Data Presentation

Table 1: Recommended Molar Ratios for Protein-Linker Conjugation
ReactantMolar Excess over ProteinPurpose
EDC10 - 50-foldActivation of carboxyl groups on the protein.
NHS/Sulfo-NHS5 - 20-foldStabilization of the active ester intermediate.
This compound10 - 100-foldTo act as a linker, ensuring efficient conjugation to the activated protein.
Table 2: Typical Reaction Conditions for Bioconjugation
ParameterConditionRationale
Activation Step
pH4.5 - 6.0Optimal pH for EDC-mediated activation of carboxyl groups.
TemperatureRoom TemperatureSufficient for the activation reaction.
Duration15 - 30 minutesAdequate time for the formation of the NHS-ester intermediate.
Conjugation Step
pH7.2 - 8.0Optimal pH for the reaction of primary amines with the NHS-ester.
TemperatureRoom Temperature or 4°CRoom temperature for faster reaction, 4°C for overnight reactions to minimize protein degradation.
Duration2 hours to overnightDepends on the reactivity of the protein and desired degree of conjugation.
Quenching
Quenching AgentTris or GlycineTo stop the reaction by consuming unreacted NHS-esters.
Final Concentration20 - 50 mMSufficient to effectively quench the reaction.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups using EDC/NHS chemistry. This two-step process minimizes protein-protein cross-linking.

Materials:

  • Protein of interest (e.g., antibody, enzyme)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using dialysis or a desalting column.

  • Activation of Protein Carboxyl Groups:

    • Add a 20-fold molar excess of EDC and a 10-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately after activation, remove excess EDC and NHS by passing the solution through a desalting column pre-equilibrated with Conjugation Buffer. Collect the protein-containing fractions.

  • Conjugation with this compound:

    • Dissolve this compound in Conjugation Buffer.

    • Add a 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the protein-linker conjugate from excess this compound and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.[9][10][11] The purification method should be chosen based on the size difference between the protein conjugate and the small molecule reagents.

  • Characterization of the Conjugate:

    • Protein Concentration: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

    • Degree of Labeling: The number of linker molecules per protein can be estimated using various techniques such as MALDI-TOF mass spectrometry or by conjugating a fluorescently labeled molecule to the free amine of the linker and measuring the absorbance.[12][13]

    • Functional Activity: Assess the biological activity of the protein conjugate to ensure that the conjugation process has not significantly impacted its function.

Mandatory Visualization

experimental_workflow cluster_activation Protein Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization protein Protein in Activation Buffer add_edc_nhs Add EDC/NHS protein->add_edc_nhs 15-30 min RT activated_protein Activated Protein (NHS-ester) add_edc_nhs->activated_protein add_linker Add N,N'-Bis(3-aminopropyl) ethylenediamine activated_protein->add_linker conjugate_formation Protein-Linker Conjugate add_linker->conjugate_formation 2h RT or overnight 4°C quench Quench Reaction (Tris/Glycine) conjugate_formation->quench purify Purification (SEC/Dialysis) quench->purify characterize Characterization (MS, Activity Assay) purify->characterize final_product Purified Conjugate characterize->final_product

Caption: Workflow for the two-step bioconjugation of a protein.

signaling_pathway cluster_activation Activation of Carboxyl Group cluster_conjugation Amine Coupling protein_cooh Protein-COOH o_acylisourea O-Acylisourea Intermediate (unstable) protein_cooh->o_acylisourea + edc EDC edc->o_acylisourea o_acylisourea->protein_cooh Hydrolysis nhs_ester Protein-NHS Ester (amine-reactive) o_acylisourea->nhs_ester nhs NHS / Sulfo-NHS nhs->nhs_ester + amide_bond Protein-CO-NH-Linker-NH2 (Stable Amide Bond) nhs_ester->amide_bond linker H2N-Linker-NH2 (this compound) linker->amide_bond +

Caption: Reaction mechanism for EDC/NHS mediated amine coupling.

logical_relationship start Bioconjugation Goal: Link Biomolecule A to Biomolecule B linker_choice Choice of Linker: This compound start->linker_choice functional_groups Available Functional Groups linker_choice->functional_groups carboxyl Carboxyl Groups (e.g., on Protein A) functional_groups->carboxyl amine Amine Groups (on Linker) functional_groups->amine conjugation_chem Conjugation Chemistry: EDC/NHS Coupling carboxyl->conjugation_chem amine->conjugation_chem purification Purification Strategy conjugation_chem->purification sec Size-Exclusion Chromatography purification->sec dialysis Dialysis purification->dialysis characterization Characterization of Conjugate sec->characterization dialysis->characterization

Caption: Decision process for bioconjugation using the specified linker.

References

Application Notes and Protocols for Amine-Based Crosslinkers in Hydrogel Synthesis: A Focus on N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids, making them ideal materials for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2] The physical and chemical properties of hydrogels are largely determined by the polymer backbone and the type and density of the crosslinks within the polymer network.[3] Chemical crosslinking, which involves the formation of stable covalent bonds, offers precise control over the hydrogel's mechanical strength, swelling behavior, and degradation rate.[4]

N,N'-Bis(3-aminopropyl)ethylenediamine (BAPED) is a tetrafunctional polyamine with four primary amine groups, making it a potent crosslinking agent.[5] Its structure allows for the formation of highly crosslinked polymer networks, which can impart superior thermal and mechanical properties.[5][6] While extensively used in epoxy and polyamide systems, its application in hydrogel synthesis is not as widely documented. However, the fundamental principles of amine-based crosslinking can be applied to predict its behavior and utility in creating robust hydrogels.

These application notes provide a comprehensive overview of the use of polyamine crosslinkers, with a theoretical focus on BAPED, for the synthesis of hydrogels. We present a general protocol using a diamine crosslinker as a well-documented model system and discuss how a multifunctional crosslinker like BAPED could be employed to achieve hydrogels with enhanced properties.

Principle of Amine-Based Crosslinking

Amine groups are effective nucleophiles and can react with various functional groups on polymer backbones to form stable covalent bonds. Common reactions for hydrogel crosslinking involving amines include:

  • Amide bond formation: Primary amines react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. This is a widely used strategy for crosslinking polymers like hyaluronic acid and poly(ethylene glycol) (PEG).

  • Michael-type addition: Amines can react with polymers containing α,β-unsaturated carbonyl groups (e.g., acrylates, vinyl sulfones) through a Michael-type addition reaction.

The tetra-functional nature of BAPED allows it to react with up to four polymer chains, creating a dense and highly crosslinked hydrogel network. This high crosslinking density is expected to result in hydrogels with increased mechanical strength and a lower swelling ratio compared to those crosslinked with diamines.

Experimental Protocols

Protocol 1: Synthesis of a PEG-Based Hydrogel using an Amine Crosslinker

This protocol details the crosslinking of a 4-Arm PEG-Succinimidyl Carboxymethyl Ester (PEG-SCM, an NHS ester) with a diamine linker.

Materials:

  • 4-Arm PEG-Succinimidyl Carboxymethyl Ester (PEG-SCM) (10 kDa)

  • Diamino-PEG (2 kDa) or this compound (BAPED)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 10% (w/v) solution of 4-Arm PEG-SCM in sterile, nuclease-free water.

    • Prepare a 10% (w/v) solution of the diamine crosslinker (or BAPED) in PBS (pH 7.4). Note: The molar ratio of NHS ester to amine groups should be optimized based on the desired crosslinking density. For BAPED, a lower molar concentration will be needed compared to a diamine to achieve a similar degree of crosslinking due to its higher functionality.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, mix the 4-Arm PEG-SCM solution and the crosslinker solution in a 1:1 volume ratio.

    • Vortex the solution for 5-10 seconds to ensure thorough mixing.

    • Pipette the solution into a mold of the desired shape and size.

    • Allow the hydrogel to crosslink at 37°C for 30 minutes, or until gelation is complete. Gelation can be confirmed by inverting the mold.

  • Washing and Equilibration:

    • Gently remove the hydrogel from the mold and place it in a beaker containing sterile PBS.

    • Wash the hydrogel with PBS for 24 hours, changing the PBS every 8 hours, to remove any unreacted components.

    • The hydrogel is now ready for characterization or use in cell culture or drug delivery studies.

Characterization of Hydrogels

The physical and chemical properties of the synthesized hydrogels should be characterized to ensure they meet the requirements of the intended application.

Swelling Behavior

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water. It is influenced by the crosslinking density, with higher crosslinking leading to a lower swelling ratio.[3]

Protocol for Swelling Ratio Measurement:

  • Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in deionized water or PBS at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Ws).

  • Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Mechanical Properties

The mechanical properties of a hydrogel, such as its compressive modulus and viscoelasticity, are crucial for its performance, especially in load-bearing applications like tissue engineering.[7] These properties are highly dependent on the crosslinking density.

Protocol for Mechanical Testing (Compression):

  • Prepare cylindrical hydrogel samples using an appropriate mold and allow them to reach equilibrium swelling in PBS.

  • Perform uniaxial compression testing using a mechanical tester.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min).

  • The compressive modulus can be calculated from the linear region of the stress-strain curve.

Quantitative Data Summary

The following tables summarize representative data for hydrogels synthesized using amine-reactive crosslinking strategies. This data illustrates the influence of the crosslinker and polymer concentration on the hydrogel's properties.

Table 1: Swelling Ratios of Various Crosslinked Hydrogels

PolymerCrosslinkerCrosslinker ConcentrationSwelling Ratio (%)Reference
GelatinEDC/NHSLow>150%[8]
GelatinEDC/NHSHighReduced swelling[8]
Hyaluronic AcidEDCVariedDecreased with increased crosslinking[9]
HEMATEGDMAVariedDependent on crosslinking density[10]

Table 2: Mechanical Properties of Amine-Crosslinked Hydrogels

PolymerCrosslinkerProperty MeasuredValueReference
PEGDiamineGel Strength (Storage Modulus)350-1500 Pa[11]
Hyaluronic AcidEDCTensile StressIncreased after crosslinking[9]
GelatinEDC/NHSRigidity and Thermal StabilityImproved with crosslinking[8]

Table 3: Drug Release Characteristics from Crosslinked Hydrogels

PolymerCrosslinkerDrugRelease ProfileReference
PEG-DiamineGenipinPEG-genipinGreatest release in first 24h[12]
HEMATEGDMATimolol MaleateDependent on crosslinking density[10]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Hydrogel Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_polymer Prepare Polymer Solution (e.g., 4-Arm PEG-SCM) mix Mix Polymer and Crosslinker Solutions prep_polymer->mix prep_crosslinker Prepare Crosslinker Solution (e.g., BAPED in PBS) prep_crosslinker->mix cast Cast into Mold mix->cast gelation Allow Gelation (e.g., 37°C, 30 min) cast->gelation wash Wash with PBS (24h, multiple changes) gelation->wash equilibrate Equilibrate in desired buffer wash->equilibrate swelling Swelling Studies equilibrate->swelling mechanical Mechanical Testing equilibrate->mechanical drug_release Drug Release Assay equilibrate->drug_release

Caption: Workflow for amine-crosslinked hydrogel synthesis.

Crosslinking Mechanism

crosslinking_mechanism Theoretical Crosslinking with BAPED cluster_reactants Reactants cluster_product Product baped BAPED (Tetra-amine Crosslinker) hydrogel Highly Crosslinked Hydrogel Network baped->hydrogel Forms 4 amide bonds polymer1 Polymer Chain (with NHS ester) polymer1->hydrogel polymer2 Polymer Chain (with NHS ester) polymer2->hydrogel polymer3 Polymer Chain (with NHS ester) polymer3->hydrogel polymer4 Polymer Chain (with NHS ester) polymer4->hydrogel

References

Application Notes and Protocols for Antioxidant Synthesis Using N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel antioxidants using N,N'-Bis(3-aminopropyl)ethylenediamine as a key intermediate. The protocols detailed below are intended to guide researchers in the development of new antioxidant compounds, particularly Schiff base derivatives, and to provide standardized methods for assessing their efficacy.

Introduction

This compound is a versatile tetraamine that serves as an excellent building block for the synthesis of various functional molecules.[1][2] Its multiple nucleophilic nitrogen centers allow for the facile creation of derivatives, such as Schiff bases, which have garnered significant interest for their potential antioxidant properties.[1] Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The Schiff bases derived from this compound, particularly those incorporating phenolic moieties, are promising candidates for novel antioxidant development due to their ability to scavenge free radicals.

Synthesis of a Novel Schiff Base Antioxidant

A notable example of an antioxidant synthesized from this compound is the Schiff base formed with salicylaldehyde. This reaction creates a molecule with multiple sites for radical scavenging.

Experimental Protocol: Synthesis of N,N'-Bis(salicylidene)-N,N'-bis(3-aminopropyl)ethylenediamine

This protocol is based on established methods for Schiff base synthesis from diamines and salicylaldehyde.[3][4][5]

Materials:

  • This compound

  • Salicylaldehyde

  • Methanol or Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve a specific molar equivalent of salicylaldehyde in absolute ethanol or methanol.

  • To this solution, slowly add a solution of this compound (typically in a 2:1 molar ratio of aldehyde to diamine) in the same solvent while stirring.

  • The reaction mixture is then refluxed with continuous stirring for a period of 2 to 4 hours.[5]

  • After refluxing, the reaction mixture is allowed to cool to room temperature.

  • The flask is then placed in an ice bath to facilitate the precipitation of the Schiff base product.[3]

  • The resulting precipitate is collected by vacuum filtration and washed with cold solvent (ethanol or methanol) to remove any unreacted starting materials.

  • The purified product is then dried, for instance, in a desiccator under vacuum over silica gel.

Characterization:

The synthesized Schiff base should be characterized using standard analytical techniques such as:

  • FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond, typically observed as a strong absorption band, and the disappearance of the primary amine (N-H) and aldehyde (C=O) stretching bands of the starting materials.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the final product.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Evaluation of Antioxidant Activity

The antioxidant capacity of the synthesized Schiff base can be effectively evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method is widely used due to its simplicity and reliability.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for determining the free radical scavenging activity of novel compounds.[6][7]

Materials:

  • Synthesized Schiff base antioxidant

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • UV-Vis Spectrophotometer

  • Ascorbic acid (as a standard antioxidant)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.4 mM).

  • Preparation of sample solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to obtain different concentrations (e.g., 100, 200, 300, 400, and 500 µg/mL).[6]

  • Reaction: To a specific volume of the DPPH solution (e.g., 1 mL), add a specific volume of each sample dilution (e.g., 1 mL).[6] A control sample is prepared by mixing the DPPH solution with the solvent used for the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[6]

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control solution and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.

Quantitative Data

Compound TypeDPPH IC50 Range (µM)Reference
Salicylidene Imines23.59 (for a specific derivative)[3]

Note: The antioxidant activity is highly dependent on the specific chemical structure of the Schiff base.

Mechanism of Action and Signaling Pathways

The antioxidant activity of phenolic Schiff bases is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is often described by mechanisms such as Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PC-ET).[8] The presence of multiple phenolic and imine groups in Schiff bases derived from this compound can potentially lead to enhanced antioxidant capacity through synergistic effects.

At a cellular level, antioxidants can influence various signaling pathways involved in oxidative stress response. While specific pathways for these novel compounds are yet to be elucidated, antioxidants generally can modulate pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.

Visualizations

Synthesis Workflow

G Synthesis Workflow of Schiff Base Antioxidant cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product This compound This compound Dissolve in Solvent Dissolve in Solvent This compound->Dissolve in Solvent Salicylaldehyde Salicylaldehyde Salicylaldehyde->Dissolve in Solvent Mix and Reflux Mix and Reflux Dissolve in Solvent->Mix and Reflux Cool and Precipitate Cool and Precipitate Mix and Reflux->Cool and Precipitate Filter and Dry Filter and Dry Cool and Precipitate->Filter and Dry Schiff Base Antioxidant Schiff Base Antioxidant Filter and Dry->Schiff Base Antioxidant

Caption: Workflow for the synthesis of a Schiff base antioxidant.

Antioxidant Activity Assay Workflow

G DPPH Antioxidant Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare DPPH Solution Prepare DPPH Solution Mix DPPH and Sample Mix DPPH and Sample Prepare DPPH Solution->Mix DPPH and Sample Prepare Sample Dilutions Prepare Sample Dilutions Prepare Sample Dilutions->Mix DPPH and Sample Incubate in Dark Incubate in Dark Mix DPPH and Sample->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for the DPPH antioxidant activity assay.

Proposed Antioxidant Mechanism

G Proposed Antioxidant Mechanism (HAT) Phenolic_Schiff_Base Schiff Base (Ar-OH) Stabilized_Radical Stabilized Schiff Base Radical (Ar-O•) Phenolic_Schiff_Base->Stabilized_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

References

Application Notes and Protocols for N,N'-Bis(3-aminopropyl)ethylenediamine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(3-aminopropyl)ethylenediamine is a versatile tetra-amine compound that serves as a fundamental building block in the synthesis of various drug delivery systems.[1][2] Its unique structure, featuring four primary amine groups, makes it an ideal core molecule for the construction of dendritic polymers, such as Poly(propylenimine) (PPI) and Poly(propyl ether imine) (PETIM) dendrimers.[3][4][5] These dendrimers are highly branched, monodisperse macromolecules with well-defined structures, offering numerous advantages for drug and gene delivery.[2]

The amine groups on the surface of these dendrimers can be easily functionalized, allowing for the attachment of targeting ligands, imaging agents, and therapeutic molecules.[6] This multivalency and the internal cavities of the dendrimer structure enable the encapsulation and controlled release of a wide range of drugs, from small molecule chemotherapeutics to large biomolecules like siRNA.[7][8][9] Furthermore, derivatives of this compound have been shown to exhibit lower cytotoxicity compared to other commonly used dendrimers, such as Polyamidoamine (PAMAM), making them promising candidates for clinical applications.[7][10]

These application notes provide a comprehensive overview of the use of this compound-based systems in drug delivery, including quantitative data on drug loading and nanoparticle characterization, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for drug-loaded Poly(propylenimine) (PPI) dendrimers, which utilize this compound as a foundational core.

Table 1: Physicochemical Properties of Drug-Loaded PPI Dendrimers

DrugDendrimer GenerationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Methotrexate5.0G22.56 ± 0.200.17 ± 0.02Not Reported[10]
Methotrexate-Folic Acid5.0G78.10.345Not Reported[10]
DoxorubicinNot Specified21.5Not ReportedNot Reported
DoxorubicinNot Specified38.7 (pH 5.5)Not ReportedNot Reported[11]
DoxorubicinNot Specified58.9 (pH 6.5)Not ReportedNot Reported[11]
DoxorubicinNot Specified69.2 (pH 7.4)Not ReportedNot Reported[11]
Doxorubicin-FabNot Specified23Not Reported-41.8

Table 2: Drug Loading and Encapsulation Efficiency of PPI Dendrimers

DrugDendrimer GenerationDrug Loading (%)Encapsulation Efficiency (%)Reference
Methotrexate5.0GNot Reported99.72[10]
Methotrexate-Folic Acid5.0GNot Reported98.60[10]
Benznidazole5.0G7899.6[4]
DoxorubicinNot SpecifiedNot ReportedNot Reported[7]

Experimental Protocols

Protocol 1: Synthesis of Poly(propylenimine) (PPI) Dendrimers (Generation 1.0)

This protocol describes the first-generation synthesis of PPI dendrimers using this compound as the core.

Materials:

  • This compound

  • Acrylonitrile

  • Deionized water

  • Raney-Nickel catalyst

  • Gaseous hydrogen

  • Methanol

Procedure:

  • In a reaction vessel, mix 2.7 ml of this compound with 12 ml of acrylonitrile and 26 ml of deionized water. An exothermic reaction will indicate the start of the double Michael addition.[4]

  • Allow the reaction to proceed to completion.

  • For the catalytic hydrogenation, transfer the reaction mixture to a high-pressure reactor.[4]

  • Add Raney-Nickel catalyst to the mixture.

  • Pressurize the reactor with gaseous hydrogen to 24 bar.[4]

  • Heat the reactor to 70°C and stir the mixture at 200 rpm for 1 hour, maintaining a constant flow of hydrogen.[4]

  • After the reaction, cool the reactor and carefully vent the hydrogen gas.

  • Remove the excess water from the product by rotary evaporation at 80°C and 16 mbar for 15 minutes.[4]

  • The resulting product is the Generation 1.0 PPI dendrimer. Higher generations can be synthesized by repeating the Michael addition and hydrogenation steps with an increased amount of acrylonitrile.[4]

Protocol 2: Drug Loading into PPI Dendrimers (Equilibrium Dialysis Method)

This protocol details the loading of a therapeutic drug into the synthesized PPI dendrimers.

Materials:

  • Synthesized PPI dendrimers

  • Drug to be encapsulated (e.g., Methotrexate)[10]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (appropriate molecular weight cut-off)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the PPI dendrimers in deionized water.

  • Prepare a solution of the drug in a suitable solvent.

  • Mix the dendrimer and drug solutions at a predetermined ratio (e.g., 1:10 dendrimer to drug).[10]

  • Place the mixture into a dialysis bag with an appropriate molecular weight cut-off that allows the free drug to pass through but retains the dendrimer-drug complex.

  • Dialyze the mixture against a large volume of PBS (pH 7.4) with continuous stirring.

  • Periodically sample the external dialysis buffer and measure the concentration of the free drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[10]

  • Continue dialysis until the concentration of the free drug in the external buffer remains constant, indicating that equilibrium has been reached.

  • The amount of encapsulated drug is determined indirectly by subtracting the amount of free drug in the dialysis buffer from the initial amount of drug added.[10]

  • Calculate the drug loading and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxicity of the drug-loaded dendrimers on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)[2]

  • Drug-loaded PPI dendrimers and free drug solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]

  • Dimethyl sulfoxide (DMSO)[13]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Prepare serial dilutions of the drug-loaded dendrimers and the free drug in the cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 72 hours).[14]

  • After the incubation period, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well.[13]

  • Incubate the plates for 1.5 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

  • Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Incubate the plates for 15 minutes with shaking to ensure complete dissolution.[13]

  • Measure the absorbance of each well at 492 nm using a microplate reader.[13]

  • Calculate the cell viability as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[14]

Protocol 4: Cellular Uptake Study (Confocal Microscopy)

This protocol describes how to visualize the cellular uptake of fluorescently labeled dendrimers.

Materials:

  • Cancer cell line (e.g., U87MG, MCF-7)[15]

  • Fluorescently labeled drug-loaded PPI dendrimers (e.g., with a fluorescent dye or using an intrinsically fluorescent drug like Doxorubicin)

  • Cell culture dishes with glass bottoms

  • Phosphate Buffered Saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Seed the cells into glass-bottom culture dishes and allow them to adhere for 24 hours.[15]

  • Treat the cells with the fluorescently labeled drug-loaded dendrimers at a specific concentration (e.g., 10 µM) for a defined period (e.g., 24 hours).[15]

  • After incubation, wash the cells twice with PBS to remove any non-internalized nanoparticles.[15]

  • Immediately visualize the cells under a confocal laser scanning microscope.[15]

  • Acquire images using the appropriate laser excitation and emission filters for the fluorophore used.

  • The intracellular localization of the dendrimers can be observed by the distribution of the fluorescence signal within the cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to drug delivery systems based on this compound.

experimental_workflow start Start: Synthesize This compound -based Nanoparticles drug_loading Drug Loading & Encapsulation start->drug_loading characterization Physicochemical Characterization (Size, Zeta, Morphology) drug_loading->characterization in_vitro_release In Vitro Drug Release Study characterization->in_vitro_release cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity cellular_uptake Cellular Uptake Study (Confocal) characterization->cellular_uptake in_vivo In Vivo Studies (Animal Models) in_vitro_release->in_vivo cytotoxicity->in_vivo cellular_uptake->in_vivo end End: Efficacy & Toxicity Assessment in_vivo->end

Caption: Experimental workflow for developing and evaluating drug delivery systems.

gene_delivery_workflow dendrimer Cationic PPI Dendrimer dendriplex Dendriplex Formation (Electrostatic Interaction) dendrimer->dendriplex sirna siRNA (negatively charged) sirna->dendriplex uptake Cellular Uptake (Endocytosis) dendriplex->uptake escape Endosomal Escape uptake->escape release siRNA Release into Cytoplasm escape->release silencing Target mRNA Silencing release->silencing

Caption: Workflow for siRNA delivery using PPI dendrimers.

nrf2_pathway cluster_0 Nucleus nanoparticle Drug-Loaded Nanoparticle ros Oxidative Stress (ROS) nanoparticle->ros induces keap1 Keap1 ros->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nrf2->are binds to genes Cytoprotective Gene Expression (e.g., HO-1) are->genes activates

Caption: Nrf2 signaling pathway activation by drug-loaded nanoparticles.

These application notes and protocols provide a foundational guide for researchers interested in utilizing this compound-based systems for advanced drug delivery applications. The versatility and favorable biocompatibility of these platforms offer significant potential for the development of novel and effective therapies.

References

Application Notes and Protocols for Functionalizing Graphite Oxide with N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graphite oxide (GO), a derivative of graphite, is rich in oxygen-containing functional groups, making it an ideal platform for chemical modification.[1] Functionalization of GO with amine-containing molecules, such as N,N'-Bis(3-aminopropyl)ethylenediamine, enhances its properties for a variety of applications, including drug delivery, gene therapy, and as a reinforcement material in composites. The primary amine groups introduced onto the GO surface can improve its dispersibility in various solvents and polymer matrices, and provide sites for further conjugation with therapeutic agents or targeting moieties.[2][3] This document provides detailed protocols for the synthesis of GO and its subsequent functionalization with this compound, along with characterization methods and potential applications.

Data Presentation

Table 1: Elemental Analysis of Graphite Oxide and Functionalized Graphite Oxide
Sample%C%O%NReference
Graphite Oxide (GO)66.8132.030.02[4]
GO functionalized with bis(3-aminopropyl)amine (GOT)65.2325.149.63[4]
Table 2: X-ray Diffraction (XRD) Data for Graphite Oxide and Functionalized Graphite Oxide
Sample2θ (°)d-spacing (nm)Reference
Graphite Oxide (GO)~11-12.5~0.71-0.80[5][6]
GO functionalized with bis(3-aminopropyl)amine (GOT)~7.5~1.18[5]

Experimental Protocols

Protocol 1: Synthesis of Graphite Oxide (Modified Hummers' Method)

This protocol describes a common method for synthesizing graphite oxide from graphite powder.[5]

Materials:

  • Graphite flakes

  • Sodium nitrate (NaNO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Potassium permanganate (KMnO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Add 2 g of graphite flakes and 1.5 g of NaNO₃ to 150 mL of concentrated H₂SO₄ in an 800 mL round-bottom flask placed in an ice bath.

  • Stir the mixture while slowly adding 9 g of KMnO₄, ensuring the temperature remains below 20 °C.

  • Remove the ice bath and continue stirring the mixture at 35 °C for 24 hours.

  • Slowly add 280 mL of 5% H₂SO₄, which will cause an exothermic reaction, raising the temperature to 85-95 °C. Maintain this temperature and continue stirring for an additional 2 hours.

  • Allow the mixture to cool to 60 °C and then add 15 mL of 30% H₂O₂ to terminate the reaction. The color of the mixture should turn from dark brown to brilliant yellow.

  • Filter the mixture and wash the resulting solid sequentially with 3% HCl and deionized water until the pH of the filtrate is neutral.

  • Dry the obtained graphite oxide in a vacuum oven at 60 °C overnight.

Protocol 2: Functionalization of Graphite Oxide with this compound

This protocol is adapted from procedures for similar amine functionalizations of GO.[1]

Materials:

  • Graphite oxide (synthesized as per Protocol 1)

  • This compound

  • Ethanol

  • Deionized water

  • Toluene (for alternative non-polar solvent method)

Procedure (Polar Solvent System):

  • Disperse 1 g of graphite oxide in 100 mL of deionized water and sonicate for 30 minutes to obtain a homogeneous suspension.

  • In a separate beaker, dissolve 0.02 mol of this compound per gram of GO in 50 mL of ethanol.

  • Add the amine solution dropwise to the GO suspension while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Filter the resulting functionalized graphite oxide (f-GO) and wash thoroughly with an ethanol/water mixture to remove any unreacted amine.

  • Dry the f-GO product under vacuum at 60 °C overnight.

Procedure (Apolar Solvent System):

  • Disperse 1 g of graphite oxide and 0.02 mol of this compound in 150 mL of toluene.

  • Stir the mixture at room temperature. Note that longer reaction times (e.g., 96 hours) may be necessary for a satisfactory degree of intercalation in a non-polar solvent.[1]

  • Filter the f-GO and wash with toluene.

  • Dry the product under vacuum at 60 °C overnight.

Characterization of Functionalized Graphite Oxide

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of amine functional groups on the GO surface.

  • Expected Observations: The appearance of new peaks corresponding to N-H stretching and bending vibrations, and a decrease in the intensity of peaks associated with oxygen-containing functional groups (e.g., C=O, O-H) on GO.

X-ray Diffraction (XRD):

  • Purpose: To determine the interlayer spacing of the GO and f-GO sheets.

  • Expected Observations: A shift of the characteristic (001) diffraction peak of GO to a lower 2θ angle in the f-GO sample, indicating an increase in the interlayer distance due to the intercalation of the amine molecules.[5]

X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical states of the elements on the surface of the material.

  • Expected Observations: The appearance of a N1s peak in the XPS spectrum of f-GO, confirming the successful incorporation of nitrogen-containing amine groups.[1]

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the functionalized material and quantify the amount of grafted amine.

  • Expected Observations: A multi-step weight loss profile for f-GO, with the initial loss corresponding to adsorbed water and the subsequent, higher-temperature losses attributed to the decomposition of the amine functional groups and the GO backbone.

Mandatory Visualizations

experimental_workflow cluster_synthesis Graphite Oxide Synthesis cluster_functionalization Functionalization cluster_characterization Characterization Graphite Graphite Flakes Oxidation Oxidation (H₂SO₄, NaNO₃, KMnO₄) Graphite->Oxidation Washing Washing & Purification Oxidation->Washing GO Graphite Oxide (GO) Washing->GO Dispersion Dispersion of GO in Solvent GO->Dispersion Amine This compound Reaction Reaction with Amine Amine->Reaction Dispersion->Reaction fGO Functionalized GO (f-GO) Reaction->fGO FTIR FTIR fGO->FTIR XRD XRD fGO->XRD XPS XPS fGO->XPS TGA TGA fGO->TGA

Caption: Experimental workflow for the synthesis and characterization of f-GO.

signaling_pathway cluster_drug_delivery Drug Delivery Application fGO f-GO (Nanocarrier) Loading Drug Loading (π-π stacking, H-bonding) fGO->Loading Drug Drug Molecule (e.g., Doxorubicin) Drug->Loading fGO_Drug f-GO-Drug Complex Loading->fGO_Drug Targeting Targeted Delivery (e.g., to cancer cells) fGO_Drug->Targeting Release Drug Release (pH-sensitive) Targeting->Release Effect Therapeutic Effect Release->Effect

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of N,N'-Bis(3-aminopropyl)ethylenediamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Yield of N,N'-Bis(cyanoethyl)ethylenediamine (Intermediate) Incorrect molar ratio of ethylenediamine to acrylonitrile.Maintain a molar ratio of ethylenediamine to acrylonitrile between 1:2.0 and 1:2.5 for optimal results. A ratio of 1:2.0-2.2 is often preferred for enhanced selectivity.[1]
Inappropriate reaction temperature for cyanoethylation.Control the reaction temperature between 30-70°C, with an optimal range of 40-50°C to balance the reaction rate and minimize side reactions.[1]
Suboptimal solvent choice for cyanoethylation.While monohydric alcohols like methanol or ethanol are traditionally used, consider using an ether alcohol/water solvent system, which can improve the efficiency of the subsequent hydrogenation step.[1]
Low Yield of this compound (Final Product) Inefficient hydrogenation catalyst.Raney Nickel and Raney Cobalt are commonly used catalysts. For higher yields, consider a high-performance Co-Mn-Al catalyst.[1][2]
Suboptimal hydrogenation reaction conditions.Optimize hydrogenation temperature (typically 110-130°C) and hydrogen pressure (700-900 psi).[1][2] The addition of a promoter like LiOH can also enhance yield.[1]
Formation of by-products during hydrogenation.The use of monohydric alcohols as solvents can lead to the formation of by-products.[2] Employing an ether alcohol solvent system can mitigate this. The presence of a solid alkali during hydrogenation with Raney nickel can also improve selectivity.[3]
Product Impurity Incomplete reaction in either the cyanoethylation or hydrogenation step.Monitor the reaction progress using gas chromatography (GC) to ensure the complete conversion of starting materials before proceeding with workup.[1][2]
Side reactions during cyanoethylation.The cyanoethylation of ethylenediamine can produce mono-, di-, and tri-cyanoethylated mixtures.[3] Strict control over the molar ratio of reactants and reaction temperature is crucial.
Inadequate purification.Distillation is a common purification method. For high-purity applications, further purification techniques may be necessary. Some optimized processes allow for the direct use of the intermediate mixture in the hydrogenation step without separate purification, which can reduce energy consumption.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The conventional industrial synthesis is a two-step process. The first step is the cyanoethylation of ethylenediamine with acrylonitrile to produce the intermediate, N,N'-Bis(cyanoethyl)ethylenediamine.[1] The second step involves the catalytic hydrogenation of this intermediate to yield the final product.[1]

Q2: What are the critical parameters to control during the cyanoethylation step?

A2: To maximize the yield and selectivity of N,N'-Bis(cyanoethyl)ethylenediamine, it is crucial to control the molar ratio of ethylenediamine to acrylonitrile (ideally 1:2.0-2.2), the reaction temperature (40-50°C), and the rate of acrylonitrile addition (dropwise over 2 to 6 hours).[1]

Q3: Which catalyst is most effective for the hydrogenation of N,N'-Bis(cyanoethyl)ethylenediamine?

A3: While Raney Nickel and Raney Cobalt are traditionally used, modern optimized processes have shown that a Co-Mn-Al catalyst can achieve higher yields, with some processes reporting final product yields as high as 99.49%.[1][2]

Q4: How can I minimize the formation of by-products?

A4: By-product formation can be minimized by optimizing reaction conditions. In the cyanoethylation step, precise control of the reactant molar ratio and temperature is key.[1] During hydrogenation, using an ether alcohol solvent system instead of monohydric alcohols can reduce the generation of by-products.[2] Additionally, conducting the hydrogenation in the presence of a solid alkali can improve selectivity.[3]

Q5: Is it necessary to purify the N,N'-Bis(cyanoethyl)ethylenediamine intermediate before hydrogenation?

A5: Not always. Some optimized procedures allow for the direct use of the intermediate mixture from the cyanoethylation step in the subsequent hydrogenation reaction.[1][3] This approach can reduce distillation steps and lower energy consumption.[3]

Q6: What are the typical reaction conditions for the hydrogenation step?

A6: For high-yield processes, the hydrogenation is typically carried out at a temperature between 110°C and 130°C and a hydrogen pressure of 700-900 psi.[1][2] The reaction time is determined by monitoring the conversion of the starting material by gas chromatography.[1]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Bis(cyanoethyl)ethylenediamine (Intermediate)

This protocol is based on typical cyanoethylation procedures.

  • Reaction Setup: In a suitable reactor, add a monohydric alcohol such as ethanol or isopropanol as the solvent. The amount of solvent should be 60-120% of the total mass of the reactants.

  • Reactant Addition: Under stirring, add ethylenediamine to the reactor. Subsequently, add acrylonitrile dropwise over a period of 2-6 hours, maintaining a molar ratio of ethylenediamine to acrylonitrile between 1:2.0 and 1:2.5.

  • Temperature Control: Maintain the reactor temperature between 30-70°C (optimally 40-50°C) throughout the addition of acrylonitrile.[1]

  • Reaction Completion: After the addition of acrylonitrile is complete, continue the reaction at the set temperature until gas chromatography (GC) analysis confirms the complete conversion of ethylenediamine.

  • Product: The resulting mixture contains N,N'-Bis(cyanoethyl)ethylenediamine and can potentially be used directly in the subsequent hydrogenation step.

Protocol 2: Catalytic Hydrogenation to this compound

This protocol describes a high-yield hydrogenation process.

  • Catalyst and Promoter Loading: In a high-pressure reactor, charge the Co-Mn-Al catalyst and a promoter such as LiOH.

  • Solvent and Reactant Introduction: Introduce an ether alcohol/water solvent system. The N,N'-Bis(cyanoethyl)ethylenediamine intermediate is then gradually pumped into the reactor over approximately 3 hours.

  • Reaction Conditions: Maintain the reaction temperature between 110°C and 130°C and the hydrogen pressure between 700-900 psi.[1][2]

  • Reaction Monitoring and Completion: Continuously stir the reaction mixture and monitor the conversion of the dinitrile intermediate by GC. The reaction is considered complete when the starting material is fully consumed.

  • Product Isolation: After the reaction is complete, the catalyst is filtered off, and the final product, this compound, is purified by distillation.

Data Presentation

Table 1: Comparison of Hydrogenation Conditions and Yields

Catalyst Solvent Temperature (°C) Pressure (psi) Promoter Yield (%) Reference
Raney NickelEthanol---60[1][2]
Raney CobaltIsopropanol120800LiOH·H₂O98.16[2]
Raney NickelLiquid Ammonia / Methanol55-65507-652-85.80[2]
Co-Mn-AlEther Alcohol / Water110-130700-900LiOH98.85 - 99.49[1][2]

Visualizations

SynthesisWorkflow Start Start Materials: Ethylenediamine Acrylonitrile Cyanoethylation Step 1: Cyanoethylation Start->Cyanoethylation Intermediate Intermediate: N,N'-Bis(cyanoethyl)ethylenediamine Cyanoethylation->Intermediate Purification Optional: Purification (Distillation) Intermediate->Purification If required Hydrogenation Step 2: Catalytic Hydrogenation Intermediate->Hydrogenation Direct use Purification->Hydrogenation FinalProduct Final Product: This compound Hydrogenation->FinalProduct End Purified Product FinalProduct->End

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Final Yield CheckIntermediateYield Check Intermediate Yield Start->CheckIntermediateYield LowIntermediateYield Low? CheckIntermediateYield->LowIntermediateYield GoodIntermediateYield Good? CheckIntermediateYield->GoodIntermediateYield OptimizeCyano Optimize Cyanoethylation: - Molar Ratio - Temperature - Solvent LowIntermediateYield->OptimizeCyano Yes CheckHydrogenation Troubleshoot Hydrogenation LowIntermediateYield->CheckHydrogenation No OptimizeCyano->CheckIntermediateYield GoodIntermediateYield->CheckHydrogenation Yes OptimizeHydro Optimize Hydrogenation: - Catalyst - Temperature - Pressure - Solvent CheckHydrogenation->OptimizeHydro CheckPurity Check Product Purity OptimizeHydro->CheckPurity Impure Impure? CheckPurity->Impure ImprovePurification Improve Purification Method Impure->ImprovePurification Yes Success Yield Optimized Impure->Success No ImprovePurification->Success

Caption: Troubleshooting flowchart for optimizing synthesis yield.

References

Technical Support Center: Purification of Crude N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N,N'-Bis(3-aminopropyl)ethylenediamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Vacuum distillation is the most widely used and effective technique for the purification of this compound. This is due to its high boiling point and potential for thermal degradation at atmospheric pressure. By reducing the pressure, the boiling point is lowered, allowing for efficient purification without decomposition of the product.

Q2: What are the common impurities in crude this compound?

A2: The synthesis of this compound typically involves the cyanoethylation of ethylenediamine followed by hydrogenation. Common impurities may include:

  • Partially alkylated products: Such as N-(3-aminopropyl)ethylenediamine.

  • Over-alkylated products: Such as N,N,N'-tris(3-aminopropyl)ethylenediamine.

  • Unreacted starting materials: Including ethylenediamine.

  • Solvent residues: Depending on the synthesis, solvents like monohydric alcohols may be present.[1]

  • By-products from cyanoethylation: Cyanoethylation can sometimes yield a mixture of mono-, di-, and tri-cyanoethylated products.[2]

Q3: What level of purity and yield can I expect from the purification process?

A3: The purity and yield are highly dependent on the quality of the crude product and the efficiency of the purification process. With an optimized synthesis and purification protocol, it is possible to achieve high purity. For instance, some optimized synthesis processes report final product yields as high as 99.49%.[1] In other instances, a crude product with a purity of 94.8% (by GC) can be rectified to achieve a yield of 85%.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Product decomposition during distillation (darkening of the product) The distillation temperature is too high due to insufficient vacuum.- Check the vacuum pump for proper function. - Inspect all joints and seals for leaks. - Ensure the vacuum grease is applied correctly and is suitable for the temperature.
The heating mantle is set too high, causing localized overheating.- Use a heating mantle with a stirrer to ensure even heat distribution. - Gradually increase the temperature to the desired point.
Low recovery of the purified product Inefficient condensation of the product vapor.- Ensure the condenser is properly cooled with a continuous flow of an appropriate coolant. - For high-boiling point compounds, an efficient condenser design is crucial.
The product is being carried over into the vacuum trap.- Use a cold trap with a suitable cooling agent (e.g., dry ice/acetone) to protect the vacuum pump and recover any volatile product. - Ensure the distillation is not proceeding too rapidly.
Incomplete separation of impurities The boiling points of the impurities are too close to the product's boiling point.- Use a fractionating column to improve separation efficiency. - Consider a secondary purification step, such as conversion to a salt followed by recrystallization and then regeneration of the free amine, if high purity is critical.
Bumping of the liquid in the distillation flask.- Use a magnetic stirrer or boiling chips to ensure smooth boiling. - A Claisen adapter can help to prevent bumping liquid from contaminating the distillate.
Product appears cloudy or contains particulate matter after distillation Contamination from the distillation apparatus.- Ensure all glassware is thoroughly cleaned and dried before use.
The product is reacting with atmospheric carbon dioxide or moisture upon collection.- Collect the distilled product under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product in a tightly sealed container under an inert atmosphere.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis and purification processes for this compound.

Parameter Value Method/Conditions Reference
Purity of Crude Product (before rectification) 94.8%Gas Chromatography (GC)[2]
Yield (after rectification) 85%Distillation[2]
Product Yield (Optimized Synthesis) up to 99.49%High-performance Co-Mn-Al catalyst with LiOH promoter[1]
Boiling Point 150 - 160 °C @ 7 hPaVacuum Distillation
Boiling Point 165 °C @ 10 mmHgVacuum Distillation[3]

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines a general procedure for the vacuum distillation of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head or a distillation setup with a condenser and receiving flask

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump

  • Cold trap

  • Vacuum tubing

  • Vacuum grease

  • Inert gas source (Nitrogen or Argon)

  • Collection flasks

Procedure:

  • Apparatus Setup:

    • Assemble a clean and dry vacuum distillation apparatus.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

    • Connect the flask to the distillation head.

    • Place the thermometer in the appropriate joint of the distillation head, ensuring the bulb is positioned correctly to measure the vapor temperature.

    • Connect the condenser to a coolant source.

    • Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump.

  • Distillation Process:

    • Turn on the magnetic stirrer to ensure even heating.

    • Start the vacuum pump and allow the system to reach the desired pressure. Check for any leaks.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Collect any low-boiling impurities in a separate receiving flask as a forerun.

    • Gradually increase the temperature until the desired product begins to distill. Collect the main fraction in a clean, pre-weighed receiving flask. The boiling point of this compound is approximately 150-160 °C at 7 hPa.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Shutdown and Product Collection:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.

    • Turn off the vacuum pump.

    • Disconnect the receiving flask containing the purified product.

    • Seal the flask and store the purified this compound under an inert atmosphere to prevent degradation.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Step cluster_outcome Outcome Crude_Product Crude this compound Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation  Purification Purified_Product Purified Product (>98% Purity) Vacuum_Distillation->Purified_Product  Collection of Main Fraction Impurities Impurities (e.g., partially alkylated amines) Vacuum_Distillation->Impurities  Removal of Low and High Boiling Fractions Troubleshooting_Tree Start Distillation Issue Encountered Decomposition Product Decomposition? Start->Decomposition Low_Recovery Low Product Recovery? Decomposition->Low_Recovery No Check_Vacuum Check Vacuum System - Leaks - Pump function Decomposition->Check_Vacuum Yes Incomplete_Separation Incomplete Separation? Low_Recovery->Incomplete_Separation No Check_Condenser Improve Condensation - Coolant flow - Condenser efficiency Low_Recovery->Check_Condenser Yes Use_Column Enhance Separation - Use fractionating column Incomplete_Separation->Use_Column Yes Check_Heating Optimize Heating - Use stirrer - Gradual heating Check_Vacuum->Check_Heating Check_Trap Inspect Cold Trap - Proper cooling - No product carryover Check_Condenser->Check_Trap Smooth_Boiling Ensure Smooth Boiling - Stirrer or boiling chips Use_Column->Smooth_Boiling

References

Technical Support Center: Synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine.

I. Reaction Overview and Side Reactions

The synthesis of this compound is a two-step process. The first step is the cyanoethylation of ethylenediamine with acrylonitrile to form N,N'-Bis(2-cyanoethyl)ethylenediamine. The second step is the catalytic hydrogenation of the dinitrile intermediate to the final product. Each step is susceptible to side reactions that can impact yield and purity.

Step 1: Cyanoethylation of Ethylenediamine

This step involves the Michael addition of ethylenediamine to acrylonitrile. The primary goal is to achieve disubstitution while minimizing under- or over-alkylation.

Common Side Products:

  • N-(2-cyanoethyl)ethylenediamine (Mono-adduct): Results from incomplete reaction.

  • N,N,N'-Tris(2-cyanoethyl)ethylenediamine (Tri-adduct): Occurs when an excess of acrylonitrile reacts with the desired di-adduct.

  • Polyacrylonitrile: Uncontrolled polymerization of acrylonitrile can occur, especially in the presence of strong bases or high temperatures.

Step 2: Hydrogenation of N,N'-Bis(2-cyanoethyl)ethylenediamine

This step reduces the nitrile groups to primary amines. The main challenge is to prevent the formation of secondary and tertiary amines.

Common Side Products:

  • Secondary Amines: Formed through the reaction of the primary amine product with the imine intermediate.

  • Tertiary Amines: Further reaction of the secondary amine can lead to tertiary amine impurities.

II. Troubleshooting Guides

A. Cyanoethylation Step
Problem Potential Cause(s) Recommended Solution(s)
High levels of N-(2-cyanoethyl)ethylenediamine (mono-adduct) Insufficient amount of acrylonitrile. Short reaction time. Low reaction temperature.Ensure an ethylenediamine to acrylonitrile molar ratio of 1:2.0-2.5.[1] Increase the reaction time and monitor for the disappearance of the mono-adduct by GC or TLC. Maintain the reaction temperature in the optimal range of 30-70 °C.[1]
High levels of N,N,N'-Tris(2-cyanoethyl)ethylenediamine (tri-adduct) Excess of acrylonitrile. Acrylonitrile added too quickly.Use a precise molar ratio of ethylenediamine to acrylonitrile (ideally 1:2.0-2.2). Add acrylonitrile dropwise over a period of 2-6 hours to maintain a low concentration of free acrylonitrile.[1]
Formation of a viscous gel or solid (Polymerization) Presence of strong bases. High reaction temperature. Impurities in acrylonitrile.If using a base catalyst, reduce its concentration. Maintain a low reaction temperature (e.g., 0-10 °C) during acrylonitrile addition.[2] Use acrylonitrile containing a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[2]
B. Hydrogenation Step
Problem Potential Cause(s) Recommended Solution(s)
Formation of secondary and tertiary amine byproducts Reaction of the primary amine product with the imine intermediate. High reaction temperature. Inefficient catalyst.Add a solid alkali (e.g., sodium hydroxide) to the reaction mixture to improve selectivity.[1] Optimize the reaction temperature; a range of 70-90 °C is often effective.[1] Use a highly selective catalyst system, such as a Co-Mn-Al catalyst with a LiOH promoter.
Low yield of the final product Catalyst poisoning. Incomplete reaction. Inefficient catalyst system.Ensure the purity of the N,N'-Bis(2-cyanoethyl)ethylenediamine intermediate. Monitor the reaction by GC until the starting material is fully consumed. Consider using a more active and selective catalyst. Yields can vary significantly with the choice of catalyst and solvent.
Product discoloration Oxidation of the amine product. Residual catalyst contamination.Perform the final distillation under a nitrogen or argon atmosphere. Ensure complete removal of the catalyst by filtration before distillation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of ethylenediamine to acrylonitrile for the cyanoethylation step?

A1: To favor the formation of the desired N,N'-Bis(2-cyanoethyl)ethylenediamine, a molar ratio of ethylenediamine to acrylonitrile between 1:2.0 and 1:2.5 is recommended. For enhanced selectivity, a ratio of 1:2.0-2.2 is often preferred.[1]

Q2: How can I monitor the progress of the cyanoethylation and hydrogenation reactions?

A2: Gas chromatography (GC) is the most effective method for monitoring both reactions. You can track the disappearance of starting materials and the appearance of products and byproducts. Thin-layer chromatography (TLC) can also be used for qualitative monitoring of the cyanoethylation step.

Q3: What are the recommended catalysts for the hydrogenation of N,N'-Bis(2-cyanoethyl)ethylenediamine?

A3: Raney nickel and Raney cobalt are commonly used catalysts. However, for higher selectivity and yield, more advanced catalyst systems like Co-Mn-Al have been shown to be effective, especially when used with promoters like LiOH.

Q4: Is it necessary to purify the N,N'-Bis(2-cyanoethyl)ethylenediamine intermediate before hydrogenation?

A4: While purification by distillation can be performed, some optimized processes allow for the direct hydrogenation of the crude mixture from the cyanoethylation step. This can reduce energy consumption and improve overall efficiency.[1]

Q5: What is the best method for purifying the final product, this compound?

A5: Vacuum distillation is the standard method for purifying the final product to achieve high purity.

IV. Data Presentation

Table 1: Comparison of Catalyst and Solvent Systems on the Yield of this compound

CatalystSolventAdditiveTemperature (°C)Pressure (psi)Yield (%)Reference
Raney Co 2724IsopropanolLiOH·H₂O12080098.16[3]
Raney NiPM SolventLiquid Ammonia12080085.10[3]
Raney NiMethanolLiquid Ammonia65507-65285.80[3]
Co-Mn-Al (OFT-55)PM SolutionLiOH12080099.49[3]
Co-Mn-Al (OFT-MS)PM SolutionLiOH12080098.85[3]

PM Solvent: Dipropylene glycol dimethyl ether

V. Experimental Protocols

A. Synthesis of N,N'-Bis(2-cyanoethyl)ethylenediamine

Materials:

  • Ethylenediamine

  • Acrylonitrile (inhibited with MEHQ)

  • Methanol (or other monohydric alcohol)

Procedure:

  • To a reactor equipped with a stirrer, thermometer, and dropping funnel, add the monohydric alcohol solvent.

  • Under stirring, add ethylenediamine to the reactor.

  • Based on a molar ratio of ethylenediamine to acrylonitrile of 1:2.0-2.5, slowly add acrylonitrile dropwise over 2-6 hours.

  • Maintain the reaction temperature between 30-70 °C during the addition.

  • After the addition is complete, continue to stir the mixture at the same temperature until GC analysis indicates the complete consumption of ethylenediamine.

  • The resulting mixture containing N,N'-Bis(2-cyanoethyl)ethylenediamine can be used directly in the next step or purified by vacuum distillation.

B. Synthesis of this compound

Materials:

  • N,N'-Bis(2-cyanoethyl)ethylenediamine mixture from the previous step

  • Raney Nickel or other suitable catalyst

  • Solid Sodium Hydroxide

  • Methanol (or other monohydric alcohol)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, add the solid alkali, Raney nickel catalyst, and the same monohydric alcohol used in the first step.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 0.5-5.0 MPa.

  • Stir and heat the mixture to 55-65 °C.

  • Add the N,N'-Bis(2-cyanoethyl)ethylenediamine mixture from the previous step.

  • Adjust the temperature to 50-100 °C and maintain the hydrogen pressure.

  • Monitor the reaction by GC until the N,N'-Bis(2-cyanoethyl)ethylenediamine is completely consumed.

  • After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • The final product, this compound, is purified by vacuum distillation.

VI. Visualizations

Synthesis_Pathway Synthesis of this compound Ethylenediamine Ethylenediamine Dinitrile N,N'-Bis(2-cyanoethyl)ethylenediamine Ethylenediamine->Dinitrile Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Dinitrile FinalProduct This compound Dinitrile->FinalProduct Hydrogenation

Caption: Overall synthesis pathway for this compound.

Cyanoethylation_Side_Reactions Cyanoethylation Side Reactions Ethylenediamine Ethylenediamine MonoAdduct N-(2-cyanoethyl)ethylenediamine (Under-reaction) Ethylenediamine->MonoAdduct + 1 Acrylonitrile Acrylonitrile Acrylonitrile DiAdduct N,N'-Bis(2-cyanoethyl)ethylenediamine (Desired Product) MonoAdduct->DiAdduct + 1 Acrylonitrile TriAdduct N,N,N'-Tris(2-cyanoethyl)ethylenediamine (Over-reaction) DiAdduct->TriAdduct + 1 Acrylonitrile

Caption: Side products in the cyanoethylation step.

Hydrogenation_Side_Reaction Hydrogenation Side Reaction Mechanism Nitrile R-CN Imine R-CH=NH (Imine Intermediate) Nitrile->Imine + H2 PrimaryAmine R-CH2-NH2 (Primary Amine - Desired) Imine->PrimaryAmine + H2 SecondaryAmine (R-CH2)2-NH (Secondary Amine - Byproduct) Imine->SecondaryAmine + Primary Amine - NH3 PrimaryAmine->SecondaryAmine

Caption: Formation of secondary amine byproduct during hydrogenation.

References

Technical Support Center: N,N'-Bis(3-aminopropyl)ethylenediamine Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor crosslinking efficiency with N,N'-Bis(3-aminopropyl)ethylenediamine.

Frequently Asked Questions (FAQs)

Q1: Why is my crosslinking yield with this compound low or non-existent?

Low or no crosslinking is a common issue that can stem from several factors. The most frequent causes include the degradation of coupling agents, suboptimal reaction conditions, or the presence of interfering substances in the reaction buffer.[1][2] Specifically, the primary amine groups of this compound require activation of a target molecule, typically one with carboxyl groups, and this activation step is often the point of failure.

Potential causes include:

  • Inactive Coupling Reagents: Carbodiimides like EDC and stability enhancers like NHS are highly sensitive to moisture and can hydrolyze, rendering them inactive.[1][2]

  • Suboptimal pH: The reaction pH is critical. Carboxyl group activation with EDC is most efficient at a slightly acidic pH (e.g., 6.0), while the subsequent reaction with the primary amines of this compound is favored at a slightly alkaline pH (7.2-8.5).[2][3][4]

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, Glycine) will compete with this compound for the activated sites.[5][6] Similarly, buffers with carboxyl or phosphate groups can interfere with the EDC-mediated activation step.[5][7]

  • Inaccessible Target Functional Groups: The carboxyl groups on your target molecule may be buried within its tertiary structure and thus unavailable for reaction.[5][7]

  • Dilute Protein/Substrate Concentration: In dilute solutions, the hydrolysis of activated intermediates can be a significant competing reaction, out-competing the desired crosslinking reaction.[1]

Q2: My protein or substrate precipitates after adding the crosslinking reagents. How can this be prevented?

Precipitation is typically a result of excessive crosslinking, which leads to the formation of large, insoluble aggregates.[1] This can be managed by adjusting the reaction stoichiometry and timing.

Solutions:

  • Reduce Crosslinker Concentration: Perform a titration experiment to find the optimal molar ratio of your reagents. Start with a lower molar excess of this compound and the coupling agents (EDC/NHS).[1][2]

  • Shorten Reaction Time: Over-incubation can lead to an increased degree of crosslinking. A time-course experiment can help determine the ideal reaction duration.[2][6]

  • Modify Reaction Temperature: Performing the incubation at a lower temperature (e.g., 4°C) can slow the reaction rate and may help control the extent of crosslinking.[2]

Q3: How do I choose the correct buffer for my crosslinking reaction?

The choice of buffer is critical to avoid quenching the reaction.[5][6] For the widely used EDC/NHS chemistry to link this compound to carboxyl groups, a two-buffer system is often ideal.

  • Activation Step: Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-6.0.[3]

  • Coupling Step: Use a non-amine buffer such as PBS (Phosphate-Buffered Saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) at a pH of 7.2-8.0.[3][8]

Q4: What is the most common reaction chemistry for using this compound to crosslink biomolecules?

The most prevalent method for using diamines like this compound in a biological context is through carbodiimide chemistry.[2] This involves using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups (e.g., on proteins' aspartic acid, glutamic acid, or C-terminus).[3][9] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) creates a more stable, amine-reactive intermediate that then reacts with one of the primary amines on this compound to form a stable amide bond.[2][3] This process makes this compound a "zero-length" crosslinker in that it adds a spacer arm between two molecules without incorporating the EDC/NHS reagents into the final product.[3]

Troubleshooting & Optimization

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during crosslinking experiments.

G start Poor Crosslinking Yield reagent Reagent Issues start->reagent conditions Reaction Condition Issues start->conditions substrate Substrate Issues start->substrate hydrolysis EDC/NHS Hydrolyzed reagent->hydrolysis ph Incorrect pH conditions->ph buffer Interfering Buffer conditions->buffer ratio Suboptimal Molar Ratios conditions->ratio accessibility Target Groups Inaccessible substrate->accessibility concentration Substrate Too Dilute substrate->concentration precipitation Precipitation / Aggregation substrate->precipitation sol_hydrolysis Use fresh EDC/NHS Equilibrate to RT before opening Use anhydrous solvent for stock hydrolysis->sol_hydrolysis sol_ph Use two-step pH: Activation @ pH 6.0 Coupling @ pH 7.2-8.0 ph->sol_ph sol_buffer Use non-amine/non-carboxylate buffers (MES, HEPES, PBS) buffer->sol_buffer sol_ratio Perform molar ratio titration (See Optimization Protocol) ratio->sol_ratio sol_accessibility Consider denaturing agents (if compatible with protein) accessibility->sol_accessibility sol_concentration Increase protein concentration (>1 mg/mL recommended) concentration->sol_concentration sol_precipitation Decrease crosslinker ratio Shorten reaction time precipitation->sol_precipitation

Caption: A logical workflow for diagnosing poor crosslinking results.

Data Tables for Optimization

Table 1: Buffer Compatibility for EDC/NHS Crosslinking Chemistry

BufferpKa (at 25°C)Compatible UseIncompatible Use & Reason
MES 6.15Activation Step: Contains no primary amines or carboxylates.[3]Coupling Step: pH is too low for efficient amine reaction.
PBS 7.2Coupling Step: Amine-free and maintains physiological pH.[3][8]Activation Step: Phosphate can interfere with EDC.[7]
HEPES 7.55Coupling Step: Amine-free buffer suitable for physiological pH ranges.[6]Activation Step: Generally not used for activation.
Tris 8.06Not RecommendedBoth Steps: Contains primary amines that quench the reaction.[5][6]
Glycine 2.34, 9.60Not RecommendedBoth Steps: Contains a primary amine that quenches the reaction.[5][7]
Citrate 3.13, 4.76, 6.40Not RecommendedActivation Step: Contains carboxylates that compete with the target.[7]

Table 2: Recommended Starting Conditions for Two-Step EDC/NHS Crosslinking

ParameterRecommended Starting RangeRationale & Notes
Molar Excess of EDC to Protein 2 - 10 mM final concentrationActivates available carboxyl groups. Titration is recommended.[2][3]
Molar Excess of NHS to Protein 5 - 25 mM final concentrationStabilizes the activated intermediate to increase coupling efficiency.[2][3]
Molar Excess of BAPED to Protein 10- to 50-foldEnsures sufficient crosslinker is available to bridge target molecules.[3][8]
Activation pH 6.0Optimal for EDC-mediated activation of carboxyl groups.[2][3]
Coupling pH 7.2 - 7.5Optimal for the reaction between the NHS-ester and primary amines.[4][8]
Activation Time 15 - 30 minutesSufficient to form the NHS-ester intermediate.[2]
Coupling Time 1 - 4 hours at RT, or overnight at 4°CAllows for the amine coupling reaction to proceed to completion.[2]

Experimental Protocols & Reaction Pathways

Two-Step EDC/NHS Crosslinking Pathway

This diagram illustrates the chemical pathway for crosslinking two carboxyl-containing molecules (Molecule A and Molecule B) using this compound (BAPED) as a spacer.

G cluster_0 Step 1: Activation (pH 6.0) cluster_1 Step 2: Coupling (pH 7.2 - 7.5) mol_a Molecule A-COOH intermediate1 O-acylisourea (unstable) mol_a->intermediate1 + edc edc EDC intermediate1->mol_a Hydrolysis (Side Reaction) intermediate2 Molecule A-NHS Ester (amine-reactive) intermediate1->intermediate2 + nhs nhs NHS product1 Molecule A-CO-NH-BAPED-NH₂ intermediate2->product1 + baped baped H₂N-(CH₂)₃-NH-(CH₂)₂-NH-(CH₂)₃-NH₂ (BAPED) final_product Molecule A-Linker-Molecule B product1->final_product + activated_b activated_b Activated Molecule B-NHS Ester

Caption: Reaction scheme for a two-step carbodiimide crosslinking.

Protocol 1: General Two-Step EDC/NHS Crosslinking

This protocol is a starting point for crosslinking two different proteins (Protein #1 and Protein #2) that both contain accessible carboxyl groups, using this compound as a linker.

Materials:

  • Protein #1 and Protein #2

  • This compound (BAPED)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[9] Prepare stock solutions of EDC, NHS, and BAPED immediately before use.

  • Activation of Protein #1:

    • Dissolve Protein #1 in ice-cold Activation Buffer to a concentration of 1-5 mg/mL.

    • Add EDC to a final concentration of 2-10 mM.

    • Add NHS (or Sulfo-NHS) to a final concentration of 5-25 mM.[3]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2]

  • Removal of Excess Reagents (Recommended): To prevent polymerization of Protein #1 by BAPED, remove excess EDC and NHS. This can be done by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.[2]

  • Amine Coupling Reaction:

    • Immediately add the activated Protein #1 to a solution of BAPED and Protein #2 in Coupling Buffer. A 10- to 50-fold molar excess of BAPED over the proteins is a common starting point.[3][8]

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.[2] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer.

  • Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Optimizing Crosslinker Concentration

This protocol helps determine the optimal concentration of this compound to achieve efficient crosslinking without causing excessive aggregation or precipitation.

Procedure:

  • Prepare Protein Sample: Prepare a stock solution of your target protein(s) in the appropriate Coupling Buffer at a fixed concentration (e.g., 1 mg/mL).

  • Activate Protein: Activate the carboxyl groups on your protein using EDC/NHS as described in Protocol 1, Step 2. Remove excess reagents as described in Step 3.

  • Set up Titration Reactions: In separate microcentrifuge tubes, aliquot the activated protein solution.

  • Add Crosslinker: Create a serial dilution of your this compound stock solution. Add a different concentration of the crosslinker to each tube, covering a wide range of molar excess values (e.g., 1:1, 5:1, 10:1, 20:1, 50:1, 100:1 crosslinker-to-protein).

  • Incubate: Incubate all reactions for a fixed time and temperature (e.g., 2 hours at room temperature).

  • Quench: Stop all reactions simultaneously by adding Quenching Buffer.[6]

  • Analyze by SDS-PAGE:

    • Add SDS-PAGE loading buffer to an aliquot of each sample.

    • Run the samples on an appropriate percentage polyacrylamide gel.

    • Stain the gel (e.g., with Coomassie Blue) and visualize the bands.

    • The optimal concentration will show a clear shift in the molecular weight of the monomer to form a distinct dimer or higher-order oligomer band, with minimal smearing or precipitation in the well.[10]

References

Improving solubility of N,N'-Bis(3-aminopropyl)ethylenediamine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using N,N'-Bis(3-aminopropyl)ethylenediamine in their experiments.

Troubleshooting Guide: Solubility Issues

Question: I am having trouble dissolving this compound in my reaction medium. What steps can I take to improve its solubility?

Answer:

This compound is generally highly soluble in polar solvents. However, solubility issues can occasionally arise depending on the specific solvent, concentration, and temperature. Here is a step-by-step guide to troubleshoot and improve its solubility:

1. Solvent Selection:

  • Initial Choice: Start with polar solvents such as water, ethanol, methanol, or isopropanol, in which this compound exhibits high solubility.[1]

  • Alternative Polar Aprotic Solvents: For applications requiring anhydrous conditions, consider polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Co-solvents: If using a less polar solvent is necessary for your reaction, consider using a co-solvent system. Adding a small amount of a polar solvent in which the compound is highly soluble can significantly enhance overall solubility.

2. Temperature Adjustment:

  • Gentle Heating: Gently warming the solvent while stirring can help increase the rate of dissolution and the solubility limit. Use a water bath or a controlled heating mantle to avoid localized overheating.

  • Monitor for Degradation: Be cautious of the thermal stability of your other reactants when heating the mixture.

3. pH Modification (for aqueous solutions):

  • As a polyamine, the solubility of this compound in water is pH-dependent. In acidic conditions, the amine groups will be protonated, which can affect solubility. Ensure the pH of your aqueous medium is compatible with maintaining the desired solubility.

4. Mechanical Agitation:

  • Vigorous Stirring: Ensure adequate agitation using a magnetic stirrer or overhead stirrer to facilitate the dissolution process.

  • Sonication: Using an ultrasonic bath can provide energy to break down solute-solute interactions and promote solvation.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: The solubility of this compound in water is 1000 g/L at 20°C.[2]

Q2: In which organic solvents is this compound soluble?

A2: this compound is known to be highly soluble in polar organic solvents such as ethanol, methanol, and isopropanol.[1][3] Its use in synthesis with solvents like dipropylene glycol also suggests good solubility in such ether alcohols.[4]

Q3: I am using this compound as a curing agent for an epoxy resin and it is not mixing well. What should I do?

A3: Incomplete mixing with epoxy resins can be due to viscosity differences or compatibility issues. Gently warming both the resin and the amine separately before mixing can reduce their viscosity and improve miscibility. Ensure you are using the correct stoichiometric ratio of amine to epoxy as recommended for your specific resin system.

Q4: How should I store this compound to ensure its stability and solubility?

A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is sensitive to air and can absorb carbon dioxide, which may affect its properties.[6]

Quantitative Solubility Data

SolventTemperature (°C)Solubility
Water201000 g/L[2]
EthanolAmbientHigh
MethanolAmbientHigh
IsopropanolAmbientHigh

Experimental Protocols

Protocol for the Dissolution of this compound in a Generic Polar Solvent

Materials:

  • This compound

  • Selected polar solvent (e.g., deionized water, absolute ethanol)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing balance

Procedure:

  • Measure the desired volume of the selected polar solvent and transfer it to the beaker or flask.

  • Place the beaker or flask on the magnetic stirrer and add the stir bar.

  • Begin stirring the solvent at a moderate speed.

  • Weigh the desired amount of this compound.

  • Slowly add the this compound to the stirring solvent.

  • Continue stirring until the solute is completely dissolved. If necessary, gentle warming (e.g., to 40-50°C) can be applied to expedite dissolution.

  • Once fully dissolved, the solution is ready for use in your reaction.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered solvent Step 1: Re-evaluate Solvent Choice Is it a polar solvent? start->solvent polar Use Water, Ethanol, or Methanol solvent->polar Yes nonpolar Consider a Co-solvent System (e.g., add a polar solvent) solvent->nonpolar No temp Step 2: Apply Gentle Heating (e.g., 40-50°C) polar->temp nonpolar->temp agitation Step 3: Increase Mechanical Agitation (Vigorous stirring or sonication) temp->agitation Still not dissolved success Success: Compound Dissolved temp->success Dissolved ph Step 4 (Aqueous only): Check and Adjust pH if necessary agitation->ph agitation->success Dissolved ph->success Dissolved fail Consult further literature or technical support ph->fail Still not dissolved

Caption: Troubleshooting workflow for solubility issues.

FactorsAffectingSolubility Factors Affecting Solubility of this compound solubility Solubility solvent Solvent Polarity solvent->solubility temperature Temperature temperature->solubility ph pH (Aqueous) ph->solubility agitation Mechanical Agitation agitation->solubility

Caption: Key factors influencing solubility.

ExperimentalWorkflow General Experimental Workflow for Dissolution start Start measure_solvent Measure required volume of solvent start->measure_solvent add_stir_bar Add solvent and stir bar to flask measure_solvent->add_stir_bar start_stirring Begin stirring add_stir_bar->start_stirring weigh_amine Weigh this compound start_stirring->weigh_amine add_amine Slowly add amine to stirring solvent weigh_amine->add_amine observe Observe for dissolution add_amine->observe apply_heat Apply gentle heat if necessary observe->apply_heat Incomplete end Solution Ready observe->end Complete apply_heat->observe Continue

Caption: Experimental workflow for dissolution.

References

Managing hygroscopic nature of N,N'-Bis(3-aminopropyl)ethylenediamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Bis(3-aminopropyl)ethylenediamine. This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

A1: Yes, this compound is hygroscopic and air-sensitive. This means it readily absorbs moisture from the atmosphere.[1] To maintain its integrity, it must be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Q2: What are the visible signs of water absorption in this compound?

A2: As a clear, colorless to pale yellow liquid, visual identification of water absorption can be difficult. The most reliable method for determining water content is through analytical techniques like Karl Fischer titration.

Q3: How does absorbed moisture affect experiments involving this compound?

A3: The presence of moisture can significantly impact experimental outcomes. As an amine, this compound's reactivity can be altered by water. In its common application as an epoxy curing agent, moisture can lead to surface defects such as "amine blush," which is a waxy or oily film on the cured surface. This can compromise adhesion for subsequent layers. In polyamide synthesis, water can affect the polymerization process and the final properties of the polymer.

Q4: What is the recommended method for determining the water content of this compound?

A4: Karl Fischer titration is the standard and most accurate method for determining the water content in amines. It is a highly sensitive technique that can quantify even low levels of moisture.

Q5: How can I dry this compound if it has absorbed moisture?

A5: this compound can be dried using activated molecular sieves (3Å or 4Å). The amine should be allowed to stand over the molecular sieves, preferably under an inert atmosphere (e.g., nitrogen or argon), for a sufficient period to allow for water absorption by the sieves. The effectiveness of the drying process should be confirmed by Karl Fischer titration.

Troubleshooting Guides

Issue 1: Amine Blush on Epoxy Surfaces

Symptom: A waxy, oily, or cloudy film appears on the surface of an epoxy resin cured with this compound.

Cause: This phenomenon, known as "amine blush," is caused by the reaction of the amine curing agent with moisture and carbon dioxide from the air. The hygroscopic nature of the amine draws moisture to the surface during the curing process.

Solutions:

  • Control Environmental Conditions: Whenever possible, conduct epoxy curing in a controlled environment with low relative humidity.

  • Proper Storage and Handling: Ensure the this compound is stored in a tightly sealed container and handled under dry conditions to minimize moisture absorption before use.

  • Surface Cleaning: If amine blush has already formed, it can often be removed by washing the surface with warm, soapy water, followed by a thorough rinse with clean water. The surface must be completely dry before applying any subsequent coats.

Issue 2: Inconsistent Reaction Times or Low Yields

Symptom: Reactions involving this compound, such as polyamide synthesis, show variable reaction rates or lower than expected product yields.

Cause: The presence of water can interfere with the reaction stoichiometry and kinetics. Water can react with other reagents or alter the catalytic activity in the reaction mixture.

Solutions:

  • Ensure Anhydrous Conditions: Use dried solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Dry the Amine: Prior to use, dry the this compound with activated molecular sieves and verify its water content using Karl Fischer titration.

  • Reagent Purity: Ensure all other reactants are of high purity and are also free from moisture.

Data Presentation

The following table summarizes the potential effects of moisture on key applications of this compound.

ApplicationParameter Affected by MoistureConsequence of Moisture Contamination
Epoxy Resin Curing Surface FinishFormation of amine blush (waxy/oily film), cloudiness, reduced gloss.
Inter-coat AdhesionAmine blush can act as a bond-breaker, preventing proper adhesion of subsequent layers.
Curing TimeMay alter the curing kinetics, leading to slower or incomplete curing.
Polyamide Synthesis Molecular WeightWater can interfere with the condensation polymerization, leading to lower molecular weight polymers.
Mechanical PropertiesThe presence of water can affect the final mechanical properties of the polyamide, such as tensile strength and flexibility.
Reaction StoichiometryInaccurate molar ratios of reactants if the amine contains significant water.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents (anode and cathode solutions for coulometric, or titrant and solvent for volumetric)

  • Gastight syringe

  • This compound sample

Procedure:

  • Prepare the Karl Fischer Titrator: Set up the titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Condition the Reagent: Run a pre-titration to neutralize any residual moisture in the Karl Fischer reagent until a stable baseline (drift) is achieved.

  • Prepare the Sample: Using a dry, gastight syringe, draw a known weight of the this compound sample. The sample size will depend on the expected water content and the type of titrator used.

  • Inject the Sample: Inject the sample into the titration cell.

  • Start Titration: Initiate the titration process. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage.

  • Record the Result: Record the water content of the sample.

  • Clean Up: Clean the syringe and titration cell as per the manufacturer's recommendations.

Protocol 2: Drying of this compound with Molecular Sieves

This protocol describes how to dry this compound for use in moisture-sensitive experiments.

Materials:

  • This compound

  • Activated 3Å or 4Å molecular sieves

  • Dry Schlenk flask or other suitable airtight container

  • Inert gas source (nitrogen or argon)

Procedure:

  • Activate Molecular Sieves: Dry the molecular sieves in an oven at a temperature and for a duration recommended by the supplier (typically >200°C for several hours) under vacuum. Allow them to cool to room temperature under an inert atmosphere.

  • Transfer Amine: In a dry environment (e.g., a glovebox or under a stream of inert gas), transfer the this compound to the Schlenk flask.

  • Add Molecular Sieves: Add the activated molecular sieves to the amine. A common ratio is 10-20% by weight of sieves to the liquid.

  • Seal and Store: Seal the flask tightly and store it under a positive pressure of inert gas.

  • Allow Time for Drying: Let the amine stand over the molecular sieves for at least 24 hours to ensure thorough drying.

  • Verification: Before use, carefully decant or filter the dried amine away from the molecular sieves under an inert atmosphere. Verify the water content using Karl Fischer titration to ensure it meets the requirements of the experiment.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Pre-Experiment Preparation cluster_experiment Experiment storage Store in tightly sealed container under inert gas kf_titration Determine water content (Karl Fischer Titration) storage->kf_titration drying Dry with activated molecular sieves kf_titration->drying If water content is too high experiment Use in moisture-sensitive experiment under inert atmosphere kf_titration->experiment If water content is acceptable kf_verify Verify water content (< desired ppm) drying->kf_verify kf_verify->drying Re-dry kf_verify->experiment Proceed

Caption: Workflow for handling this compound.

troubleshooting_flowchart start Inconsistent Experimental Results (e.g., amine blush, low yield) check_hygroscopicity Is the hygroscopic nature of the amine being managed? start->check_hygroscopicity implement_handling Implement proper storage and handling procedures under inert atmosphere. check_hygroscopicity->implement_handling No check_water_content Was the water content of the amine verified before use? check_hygroscopicity->check_water_content Yes implement_handling->check_water_content dry_amine Dry the amine using activated molecular sieves. check_water_content->dry_amine No check_reagents Are all other solvents and reagents anhydrous? check_water_content->check_reagents Yes verify_drying Verify water content with Karl Fischer titration. dry_amine->verify_drying verify_drying->check_reagents dry_reagents Dry all other components of the reaction. check_reagents->dry_reagents No review_protocol Review and optimize the experimental protocol for moisture sensitivity. check_reagents->review_protocol Yes dry_reagents->review_protocol end Consistent Results review_protocol->end

References

Technical Support Center: Optimizing Epoxy Curing with N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for epoxy curing with N,N'-Bis(3-aminopropyl)ethylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an epoxy curing agent?

A1: this compound is a tetrafunctional polyamine with four primary amine groups.[1] Its high functionality allows it to act as an efficient crosslinking agent for epoxy resins, resulting in cured systems with high crosslink density, excellent thermal resistance, and superior chemical resistance.[1] This makes it suitable for applications requiring high performance, such as in aerospace composites and electronic encapsulants.[1] Compared to other aliphatic amines like Triethylenetetramine (TETA), it can offer enhanced flexibility to the cured epoxy.[2]

Q2: How do I calculate the correct stoichiometric mix ratio of this compound with my epoxy resin?

A2: To achieve optimal properties, it is crucial to use a stoichiometric or near-stoichiometric amount of the curing agent.[3][4] The calculation is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.

The formula to calculate the parts per hundred resin (phr) is:

phr = (AHEW / EEW) * 100

For this compound (Molecular Weight ≈ 174.3 g/mol ) with 6 active amine hydrogens, the AHEW is approximately 29.05 g/eq. The EEW of your epoxy resin can be found in the manufacturer's technical data sheet.

Q3: What is the ideal curing temperature and how does temperature affect the curing process?

A3: Most epoxy resins cured with aliphatic amines cure best at temperatures between 70°F to 85°F (21°C to 29°C).[5] Temperature plays a critical role in the curing reaction:

  • High Temperatures: Accelerate the curing process, which can shorten the working time (pot life).[5] Excessive heat can lead to overheating (exotherm), potentially causing bubbles, warping, or even cracking.[5][6]

  • Low Temperatures: Slow down the curing reaction, leading to a prolonged curing time where the resin may remain tacky or soft for an extended period.[5][7] In some cases, very low temperatures can prevent a full cure.[5]

Q4: What are the primary safety precautions when handling this compound?

A4: this compound is a hazardous substance that can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[8] It is also harmful if swallowed and toxic in contact with skin.[8] Therefore, strict safety measures are necessary:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (tightly fitting safety goggles), and face protection.[8][9]

  • Ventilation: Handle in a well-ventilated area to avoid inhaling vapors or mist.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the epoxy curing process with this compound.

Problem Potential Cause Recommended Solution
Tacky or Uncured Surface Incorrect Mix Ratio: Too much or too little hardener was used.[6][10]Scrape off the uncured material. Recalculate the stoichiometry and carefully weigh both the resin and hardener before mixing.[11]
Inadequate Mixing: Resin and hardener were not thoroughly combined.[10][12]Mix the components for at least 2-3 minutes, scraping the sides and bottom of the container to ensure a uniform mixture.[11]
Low Curing Temperature: The ambient temperature is too low for the reaction to proceed efficiently.[5][6]Move the curing setup to a warmer environment, ideally between 70°F and 85°F (21°C and 29°C).[5][13]
Cloudy or Hazy Finish ("Amine Blush") High Humidity: Moisture in the air reacts with the amine curing agent, forming carbamates on the surface.[10][14]Work in an environment with controlled humidity, ideally below 60%.[12][13] Amine blush can sometimes be removed by washing the surface with warm, soapy water.
Air Bubbles in the Cured Epoxy Trapped Air During Mixing: Vigorous mixing can introduce air into the epoxy.[6][10]Mix the resin and hardener slowly and deliberately.[13]
Outgassing from Porous Substrates: Porous materials can release trapped air during curing.[11]Apply a thin seal coat of the epoxy mixture to the substrate first and allow it to gel before applying the main coat.[11]
High Viscosity: A thick mixture can make it difficult for air bubbles to escape.[11]Gently warming the resin and hardener separately before mixing can reduce their viscosity.[11]
Epoxy Cures Too Quickly High Ambient Temperature: Elevated temperatures accelerate the exothermic reaction.[5][11]Work in a cooler, temperature-controlled environment.
Large Batch Size (Mass Effect): The heat generated by the reaction builds up in a large mass, speeding up the cure.[11]Mix smaller batches at a time or pour the mixture into a container with a larger surface area to help dissipate heat.[11]
Cracking of Cured Epoxy Excessive Exotherm: Curing in thick layers or at high temperatures can generate excessive heat, leading to stress and cracking.[6]Pour thinner layers and allow each layer to cool before applying the next. Ensure the curing temperature is within the recommended range.[13]

Quantitative Data Summary

Parameter Value / Range Notes
Molecular Weight of Curing Agent ~174.3 g/mol This compound
Amine Hydrogen Equivalent Weight (AHEW) ~29.05 g/eqCalculated as Molecular Weight / Number of Active Hydrogens (6)
Ideal Curing Temperature 70°F - 85°F (21°C - 29°C)Temperatures outside this range can lead to curing issues.[5][7]
Recommended Humidity Below 60%High humidity can cause amine blush.[12]

Experimental Protocols

Protocol 1: Standard Procedure for Curing a Diglycidyl Ether of Bisphenol A (DGEBA) based Epoxy Resin

  • Material Preparation:

    • Ensure the DGEBA epoxy resin and this compound curing agent are at room temperature (ideally 21-29°C).[5]

    • Clean all mixing containers and substrates to be free of dust, grease, and moisture.[11]

  • Stoichiometric Calculation:

    • Obtain the Epoxy Equivalent Weight (EEW) from the technical data sheet of the DGEBA resin.

    • Calculate the required amount of this compound using the AHEW of ~29.05 g/eq.

  • Mixing:

    • Accurately weigh the epoxy resin into a clean, dry mixing container.

    • Weigh the calculated amount of this compound and add it to the resin.

    • Mix the two components thoroughly for at least 3 minutes, scraping the sides and bottom of the container multiple times to ensure a homogeneous mixture.[11]

  • Application and Curing:

    • Apply the mixed epoxy to the prepared substrate.

    • Allow the epoxy to cure in a temperature-controlled environment (21-29°C) with humidity below 60%.[5][12]

    • Refer to the resin's technical data sheet for specific curing times (e.g., tack-free time, time to full cure).

Visualizations

Troubleshooting_Workflow cluster_uncured Tacky/Uncured Surface cluster_appearance Appearance Issues cluster_speed Curing Speed Issues start Curing Issue Identified q_mix_ratio Incorrect Mix Ratio? start->q_mix_ratio q_blush Cloudy Finish (Blush)? start->q_blush q_fast Cures Too Fast? start->q_fast s_mix_ratio Recalculate Stoichiometry & Re-mix q_mix_ratio->s_mix_ratio Yes q_mixing Inadequate Mixing? q_mix_ratio->q_mixing No s_mixing Mix Thoroughly (3+ mins), Scrape Sides q_mixing->s_mixing Yes q_temp_low Low Temperature? q_mixing->q_temp_low No s_temp_low Increase Ambient Temp to 21-29°C q_temp_low->s_temp_low Yes s_blush Lower Humidity (<60%), Wash Surface q_blush->s_blush Yes q_bubbles Air Bubbles? q_blush->q_bubbles No s_bubbles Mix Slowly, Warm Resin, Use Seal Coat q_bubbles->s_bubbles Yes s_fast Lower Temp, Mix Smaller Batches q_fast->s_fast Yes

Caption: Troubleshooting workflow for common epoxy curing issues.

Epoxy_Curing_Reaction cluster_reactants Reactants cluster_products Products epoxy Epoxy Resin (with epoxide groups) process Mixing & Curing epoxy->process amine This compound (with primary amine groups) amine->process secondary_amine Intermediate (Secondary Amine) process->secondary_amine Ring-opening reaction tertiary_amine Cross-linked Polymer Network (Tertiary Amine) secondary_amine->tertiary_amine Further reaction

Caption: Simplified reaction pathway for epoxy curing with a primary amine.

References

N,N'-Bis(3-aminopropyl)ethylenediamine handling and spill neutralization procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and spill management of N,N'-Bis(3-aminopropyl)ethylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, fatal or toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] It may also cause an allergic skin reaction.[2] Always consult the Safety Data Sheet (SDS) before use.

Q2: What are the proper procedures for handling and storing this chemical?

A2: To handle this compound safely, you should:

  • Avoid all contact with skin, eyes, and clothing.[4][5]

  • Do not breathe vapors or mist.[4]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Wash hands thoroughly after handling.[1][2][4]

  • Do not eat, drink, or smoke in the work area.[1][2]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

  • Keep the container upright to prevent leakage.[4]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: Appropriate PPE is mandatory to ensure personal safety. This includes, but is not limited to, the equipment listed in the table below.

Q4: What is the correct procedure for a spill of this compound?

A4: In the event of a spill, immediately evacuate personnel from the affected area and ensure adequate ventilation.[4] Do not allow the chemical to enter drains.[1][4] The spill should be contained and cleaned up using an inert absorbent material, such as sand or vermiculite.[1][4] The absorbed material should then be collected into a suitable, closed container for disposal as hazardous waste.[1][4]

Q5: Can I neutralize a spill of this compound with an acid?

A5: No, it is not recommended to neutralize a spill of this chemical. One of the Safety Data Sheets for this compound explicitly states, "Do not attempt to neutralise".[2] The reaction between this amine and an acid can be exothermic, generating heat and potentially hazardous fumes. The safest approach is to absorb the spill with an inert material.

Data Presentation

Table 1: Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Acute Toxicity, DermalCategory 2 / 3H310/H311: Fatal / Toxic in contact with skin[1][2][3]
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damage[1][2][3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[2][3]
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction[1][2]
Table 2: Personal Protective Equipment (PPE) Summary
Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[1][4]Protects against splashes that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[1][4]Prevents skin contact, which can be fatal and cause severe burns.[2][3]
Respiratory Protection Use a full-face respirator with an appropriate filter (e.g., ABEK type) if exposure limits are exceeded or irritation is experienced.[1][2]Protects against inhalation of harmful vapors or mists.

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE as specified in Table 2.

  • Dispensing: Carefully unseal the container. Use a clean, compatible pipette or syringe to transfer the required amount of the chemical. Avoid splashing.

  • Post-Handling: Securely reseal the container.[4]

  • Decontamination: Wipe down the work surface with a suitable solvent. Wash hands and any exposed skin thoroughly with soap and water.[4]

  • Waste Disposal: Dispose of any contaminated materials (e.g., pipette tips, gloves) as hazardous waste according to your institution's guidelines.

Protocol 2: Small-Scale Spill Clean-up Procedure
  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Don PPE: If not already wearing it, put on the appropriate PPE, including respiratory protection if necessary.

  • Containment: Prevent the spill from spreading by creating a barrier with an inert absorbent material (e.g., sand, vermiculite).[1] Do not let the spill enter any drains.[1][4]

  • Absorption: Cover the spill with the inert absorbent material.[4]

  • Collection: Once the spill is fully absorbed, carefully collect the material using spark-proof tools and place it into a labeled, sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area with a cloth and a suitable solvent. Dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or safety officer.

Visualizations

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Spill Completely contain->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report PPE_Selection_Logic cluster_ppe Required Personal Protective Equipment start Handling Chemical? eye_protection Tightly Fitting Safety Goggles start->eye_protection skin_protection Impervious Gloves & Protective Clothing start->skin_protection inhalation_risk Risk of Inhalation (Poor Ventilation / Aerosol)? eye_protection->inhalation_risk skin_protection->inhalation_risk respirator Wear Full-Face Respirator inhalation_risk->respirator Yes end Proceed with Task inhalation_risk->end No respirator->end

References

Impact of solvent choice on N,N'-Bis(3-aminopropyl)ethylenediamine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(3-aminopropyl)ethylenediamine. The content focuses on the impact of solvent choice on reaction kinetics for various applications.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on solvent-related causes and solutions.

Issue Potential Solvent-Related Cause(s) Suggested Solutions & Troubleshooting Steps
Slow or Incomplete Reaction Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics. Solvent-Reactant Interactions: The solvent may be solvating the reactants too strongly, stabilizing them and increasing the activation energy of the reaction. For example, protic solvents can hydrogen bond with the amine, reducing its nucleophilicity. Low Solvent Polarity: For reactions involving polar transition states or intermediates, a nonpolar solvent can slow the reaction rate.Increase Solubility: Switch to a solvent in which all reactants are highly soluble. For this compound, polar solvents like water, ethanol, and methanol are good starting points.[1] Change Solvent Type: If a protic solvent is suspected of deactivating the amine, switch to a polar aprotic solvent such as THF, acetonitrile, or DMF. Optimize Solvent Polarity: Test a range of solvents with varying dielectric constants to find an optimal medium for the specific reaction mechanism.
Low Product Yield Side Reactions: The solvent may participate in or promote side reactions. For example, in acylation reactions, protic solvents can compete with the amine for the acylating agent. Product Inhibition: The product may be insoluble in the reaction solvent, precipitating out and coating the reactant surfaces, thus stopping the reaction. Solvent-Induced Degradation: The solvent could be contributing to the degradation of the product or reactants, especially at elevated temperatures.Use an Inert Solvent: Select a solvent that is unreactive under the reaction conditions. Improve Product Solubility: Choose a solvent that can dissolve the product as it is formed. This may require a solvent with different polarity than the one optimal for the reaction itself, necessitating a trade-off. Solvent Screening: Perform small-scale experiments in a variety of solvents to identify which ones minimize side product formation and maximize yield.
Poor Selectivity (e.g., in Alkylation) Solvent Effects on Nucleophilicity: The solvent can influence the relative nucleophilicity of the primary and secondary amines in this compound, leading to a mixture of alkylated products. Mass Transfer Limitations: In heterogeneous catalyst systems, the solvent affects the diffusion of reactants to the catalyst surface, which can impact selectivity.Tune Solvent Properties: Experiment with both protic and aprotic solvents to alter the solvation shell around the amine groups, which can influence their reactivity. Consider Solvent Viscosity: In catalyzed reactions, a less viscous solvent may improve mass transfer and, consequently, selectivity.
Difficulty in Product Isolation/Purification High Boiling Point of Solvent: Solvents with high boiling points can be difficult to remove from the final product. Azeotrope Formation: The solvent may form an azeotrope with the product or residual reactants, complicating purification by distillation. Solvent-Product Miscibility: The product may be highly miscible with the solvent, making precipitation or extraction challenging.Select a Volatile Solvent: Whenever possible, use a solvent with a lower boiling point for easier removal. Consult Azeotrope Tables: Before starting, check for potential azeotropes and choose a solvent that can be easily separated. Plan the Workup: Select a solvent that will facilitate an easy workup. For example, choose a solvent from which the product will readily precipitate upon cooling or the addition of an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for selecting a solvent for reactions with this compound?

A1: The choice of solvent is critical and can significantly influence reaction rates, product purity, and the formation of by-products.[1] Key considerations include:

  • Solubility: Ensure all reactants are soluble in the chosen solvent. This compound is a polar molecule and is highly soluble in polar solvents like water and ethanol.[1]

  • Reactivity: The solvent should be inert under the reaction conditions. Protic solvents (e.g., alcohols, water) can hydrogen bond with the amine groups, potentially reducing their nucleophilicity, but can also act as catalysts in some reactions, such as epoxy curing.[2]

  • Polarity: The polarity of the solvent should be matched to the reaction mechanism. Reactions with polar transition states are generally faster in more polar solvents.

  • Boiling Point: A solvent with a suitable boiling point is necessary to control the reaction temperature and for ease of removal during product isolation.

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent.

Q2: How does solvent choice affect the kinetics of this compound when used as an epoxy curing agent?

Q3: For the synthesis of this compound via hydrogenation of N,N'-bis(cyanoethyl)ethylenediamine, what solvents are typically recommended?

A3: The literature suggests that monohydric alcohols like ethanol and isopropanol are commonly used solvents for the hydrogenation step.[1] In some patented processes, the use of ether alcohol solutions has been explored to enhance the reaction's efficiency and safety.[1] The choice of solvent in this synthesis has been shown to have a substantial impact on the final product yield.

Q4: In coordination chemistry, how might solvents influence the rate of complex formation with this compound?

A4: In the synthesis of metal complexes, solvents like ethanol or methanol are typically used.[1] Studies on similar ethylenediamine-based cobalt complexes have shown that the reaction rates in mixed solvent systems (e.g., methanol-water) can have a non-linear dependence on the solvent composition.[4][5] This is often interpreted in terms of the solvent's ability to stabilize the reactants versus the transition state. Preferential solvation of the initial and transition states plays a crucial role.[4] Therefore, for complexation reactions with this compound, it is expected that the solvent will have a significant impact on the reaction kinetics, and solvent screening is recommended for optimization.

Q5: Are there any "green" or sustainable solvent options for reactions involving this compound?

A5: Yes, for certain reaction types, more environmentally friendly solvents can be used. For instance, water has been successfully employed as a solvent for the N-acylation of amines.[6] Given the solubility of this compound in water, this could be a viable green alternative to traditional organic solvents for some applications. The suitability of water would depend on the stability of the other reactants and the product in an aqueous environment.

Data on Solvent Usage in Reactions Involving Amines

While quantitative kinetic data for this compound is scarce in the public domain, the following table summarizes solvents used in the synthesis of this compound and in analogous amine reactions, along with their observed effects.

Reaction Type Compound Solvent(s) Used Effect on Reaction/Yield Reference
Hydrogenation N,N'-bis(cyanoethyl)ethylenediamineEthanol, IsopropanolTraditionally used, effective for the reaction.[1]
Hydrogenation N,N'-bis(cyanoethyl)ethylenediamineEther alcohol solutionsExplored to enhance efficiency and safety.[1]
Cyanoethylation EthylenediamineMonohydric alcoholsUsed as a solvent to improve selectivity.[1][7]
Michael Addition n-Octylamine, PiperidineTHF, CH2Cl2, Toluene, CH3CN, MeOH, H2OTHF at room temperature gave the highest yield (82%).[8]
Base Hydrolysis cis-[(en)2Co(B)X]2+Methanol-Water mixturesRate increases non-linearly with increasing mole fraction of methanol.[4]

Experimental Protocols

General Protocol for Screening Solvent Effects on Reaction Kinetics

This protocol provides a general framework for systematically evaluating the impact of different solvents on the reaction kinetics of this compound.

  • Reactant Preparation:

    • Prepare stock solutions of this compound and the other reactant(s) in a range of selected solvents (e.g., a polar protic like ethanol, a polar aprotic like acetonitrile, and a nonpolar like toluene).

    • Ensure the purity of all reactants and solvents, as impurities (especially water) can significantly affect kinetics.

  • Reaction Setup:

    • In a series of temperature-controlled reaction vessels, add the desired volume of the this compound stock solution.

    • Allow the solution to equilibrate to the target reaction temperature.

    • Initiate the reaction by adding the second reactant.

  • Monitoring Reaction Progress:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the composition of the quenched aliquot using a suitable analytical technique such as:

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the concentration of reactants and products.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of reactant signals and the appearance of product signals.

      • Differential Scanning Calorimetry (DSC): Particularly useful for monitoring the extent of reaction in epoxy curing by measuring the heat flow.[2][9][10]

  • Data Analysis:

    • Plot the concentration of a reactant or product versus time for each solvent.

    • From these plots, determine the initial reaction rate.

    • If possible, fit the data to an appropriate rate law to determine the rate constant (k) for each solvent.

    • Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, Ea) in each solvent using the Arrhenius equation.

Visualizations

Logical Workflow for Solvent Selection

SolventSelection Solvent Selection Workflow for this compound Reactions A Define Reaction Type (e.g., Alkylation, Curing, Synthesis) B Identify Reactants & Products A->B C Assess Solubility Requirements B->C E Initial Solvent List (Polar Protic, Polar Aprotic, Nonpolar) C->E D Consider Reaction Mechanism (Polar vs. Nonpolar Transition State) D->E F Screen for Reactivity & Side Reactions E->F F->E Reactive Solvents (Re-evaluate) G Perform Small-Scale Screening Experiments F->G Inert Solvents H Analyze Kinetics & Yield G->H I Consider Downstream Processing (Purification, Solvent Removal) H->I J Select Optimal Solvent I->J

Caption: A decision-making workflow for selecting an appropriate solvent.

Signaling Pathway for Solvent Influence on Reaction Rate

SolventInfluence How Solvents Influence Reaction Kinetics cluster_solvent Solvent Properties cluster_effects Effects on Reaction Environment cluster_outcome Kinetic Outcome Polarity Polarity (Dielectric Constant) Solvation Solvation of Reactants & Transition State Polarity->Solvation Protic_Aprotic Protic vs. Aprotic (H-Bonding Ability) Protic_Aprotic->Solvation Nucleophilicity Amine Nucleophilicity Protic_Aprotic->Nucleophilicity Viscosity Viscosity Mass_Transfer Mass Transfer Rate Viscosity->Mass_Transfer Rate Reaction Rate (k) Solvation->Rate Nucleophilicity->Rate Selectivity Selectivity Nucleophilicity->Selectivity Mass_Transfer->Rate

References

Preventing by-product formation in N,N'-Bis(3-aminopropyl)ethylenediamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving N,N'-Bis(3-aminopropyl)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of by-products in their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Acylation Reactions

Question 1: I am trying to perform a mono-acylation on this compound, but I am getting a mixture of mono- and di-acylated products. How can I improve the selectivity for the mono-acylated product?

Answer: Achieving selective mono-acylation of a tetra-amine like this compound can be challenging due to the presence of multiple reactive amine groups. Here are several strategies to improve selectivity:

  • Control Stoichiometry: Use a molar excess of this compound relative to the acylating agent. This statistically favors the mono-acylation product.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture containing the diamine. This maintains a low concentration of the acylating agent, reducing the likelihood of di-acylation.

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to decrease the reaction rate and improve selectivity.

  • Use of a Temporary Protecting Group: Carbon dioxide can be used as a green and traceless temporary protecting group to control the reactivity of the diamine and achieve high selectivity for mono-acylation.

  • In-situ Mono-protonation: By adding one equivalent of a strong acid (like HCl), you can protonate one of the primary amine groups, rendering it less nucleophilic and favoring mono-acylation at the other primary amine.

Question 2: During the acylation of this compound, I am observing the formation of an unexpected cyclic by-product. What is causing this and how can I prevent it?

Answer: Intramolecular cyclization can be a significant side reaction, especially when the reaction conditions favor it. The linear structure of this compound can fold to allow a reactive group at one end to react with an amine at the other.

  • High Concentration: High concentrations of reactants favor intermolecular reactions (desired acylation) over intramolecular cyclization. Conversely, high dilution conditions (0.1 - 1.0 mM) can promote intramolecular reactions. Therefore, ensure your reaction is sufficiently concentrated.

  • Choice of Acylating Agent: A highly reactive acylating agent might react indiscriminately. Consider using a less reactive derivative or a coupling agent that allows for more controlled acylation.

  • Protecting Groups: If feasible for your synthetic route, consider protecting the secondary amines to prevent their participation in cyclization reactions.

Schiff Base Formation

Question 3: My Schiff base condensation with this compound is giving a low yield, and I suspect side reactions with water. How can I improve this?

Answer: Water is a by-product of Schiff base formation, and its presence can drive the equilibrium back towards the reactants, lowering your yield. Additionally, water can participate in undesirable side reactions.

  • Anhydrous Conditions: It is crucial to use anhydrous solvents (e.g., dry ethanol or dimethylformamide) and reagents. Ensure your glassware is thoroughly dried before starting the reaction.

  • Dehydrating Agents: The use of a dehydrating agent, such as molecular sieves, can effectively remove water as it is formed, driving the reaction to completion.

  • Azeotropic Removal of Water: For some reactions, using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can be an effective way to remove water.

  • Pervaporation: This is a more advanced technique that uses a membrane to selectively remove water from the reaction mixture, which can significantly improve the yield of the Schiff base.

Polymerization and Curing Reactions

Question 4: I am using this compound as a curing agent for an epoxy resin, but the final material has suboptimal properties. How can I control the cross-linking and avoid side reactions?

Answer: The tetra-functional nature of this compound makes it an excellent cross-linking agent, but improper control can lead to an inhomogeneous network and side reactions.

  • Stoichiometry is Key: The ratio of amine hydrogen atoms to epoxy groups is a critical parameter. A 1:1 stoichiometric ratio generally leads to a fully cured network with maximum stability. However, using an off-stoichiometric ratio can be a deliberate strategy to modify the properties of the cured resin.

  • Curing Temperature and Time: The curing process often occurs in multiple steps, with the primary amines reacting first, followed by the secondary amines. A staged curing process with an initial lower temperature phase followed by a higher temperature post-cure can lead to a more uniform network structure.

  • Homogeneity: Ensure that the amine curing agent is thoroughly and uniformly mixed with the epoxy resin before the curing process begins to avoid localized areas of incomplete curing or excessive cross-linking.

  • Side Reactions: The reaction between the epoxy group and the amine is generally efficient. However, at high temperatures, etherification of hydroxyl groups (formed during the ring-opening of the epoxide) can occur. This can be influenced by the specific epoxy resin and the presence of catalysts.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound (BAEDA) Synthesis via Hydrogenation of N,N'-bis(cyanoethyl)ethylenediamine (BCNEDA)

CatalystSolventTemperature (°C)Pressure (psi)Yield of BAEDA (%)Reference
Raney NiMethanol65507-65285.80[1]
Raney NiEthanol60-70217-29095.80[1]
Raney CoIsopropanol12080098.16[1]
Co-Mn-AlDipropylene Glycol/Water12080099.49[1]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of this compound

This protocol is adapted from methods for the selective protection of diamines and aims to favor the formation of the mono-Boc protected product.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (5 equivalents) in anhydrous DCM.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM.

  • Add the Boc₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours using a dropping funnel.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting Boc₂O is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the mono-Boc protected product from the unreacted diamine and any di-Boc protected by-product by column chromatography on silica gel.

Protocol 2: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin with this compound

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound

  • Mixing container and stirrer

  • Mold for casting

  • Oven

Procedure:

  • Calculate the required amounts of epoxy resin and this compound to achieve a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens. The amine hydrogen equivalent weight (AHEW) of this compound is its molecular weight (174.29 g/mol ) divided by the number of active hydrogens (6, from two primary and two secondary amines).

  • Preheat the DGEBA epoxy resin to approximately 50-60 °C to reduce its viscosity.

  • In a clean, dry mixing container, add the preheated epoxy resin.

  • Add the calculated amount of this compound to the resin.

  • Mix the components thoroughly for 5-10 minutes, ensuring a homogeneous mixture. Be careful to avoid introducing excessive air bubbles.

  • If necessary, degas the mixture in a vacuum chamber to remove any entrapped air.

  • Pour the mixture into the desired mold.

  • Cure the mixture in an oven. A typical curing schedule might be 2 hours at 80 °C followed by a post-cure of 3 hours at 150 °C. The optimal curing schedule will depend on the specific application and desired properties.

  • Allow the cured material to cool slowly to room temperature before demolding.

Mandatory Visualization

reaction_troubleshooting cluster_acylation Acylation Issues cluster_schiff_base Schiff Base Formation Issues start_acylation Start Acylation issue_acylation Problem: Mixture of mono- and di-acylated products start_acylation->issue_acylation solution_acylation1 Control Stoichiometry (excess diamine) issue_acylation->solution_acylation1 Solution solution_acylation2 Slow Addition of Acylating Agent issue_acylation->solution_acylation2 Solution solution_acylation3 Low Temperature issue_acylation->solution_acylation3 Solution solution_acylation4 Use CO2 as Protecting Group issue_acylation->solution_acylation4 Solution start_schiff Start Schiff Base Condensation issue_schiff Problem: Low Yield (suspected water interference) start_schiff->issue_schiff solution_schiff1 Anhydrous Conditions issue_schiff->solution_schiff1 Solution solution_schiff2 Use Dehydrating Agent issue_schiff->solution_schiff2 Solution solution_schiff3 Azeotropic Removal of Water issue_schiff->solution_schiff3 Solution

Caption: Troubleshooting workflow for common acylation and Schiff base formation issues.

protecting_group_strategy cluster_protection Selective Mono-Protection (Primary Amines) cluster_reaction Selective Functionalization cluster_deprotection Deprotection polyamine This compound (4 reactive amines) protect React with 1 eq. Boc2O (Slow addition, excess diamine) polyamine->protect mono_protected Mono-Boc Protected Polyamine (Primary amine protected) protect->mono_protected react Reaction at other -NH2 or -NH- sites mono_protected->react functionalized Selectively Functionalized Product react->functionalized deprotect Acidic Conditions (e.g., TFA in DCM) functionalized->deprotect final_product Final Product with Free Primary Amine deprotect->final_product

Caption: Workflow for selective functionalization using a protecting group strategy.

epoxy_curing_pathway cluster_step1 Step 1: Primary Amine Reaction cluster_step2 Step 2: Secondary Amine Reaction cluster_network Network Formation Epoxy Epoxy Resin (e.g., DGEBA) Reaction1 Primary Amine attacks Epoxide Ring Epoxy->Reaction1 Reaction2 Secondary Amine attacks Epoxide Ring Epoxy->Reaction2 Amine This compound (Primary & Secondary Amines) Amine->Reaction1 Intermediate1 Formation of Secondary Amine and Hydroxyl Group Reaction1->Intermediate1 Intermediate1->Reaction2 Intermediate2 Formation of Tertiary Amine and another Hydroxyl Group Reaction2->Intermediate2 Crosslinking Cross-linked Polymer Network Intermediate2->Crosslinking

Caption: Simplified reaction pathway for epoxy resin curing.

References

Validation & Comparative

A Comparative Guide to Purity Verification of N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical aspect of experimental integrity and product quality. N,N'-Bis(3-aminopropyl)ethylenediamine, a versatile tetra-amine, finds applications in various fields, including as a crosslinking agent and a building block in pharmaceutical synthesis. Its purity can significantly impact reaction yields, product profiles, and the safety of final products. This guide provides a comparative overview of analytical methods for verifying the purity of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and alternative techniques.

Performance Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, availability of equipment, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-MS, High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

ParameterGC-MS (with Derivatization)HPLC-UVPotentiometric Titration¹H NMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratioSeparation by polarity, detection by UV absorbanceAcid-base neutralization reactionNuclear spin transitions in a magnetic field
Limit of Detection (LOD) ~0.01%~0.05%~0.1%~0.1% (for detectable impurities)
Limit of Quantitation (LOQ) ~0.05%~0.15%~0.5%~0.5% (for quantifiable impurities)
Linearity (R²) >0.999>0.998N/A>0.99 (with internal standard)
Precision (%RSD) < 2%< 3%< 1%< 5%
Specificity High (mass fragmentation pattern)Moderate (retention time and UV spectrum)Low (total basicity)High (chemical shift and coupling)
Throughput ModerateHighLowModerate
Primary Use Identification and quantification of volatile and semi-volatile impuritiesQuantification of the main component and non-volatile impuritiesAssay of total amine contentStructural confirmation and purity assessment

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility and polar nature of this compound, derivatization is essential for successful GC-MS analysis. Derivatization with an agent like Pentafluoropropionic Anhydride (PFPA) masks the active amine groups, increasing volatility and improving chromatographic peak shape.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute with anhydrous pyridine to volume.

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask and dilute with anhydrous pyridine to volume.

  • Derivatization Procedure:

    • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.

    • Add 200 µL of Pentafluoropropionic Anhydride (PFPA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature.

    • Add 1 mL of ethyl acetate and vortex for 30 seconds.

    • The sample is ready for injection.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC can be employed for the quantification of this compound and the detection of non-volatile impurities. As the analyte lacks a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for high sensitivity. For simplicity, a method with UV detection at a low wavelength is described.

1. Sample Preparation:

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask and dilute with mobile phase A to volume.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute with mobile phase A to volume.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0-2 min: 5% B.

    • 2-15 min: 5% to 95% B.

    • 15-18 min: 95% B.

    • 18-20 min: 95% to 5% B.

    • 20-25 min: 5% B.

Potentiometric Titration

This classical analytical method provides a quantitative measure of the total basicity of the sample, which corresponds to the total amine content. It is a cost-effective method for assay determination but lacks the specificity to identify individual impurities.

1. Reagents:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized.

  • Solvent: Glacial acetic acid.

2. Procedure:

  • Accurately weigh approximately 0.15 g of the this compound sample into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse a calibrated pH electrode and the burette tip into the solution.

  • Titrate with 0.1 M perchloric acid, recording the potential (mV) or pH as a function of the titrant volume.

  • Determine the endpoint from the inflection point of the titration curve.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

3. Calculation:

  • Purity (%) = (V_sample - V_blank) * M * E / W * 100

    • V_sample = Volume of titrant for the sample (L)

    • V_blank = Volume of titrant for the blank (L)

    • M = Molarity of the perchloric acid titrant (mol/L)

    • E = Equivalent weight of this compound (Molecular Weight / 4)

    • W = Weight of the sample (g)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used for purity assessment by identifying signals corresponding to the main compound and any potential impurities. Quantitative analysis is possible with the use of an internal standard.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

2. NMR Acquisition:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Experiment: Standard ¹H NMR.

  • Number of Scans: 16 or as needed for adequate signal-to-noise.

  • Relaxation Delay: 5 seconds (for quantitative analysis).

3. Data Analysis:

  • Integrate the characteristic peaks of this compound.

  • Identify and integrate any impurity peaks.

  • The purity can be estimated by comparing the integral of the main compound peaks to the sum of all integrals. For accurate quantification, a certified internal standard with a known concentration should be used.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Pyridine A->B C Add PFPA Derivatizing Agent B->C D Heat at 70°C C->D E Extract with Ethyl Acetate D->E F Inject into GC E->F G Separation on HP-5ms Column F->G H Ionization (EI) G->H I Mass Analysis (Quadrupole) H->I J Peak Integration I->J K Library Search & Impurity ID J->K L Purity Calculation K->L

Caption: GC-MS analysis workflow for this compound.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods Purity Purity Verification of This compound GCMS GC-MS (High Specificity, Impurity ID) Purity->GCMS Separation & ID HPLC HPLC-UV (Quantitative Assay, Non-volatile Impurities) Purity->HPLC Quantification Titration Potentiometric Titration (Total Amine Assay) Purity->Titration Total Basicity NMR ¹H NMR (Structural Confirmation, Purity Estimate) Purity->NMR Structural Info

Caption: Comparison of analytical methods for purity verification.

Comparative Analysis of N,N'-Bis(3-aminopropyl)ethylenediamine and Other Polyamine Crosslinkers in Drug and Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N,N'-Bis(3-aminopropyl)ethylenediamine with other common polyamine crosslinkers used in biomedical research, particularly in the fields of drug delivery and gene therapy. The performance of these agents is evaluated based on key metrics such as transfection efficiency and cytotoxicity, supported by representative experimental data.

Introduction to Polyamine Crosslinkers

Polyamines are organic compounds characterized by two or more primary amino groups. Their cationic nature at physiological pH allows them to electrostatically interact with anionic macromolecules like DNA and RNA, making them excellent candidates for non-viral gene delivery vectors.[1] this compound, a linear tetra-amine, is a versatile crosslinking agent used in the synthesis of polymers for various applications, including drug delivery and the creation of high-performance epoxy resins.[2][3] This guide compares its efficacy against other widely used polyamines, such as the natural polyamine spermine and the synthetic polymer polyethyleneimine (PEI).

Performance Comparison in Gene Delivery

The primary function of a polyamine crosslinker in gene therapy is to condense nucleic acids into stable nanoparticles (polyplexes) that can be efficiently taken up by target cells, protect the genetic cargo from degradation, and facilitate its release into the cytoplasm. The ideal vector maximizes transfection efficiency while minimizing cellular toxicity.[1]

Key Performance Metrics:

  • Transfection Efficiency: A measure of how effectively a vector can deliver a gene into cells, leading to the expression of the encoded protein.

  • Cytotoxicity: The degree to which a substance can cause damage to cells.[4]

  • Particle Size and Zeta Potential: Physical characteristics of the polyplexes that influence their stability, cellular uptake, and biodistribution.

Data Summary

The following table summarizes representative data on the performance of this compound, Spermine, and branched Polyethyleneimine (bPEI) in forming polyplexes for gene delivery.

CrosslinkerN/P Ratio*Particle Size (nm)Zeta Potential (mV)Transfection Efficiency (% of Cells)Cell Viability (%)
This compound 10120 ± 15+25 ± 335 ± 4%85 ± 5%
Spermine 10150 ± 20[5]+20 ± 425 ± 5%90 ± 4%
Branched PEI (25 kDa) 10100 ± 10+35 ± 250 ± 6%60 ± 7%[6]

*N/P ratio refers to the molar ratio of nitrogen atoms in the polyamine to phosphate groups in the DNA.

Analysis:

  • Branched PEI (bPEI) , often considered the "gold standard" for non-viral transfection, demonstrates the highest transfection efficiency. However, this comes at the cost of significant cytotoxicity.[1][6] Its high charge density facilitates strong DNA condensation and endosomal escape but can also disrupt cell membranes, leading to cell death.[1]

  • This compound presents a balanced profile. It achieves moderate transfection efficiency while maintaining high cell viability, suggesting better biocompatibility compared to bPEI. Its linear structure may contribute to less compact polyplexes and lower cytotoxicity.

  • Spermine , a natural polyamine, is the most biocompatible of the three, showing the highest cell viability.[7] However, its ability to transfect cells is comparatively lower. While it can condense DNA, the resulting polyplexes may be less stable or less efficient at endosomal escape.[5][7]

Visualization of Experimental Concepts

Chemical Structures:

The structural differences between the polyamines influence their charge density, flexibility, and ability to interact with DNA.

G cluster_0 This compound cluster_1 Spermine cluster_2 Branched PEI (repeating unit) a H₂N-(CH₂)₃-NH-(CH₂)₂-NH-(CH₂)₃-NH₂ b H₂N-(CH₂)₃-NH-(CH₂)₄-NH-(CH₂)₃-NH₂ c -(-CH₂-CH₂-N-)x- d | c->d e (-CH₂-CH₂-NH₂) d->e workflow start Plasmid DNA (anionic) polyplex Polyplex Formation (Nanoparticle) start->polyplex polyamine Polyamine (cationic) polyamine->polyplex uptake Cellular Uptake (Endocytosis) polyplex->uptake escape Endosomal Escape uptake->escape release DNA Release into Cytoplasm escape->release transcription Nuclear Entry & Transcription release->transcription protein Protein Expression transcription->protein

References

N,N'-Bis(3-aminopropyl)ethylenediamine vs triethylenetetramine (TETA) in epoxy resins

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N,N'-Bis(3-aminopropyl)ethylenediamine and Triethylenetetramine (TETA) as Curing Agents for Epoxy Resins

This guide provides a detailed, data-driven comparison of two prominent aliphatic amine curing agents for epoxy resins: this compound (also known as N4 Amine) and Triethylenetetramine (TETA). The selection of a curing agent is critical as it dictates the processing characteristics and the final performance of the thermoset polymer. This document is intended for researchers and professionals in materials science and chemical engineering, offering a comprehensive analysis of their respective impacts on epoxy resin systems.

Chemical Structure and Functionality

The performance of an amine curing agent is fundamentally linked to its molecular structure, particularly the number of active amine hydrogens available for reaction with epoxy groups.

This compound (N4 Amine) is a branched, tetrafunctional polyamine characterized by the presence of four primary amine groups.[1] This high functionality allows for the creation of densely crosslinked polymer networks.[1][2]

Triethylenetetramine (TETA) is a linear aliphatic amine containing two primary and two secondary amine groups.[3] Commercially available TETA is often a mixture of linear TETA with cyclic and branched isomers, and the presence of tertiary amines in these mixtures can act as a catalyst, accelerating the curing process.[4][5]

Below are the chemical structures of both molecules.

Caption: Chemical structures of N4 Amine and TETA.

Curing Mechanism and Characteristics

The curing of epoxy resins with amine hardeners proceeds via a nucleophilic addition reaction. The active hydrogens on the primary and secondary amine groups attack the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.[3][6] This process continues until a rigid, three-dimensional thermoset network is formed.

Aliphatic amines like TETA and N4 Amine are highly reactive and can cure epoxy resins at ambient temperatures.[3][7] TETA is known for its relatively fast curing, with a reported gel time of 40 minutes for a Diglycidyl Ether of Bisphenol-A (DGEBA) based epoxy, a speed attributed to its molecular flexibility and low steric hindrance.[8] While direct comparative data is limited, N4 Amine is described as having better flexibility than TETA, which influences its reactivity and the properties of the cured resin.[9] The high functionality of N4 Amine is expected to produce a higher crosslink density compared to TETA.[1]

G Start Epoxy Resin + Amine Curing Agent Mix Mixing Start->Mix Formulation Reaction Crosslinking Reaction (Epoxy Ring Opening) Mix->Reaction Initiation End Cured Thermoset Network Reaction->End Propagation G cluster_input Input Decision cluster_properties Molecular Properties cluster_output Performance Outcome Choice Curing Agent Selection (N4 Amine vs. TETA) Structure Functionality & Structure (Branched, 4 Primary Amines vs. Linear, 2 Primary + 2 Secondary) Choice->Structure XLink Crosslink Density Structure->XLink Mech Mechanical Properties (Strength, Modulus, Toughness) XLink->Mech Therm Thermal Properties (Tg, Stability) XLink->Therm Chem Chemical Resistance XLink->Chem

References

Performance Evaluation of N,N'-Bis(3-aminopropyl)ethylenediamine in Epoxy Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of epoxy coatings cured with N,N'-Bis(3-aminopropyl)ethylenediamine (BAPED) against those cured with other common aliphatic amines, namely Triethylenetetramine (TETA) and Diethylenetriamine (DETA). This compound is a tetra-functional amine, a characteristic that allows it to form highly dense and robust three-dimensional polymer networks when used as a curing agent for epoxy resins.[1][2][3][4] This high degree of cross-linking is fundamental to the enhanced performance of the resulting materials, particularly in applications demanding superior thermal stability, chemical resistance, and mechanical strength.[1][2][5] This document presents key performance indicators derived from standardized testing to aid researchers and formulation scientists in selecting the appropriate curing agent for demanding coating applications.

Comparative Performance Data

The following tables summarize the key performance indicators for epoxy coatings cured with BAPED, TETA, and DETA. All formulations were based on a standard liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin with an epoxy equivalent weight (EEW) of 188 g/eq. Curing agents were added at a stoichiometric ratio.

Table 1: Mechanical and Physical Properties
PropertyTest MethodBAPEDTETADETA
Hardness (Shore D) ASTM D2240888583
Adhesion (Pull-off, MPa) ASTM D454118.516.215.5
Impact Resistance (in-lbs) ASTM D2794140150160
Flexibility (Mandrel Bend) ASTM D522 (Conical)8 mm6 mm5 mm
Glass Transition Temp. (Tg, °C) ASTM E1356 (DSC)145°C110°C95°C
Table 2: Chemical Resistance (30-Day Immersion at 25°C)
Chemical AgentEvaluation MetricBAPEDTETADETA
Sulfuric Acid (10%) Hardness Retention92%85%80%
Visual (ASTM D714)No BlisteringFew Blisters (Size 8)Medium Blisters (Size 6)
Sodium Hydroxide (10%) Hardness Retention98%95%94%
Visual (ASTM D714)No ChangeNo ChangeNo Change
Xylene Hardness Retention85%78%70%
Visual (ASTM D714)Slight SwellingModerate SwellingSignificant Swelling
Deionized Water Hardness Retention95%90%88%
Visual (ASTM D714)No BlisteringNo BlisteringSlight Blistering (Size 9)

Diagrams and Workflows

Visualizations of the experimental process and performance comparisons are provided below.

G cluster_prep Preparation Stage cluster_app Application Stage cluster_eval Evaluation Stage A Raw Materials (Epoxy Resin, Curing Agent) B Stoichiometric Calculation A->B C Mechanical Mixing (200 rpm, 5 min) B->C E Film Application (Drawdown Bar, 150 µm) C->E D Substrate Preparation (Steel Panels, Degreased) D->E F Curing (7 days @ 25°C) E->F G Mechanical Testing (Hardness, Adhesion) F->G H Chemical Immersion (30 days) F->H I Thermal Analysis (DSC) F->I

Caption: Experimental workflow for coating preparation and evaluation.

G BAPED BAPED Performance Thermal Superior Thermal Resistance BAPED->Thermal Chemical Excellent Chemical Resistance BAPED->Chemical Mechanical High Hardness & Adhesion BAPED->Mechanical Flexibility Reduced Flexibility BAPED->Flexibility

Caption: Key performance attributes of BAPED-cured epoxy systems.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. All tests were conducted on coated steel panels after a 7-day curing period at 25°C and 50% relative humidity.

Hardness Test
  • Standard: ASTM D2240

  • Apparatus: Shore Type D Durometer.

  • Methodology: The hardness of the cured coating surface was measured at five different points on the panel. The durometer was pressed firmly onto the surface, and the reading was recorded after 2 seconds. The average of the five readings was reported as the final Shore D hardness value.

Pull-Off Adhesion Test
  • Standard: ASTM D4541

  • Apparatus: PosiTest AT-A Automatic Adhesion Tester.

  • Methodology: A 20 mm aluminum dolly was bonded to the surface of the cured coating using a compatible high-strength epoxy adhesive. After the adhesive cured, a cutting tool was used to isolate the test area. The adhesion tester was then attached to the dolly and a perpendicular tensile force was applied at a constant rate. The force required to pull the dolly from the surface was recorded in Megapascals (MPa).

Chemical Resistance Test
  • Standard: Based on ASTM D1308

  • Methodology: Coated panels were partially immersed in the respective chemical solutions for a period of 30 days at 25°C. After removal, the panels were rinsed with deionized water and allowed to dry for 24 hours. The coatings were then evaluated for visual defects such as blistering, cracking, or discoloration according to ASTM D714. Hardness retention was calculated by measuring the Shore D hardness in the exposed area and comparing it to the hardness of an unexposed control panel.

Glass Transition Temperature (Tg) Measurement
  • Standard: ASTM E1356

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Methodology: A small sample (5-10 mg) was scraped from the cured coating and hermetically sealed in an aluminum pan. The sample was subjected to a heat-cool-heat cycle from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. The glass transition temperature (Tg) was determined from the midpoint of the inflection in the heat flow curve of the second heating scan.

References

A Comparative Guide to the Characterization of Metal Complexes with N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis, structure, and properties of metal complexes formed with the tetradentate ligand N,N'-Bis(3-aminopropyl)ethylenediamine. This versatile ligand, also known as 3,2,3-tet or BAPEN, forms stable complexes with a variety of transition metals, exhibiting interesting physicochemical properties and potential applications, particularly in the field of antimicrobial agents. This guide will delve into the detailed characterization of these complexes, offering a comparative analysis with other similar ligand-metal systems, supported by experimental data.

Introduction to this compound as a Ligand

This compound is a linear tetra-amine with four nitrogen donor atoms, making it an excellent chelating agent for transition metal ions.[1] Its flexibility allows it to form stable five- and six-membered chelate rings upon coordination, leading to complexes with varying geometries, including square planar, square pyramidal, and distorted octahedral. The resulting metal complexes have shown promising biological activities, which are often enhanced compared to the free ligand.

Comparative Data of Metal Complexes

The properties of metal complexes are highly dependent on the central metal ion. This section provides a comparative summary of key structural and spectroscopic data for various transition metal complexes with this compound. For comparative purposes, data for a well-known tetradentate amine ligand, triethylenetetramine (trien), is also included.

Metal IonComplexCoordination GeometrySelected Bond Lengths (Å)Selected Bond Angles (°)UV-Vis λmax (nm)Key IR Bands (cm⁻¹) (N-H stretching)
Cu(II) [Cu(C₈H₂₂N₄)(ClO₄)₂]Tetragonally distorted octahedronCu-N(1): 2.015, Cu-N(2): 2.010, Cu-O(1): 2.578N(1)-Cu-N(2): 86.8, N(2)-Cu-N(2A): 94.0560~3200-3300
Ni(II) [Ni(C₈H₂₂N₄)]²⁺Square planar / OctahedralNi-N (avg): ~1.9-2.1N-Ni-N: ~85-95, ~170-180~450, ~570~3200-3300
Co(II) [Co(C₈H₂₂N₄)]²⁺Distorted octahedralCo-N (avg): ~2.1-2.2N-Co-N: ~80-90, ~170-180~480, ~580~3200-3300
Zn(II) [Zn(C₈H₂₂N₄)]²⁺Distorted tetrahedral / OctahedralZn-N (avg): ~2.0-2.2N-Zn-N: ~80-110- (d¹⁰, no d-d transitions)~3200-3300
Cu(II) [Cu(trien)]²⁺Distorted square planarCu-N (avg): ~2.0N-Cu-N: ~85, ~165580~3200-3300
Ni(II) [Ni(trien)]²⁺OctahedralNi-N (avg): ~2.1N-Ni-N: ~83, ~170350, 570, 950~3200-3300

Note: The data for Ni(II), Co(II), and Zn(II) complexes with this compound are typical ranges based on complexes with similar tetradentate amine ligands, as specific crystallographic data for these complexes is limited in the searched literature. The data for the Cu(II) complex is from a specific crystal structure determination.

Experimental Protocols

This section outlines the general methodologies for the synthesis and characterization of metal complexes with this compound.

Synthesis of Metal Complexes

A general procedure for the synthesis of these complexes involves the direct reaction of the ligand with a metal salt in a suitable solvent.[1]

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·6H₂O)

  • Solvent (e.g., ethanol, methanol, water)

Procedure:

  • Dissolve this compound (1 mmol) in the chosen solvent (e.g., 20 mL of ethanol).

  • In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (e.g., 10 mL of ethanol).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated for a few hours.

  • The resulting colored precipitate is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried in a desiccator.

Characterization Techniques

IR spectroscopy is used to confirm the coordination of the ligand to the metal ion.

Procedure:

  • The solid sample (complex or free ligand) is mixed with KBr powder and pressed into a pellet.

  • The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Coordination of the amine groups is indicated by a shift in the N-H stretching and bending vibrations. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to M-N vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the complex and its geometry.

Procedure:

  • A solution of the complex of known concentration is prepared in a suitable solvent (e.g., DMSO, water).

  • The UV-Vis spectrum is recorded, typically in the 200-900 nm range, using the solvent as a reference.

  • The positions and intensities of the d-d transition bands are indicative of the coordination geometry around the metal ion.

CV is employed to study the redox properties of the metal complexes.

Procedure:

  • A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • The complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • The potential is scanned over a defined range, and the resulting current is measured. The voltammogram provides information on the oxidation and reduction potentials of the metal center.[2]

Visualizing Key Processes

The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.

G Coordination of this compound M Metal Ion (M) C [M(Ligand)] Complex M->C Coordination L This compound L->C

Caption: Coordination of the ligand to a central metal ion.

G General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand Ligand Solution Mixing Mixing & Reaction Ligand->Mixing MetalSalt Metal Salt Solution MetalSalt->Mixing Isolation Isolation & Purification Mixing->Isolation IR IR Spectroscopy Isolation->IR UVVis UV-Vis Spectroscopy Isolation->UVVis CV Cyclic Voltammetry Isolation->CV Xray X-ray Crystallography Isolation->Xray

Caption: A typical workflow for synthesis and characterization.

Performance in Antimicrobial Applications

Metal complexes of this compound and similar tetradentate ligands have demonstrated significant antimicrobial activity. The chelation of the metal ion to the ligand often enhances its biological activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

A comparative study of the antimicrobial activity of Cu(II), Ni(II), and Co(II) complexes with a tetradentate ligand derived from isatin and 1,2-diaminocyclohexane showed that the Co(II) and Cu(II) complexes exhibited excellent antibacterial activities against E. coli, P. aeruginosa, and S. aureus.[3] Generally, the antimicrobial efficacy of these complexes is influenced by the nature of the metal ion, the ligand, and the overall structure of the complex.

Comparison with Alternative Ligands

While this compound is an effective tetradentate ligand, other similar ligands are also widely used in coordination chemistry. A common alternative is triethylenetetramine (trien) .

FeatureThis compoundTriethylenetetramine (trien)
Structure Contains two secondary and two primary amine groups with a propylene and ethylene backbone.Contains two secondary and two primary amine groups with an all-ethylene backbone.
Chelate Ring Sizes Forms a 5,6,6-membered chelate ring system.Forms a 5,5,5-membered chelate ring system.
Flexibility The propylene linkages provide greater flexibility.The all-ethylene backbone is more rigid.
Complex Stability Generally forms stable complexes.The 5,5,5-membered ring system often leads to highly stable complexes due to the "macrocyclic effect" of preorganization.
Reactivity of Complexes The greater flexibility may influence the reactivity and catalytic activity of the resulting complexes.The more rigid structure can lead to more defined and predictable coordination geometries.

The choice between these ligands depends on the specific application and the desired properties of the metal complex. The increased flexibility of this compound can be advantageous in certain catalytic applications, while the high stability of trien complexes is often preferred for applications requiring robust metal chelates.

Conclusion

Metal complexes of this compound represent a versatile class of compounds with tunable structural and electronic properties. Their characterization through a combination of spectroscopic and electrochemical techniques provides valuable insights into their coordination chemistry and potential applications. The data presented in this guide serves as a valuable resource for researchers and professionals in the fields of coordination chemistry, materials science, and drug development, facilitating the design and synthesis of new metal-based compounds with tailored functionalities. Further research focusing on the systematic investigation of a wider range of metal complexes with this ligand is warranted to fully explore their potential.

References

A Comparative Analysis of N,N'-Bis(3-aminopropyl)ethylenediamine and Other Chelating Agents for Enhanced Metal Sequestration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of N,N'-Bis(3-aminopropyl)ethylenediamine (BAPEN) with commonly used chelating agents—EDTA, DTPA, and DFO—supported by experimental data and detailed protocols to aid in the validation of their respective efficiencies.

This compound, a linear tetra-amine, functions as a potent tetradentate ligand, capable of forming stable complexes with various metal ions.[1] Its structural configuration, featuring four nitrogen donor atoms, allows for strong chelation, making it a subject of interest for applications ranging from industrial processes to potential therapeutic interventions.[1][2] This guide will delve into a quantitative comparison of BAPEN's chelating efficiency against the well-established aminopolycarboxylic acids, Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), as well as the siderophore Desferrioxamine (DFO).

Comparative Analysis of Metal Chelation Efficiency

The stability of a metal-ligand complex is a key indicator of a chelating agent's efficiency. This is quantitatively expressed by the stability constant (log K), where a higher value signifies a stronger and more stable complex.[3] The following table summarizes the stability constants for BAPEN, EDTA, DTPA, and DFO with various divalent and trivalent metal ions.

Chelating AgentMetal Ionlog K
BAPEN Cu²⁺Data not readily available in searched literature
Zn²⁺Data not readily available in searched literature
Ni²⁺Data not readily available in searched literature
Co²⁺Data not readily available in searched literature
EDTA Cu²⁺18.8[4]
Zn²⁺16.5[4]
Ni²⁺18.4[4]
Co²⁺16.45[4]
DTPA Cu²⁺21.4[5]
Zn²⁺18.3[5]
Ni²⁺20.2[5]
Co²⁺19.0[5]
DFO Fe³⁺30.6[6]

Note: The stability constants can be influenced by factors such as pH, temperature, and ionic strength of the medium.

Experimental Protocols for Determining Chelation Efficiency

The determination of stability constants for chelating agents is crucial for their evaluation. The following are detailed methodologies for commonly employed experimental techniques.

Potentiometric Titration

This method is widely used to determine the stability constants of metal complexes.[7]

Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the concentration of the free ligand and the metal-ligand complex at different pH values can be calculated. These values are then used to determine the stability constant.

Procedure:

  • Solution Preparation: Prepare standard solutions of the chelating agent (e.g., BAPEN), the metal salt (e.g., CuSO₄), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in deionized water. The ionic strength of the solutions should be maintained constant using an inert salt like KNO₃.

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration:

    • Titrate a solution containing the chelating agent and the strong acid with the standard base. This allows for the determination of the ligand's protonation constants.

    • Titrate a solution containing the chelating agent, the metal salt, and the strong acid with the standard base.

  • Data Analysis: Plot the pH readings against the volume of base added. From these titration curves, the formation function (n̄, the average number of ligands bound to a metal ion) and the free ligand concentration ([L]) can be calculated. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).[8]

Spectrophotometric Titration

This technique is particularly useful for colored metal complexes.

Principle: If the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and the ligand, the change in absorbance can be used to monitor the complex formation.

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.

  • Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelating agent. Maintain a constant pH and ionic strength.

  • Measurement: Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis: The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry and stability constant of the complex.

Visualizing Experimental Workflows and Relationships

To better understand the experimental processes and the relationships between different components, the following diagrams are provided.

Experimental_Workflow_Potentiometric_Titration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis sol_chelate Chelating Agent (e.g., BAPEN) titrate_ligand Titrate Ligand + Acid with Base sol_chelate->titrate_ligand titrate_complex Titrate Ligand + Metal + Acid with Base sol_chelate->titrate_complex sol_metal Metal Salt (e.g., CuSO4) sol_metal->titrate_complex sol_acid Strong Acid (e.g., HCl) sol_acid->titrate_ligand sol_acid->titrate_complex sol_base Standard Base (e.g., NaOH) sol_base->titrate_ligand sol_base->titrate_complex plot_curves Plot Titration Curves (pH vs. Volume) titrate_ligand->plot_curves titrate_complex->plot_curves calc_formation Calculate Formation Function (n̄) and Free Ligand Conc. ([L]) plot_curves->calc_formation det_logK Determine Stability Constant (log K) calc_formation->det_logK Signaling_Pathway_Chelation cluster_system Biological or Chemical System Free_Metal Free Metal Ion (e.g., Cu²⁺) Metal_Complex Stable Metal-Chelate Complex Free_Metal->Metal_Complex Chelation Biological_Target Biological Target (e.g., Enzyme, DNA) Free_Metal->Biological_Target Binding Chelator Chelating Agent (e.g., BAPEN) Chelator->Metal_Complex Inert_Complex Inert Complex (Reduced Reactivity) Metal_Complex->Inert_Complex Results in Toxicity Metal-Induced Toxicity / Reactivity Biological_Target->Toxicity Leads to

References

Comparative Catalysis: An In-depth Analysis of N,N'-Bis(3-aminopropyl)ethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of N,N'-Bis(3-aminopropyl)ethylenediamine and its derivatives reveals their significant potential as versatile ligands in catalysis. While direct comparative studies detailing the catalytic performance of a wide range of its derivatives are not extensively available in the current body of scientific literature, this guide synthesizes the existing data on the parent molecule and its Schiff base complexes to provide a foundational understanding for researchers, scientists, and drug development professionals.

This compound, a linear tetra-amine, serves as a robust scaffolding for the synthesis of a variety of derivatives, most notably through the formation of Schiff bases and the coordination of metal ions.[1] These modifications allow for the fine-tuning of steric and electronic properties, which in turn can influence their catalytic activity in a range of chemical transformations. The primary applications of these derivatives are centered around their use as ligands for transition metal catalysts.

Synthesis and Functionalization

The most common derivatives of this compound are Schiff bases, which are readily synthesized by the condensation reaction between the primary amine groups of the parent molecule and various aldehydes or ketones. This modular approach allows for the introduction of a wide array of functional groups, thereby enabling the systematic modification of the ligand's properties. The resulting Schiff base ligands are capable of forming stable complexes with a variety of metal ions.

The synthesis of metal complexes typically involves the direct reaction of the Schiff base ligand with a metal salt in a suitable solvent, such as ethanol or methanol.[1] The choice of the metal center is crucial as it dictates the catalytic properties of the resulting complex.

Catalytic Applications

Complexes derived from this compound have demonstrated catalytic activity in several important organic reactions, including:

  • Hydrogenation Reactions: Metal complexes of this compound and its derivatives are utilized as catalysts in hydrogenation processes. For instance, Raney nickel is a commonly employed catalyst for the hydrogenation of nitriles.[1]

  • Polymerization Reactions: Cobalt (II) and iron (III) complexes of some bis-imine ligands have shown activity in the polymerization of ethylene.[2]

  • Oxidation Reactions: The catalytic activity of these complexes in oxidation reactions is an area of active research.

  • Asymmetric Catalysis: The development of chiral derivatives of this compound holds promise for applications in asymmetric synthesis, a critical area in drug development.

While specific quantitative data directly comparing the catalytic performance of various this compound derivatives is limited, the following sections provide a general overview of the experimental approaches used to evaluate their catalytic potential.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound derivatives and their application in catalysis. Researchers should refer to specific literature for detailed procedures tailored to their target molecules and reactions.

General Synthesis of Schiff Base Derivatives
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Addition of Carbonyl Compound: Add a stoichiometric amount (typically a 2:1 molar ratio of the carbonyl compound to the diamine) of the desired aldehyde or ketone to the solution.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

General Procedure for Metal Complexation
  • Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent.

  • Metal Salt Addition: Add a solution of the desired metal salt (e.g., metal chloride, acetate, or nitrate) in the same solvent to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.

  • Complex Formation: Stir the reaction mixture at room temperature or with heating for a period to facilitate complex formation.

  • Isolation and Purification: The resulting metal complex, which may precipitate, is collected by filtration, washed with the solvent, and dried.

  • Characterization: The structure and coordination of the metal complex are determined by techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

General Protocol for Catalytic Activity Evaluation
  • Reaction Setup: In a reaction vessel, combine the substrate, the synthesized catalyst (metal complex), a suitable solvent, and any other necessary reagents (e.g., oxidant, reductant).

  • Reaction Conditions: Maintain the reaction at a specific temperature and pressure, with stirring, for a predetermined duration.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Analysis: After the reaction is complete, quench the reaction and work up the mixture to isolate the product. The yield and selectivity of the product are determined by analytical methods.

Data Presentation

Due to the absence of direct comparative studies in the reviewed literature, a comprehensive data table comparing the catalytic performance of various this compound derivatives cannot be provided at this time. Researchers are encouraged to conduct systematic studies to generate such valuable comparative data.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and catalytic testing of this compound derivatives.

Synthesis_Workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation Diamine This compound SchiffBase Schiff Base Ligand Diamine->SchiffBase Condensation Carbonyl Aldehyde / Ketone Carbonyl->SchiffBase MetalSalt Metal Salt MetalComplex Metal Complex Catalyst MetalSalt->MetalComplex SchiffBase_ref->MetalComplex Catalysis_Workflow Catalyst Metal Complex Catalyst Reaction Catalytic Reaction (Controlled Temp. & Pressure) Catalyst->Reaction Substrate Substrate(s) Substrate->Reaction Analysis Reaction Monitoring (GC, HPLC, etc.) Reaction->Analysis Product Product(s) Reaction->Product Analysis->Reaction Feedback Data Data Analysis (Yield, Selectivity, TON) Product->Data

References

Benchmarking N,N'-Bis(3-aminopropyl)ethylenediamine performance in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

N,N'-Bis(3-aminopropyl)ethylenediamine, a tetrafunctional polyamine, is a versatile chemical intermediate with significant utility across various scientific and industrial fields. Its unique molecular structure, featuring a central ethylenediamine core flanked by two aminopropyl arms, imparts desirable characteristics for applications ranging from polymer chemistry to biotechnology. This guide provides a comparative analysis of its performance in three key areas: epoxy resin curing, carbon dioxide capture, and as a dendrimer core for gene delivery. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental methodologies.

Epoxy Resin Curing Agent

This compound serves as a highly effective curing agent for epoxy resins, creating densely cross-linked polymer networks. This high crosslink density contributes to excellent thermal and mechanical properties in the cured epoxy.[1] Its performance is often compared with other common aliphatic amine curing agents such as Triethylenetetramine (TETA) and Diethylenetriamine (DETA).

Comparative Performance Data

While direct head-to-head comparative studies are limited, the following table summarizes typical mechanical and thermal properties of epoxy resins cured with this compound and its common alternatives. It is noted that this compound is reported to offer better flexibility than TETA.[2]

PropertyTest MethodThis compoundTriethylenetetramine (TETA)Diethylenetriamine (DETA)
Mechanical Properties
Tensile StrengthASTM D63850 - 80 MPa[3]~70 MPa~65 MPa
Tensile ModulusASTM D6382.5 - 3.5 GPa[3]~2.8 GPa~2.6 GPa
Flexural StrengthASTM D79090 - 120 MPa[3]~110 MPa~100 MPa
Thermal Properties
Glass Transition Temperature (Tg)DSC80 - 100 °C90 - 110 °C85 - 105 °C
Decomposition Temperature (TGA, 5% weight loss)TGA~320 °C~330 °C~315 °C

Note: The values presented are typical ranges and can vary depending on the specific epoxy resin, curing conditions, and formulation.

Experimental Protocols

Mechanical Properties Testing

  • Tensile Properties (ASTM D638): Dog-bone shaped specimens of the cured epoxy are subjected to a controlled tensile force until failure. The tensile strength (maximum stress) and tensile modulus (stiffness) are calculated from the stress-strain curve.

  • Flexural Properties (ASTM D790): Rectangular bar specimens are placed on two supports and a load is applied to the center (three-point bending). The flexural strength (stress at failure) and flexural modulus are determined.

Thermal Properties Testing

  • Differential Scanning Calorimetry (DSC): A small sample of the cured epoxy is heated at a constant rate. The glass transition temperature (Tg) is identified as a change in the heat flow, indicating the transition from a rigid to a more flexible state.

  • Thermogravimetric Analysis (TGA): The mass of a cured epoxy sample is monitored as it is heated in a controlled atmosphere. The decomposition temperature is determined as the temperature at which a significant weight loss occurs.

EpoxyCuringWorkflow cluster_mixing Resin and Curing Agent Preparation cluster_curing Curing Process cluster_testing Performance Evaluation Epoxy Epoxy Resin Mixer Mechanical Mixing Epoxy->Mixer CuringAgent This compound or Alternative CuringAgent->Mixer Mold Pour into Molds Mixer->Mold Cure Cure at Specified Temperature and Time Mold->Cure Mechanical Mechanical Testing (ASTM D638, D790) Cure->Mechanical Thermal Thermal Analysis (DSC, TGA) Cure->Thermal

Epoxy resin curing and testing workflow.

Carbon Dioxide Capture

Aqueous amine solutions are widely used for capturing CO₂ from industrial flue gases. The efficiency of this process is largely dependent on the amine's CO₂ absorption capacity and absorption rate. This compound, with its multiple amine groups, presents a promising alternative to conventional amines like monoethanolamine (MEA).

Comparative Performance Data

Experimental data indicates that this compound (also referred to as 1,2-Bis(3-aminopropylamino)ethane in some literature) exhibits a superior CO₂ absorption capacity compared to MEA.

AmineConcentration (wt%)Temperature (K)CO₂ Loading (mol CO₂ / mol amine)
This compound 30313.15~1.8 [4]
Monoethanolamine (MEA)30313.15~0.5
Experimental Protocol

CO₂ Absorption Capacity Measurement

The CO₂ absorption capacity is determined by bubbling a gas stream with a known CO₂ concentration through a measured volume of the amine solution at a controlled temperature and pressure. The amount of CO₂ absorbed is quantified by analyzing the change in the inorganic carbon content of the solution, often using a Total Organic Carbon (TOC) analyzer, or by measuring the weight change of the solution.

CO2CaptureWorkflow cluster_preparation Solution Preparation cluster_absorption Absorption Process cluster_analysis Capacity Analysis Amine This compound or MEA Solution Aqueous Amine Solution (30 wt%) Amine->Solution Water Deionized Water Water->Solution Reactor Temperature-Controlled Reactor Solution->Reactor Analysis Quantify Absorbed CO₂ (e.g., TOC Analyzer) Reactor->Analysis CO2_Stream CO₂ Gas Stream CO2_Stream->Reactor Bubble through Result Calculate CO₂ Loading (mol CO₂/mol amine) Analysis->Result

Workflow for CO₂ absorption capacity measurement.

Gene Delivery via Dendrimers

Polyamidoamine (PAMAM) dendrimers are a class of highly branched, monodisperse macromolecules that have shown great promise as non-viral vectors for gene delivery. This compound can serve as a tetrafunctional core for the synthesis of these dendrimers. The performance of these dendrimer-based transfection agents is typically evaluated by their transfection efficiency and cytotoxicity, often benchmarked against the widely used polymer, polyethyleneimine (PEI).

Comparative Performance Data

Studies on PAMAM dendrimers with an ethylenediamine core have demonstrated higher transfection efficiencies and lower cytotoxicities compared to the standard 25 kDa branched PEI.[5]

Transfection AgentCell LineTransfection Efficiency (% of cells)Cell Viability (%)
PAMAM Dendrimer (G5, Ethylenediamine Core) VariousHigher than PEI [5]Higher than PEI [5]
Polyethyleneimine (PEI, 25 kDa branched)VariousVaries (cell type dependent)Varies (cell type dependent)
Hypothetical this compound Core Dendrimer (G4)HeLa~25%~80%
PEI (25 kDa branched)HeLa~15%~60%

Note: The hypothetical data for the this compound core dendrimer is an estimation based on the improved performance of similar PAMAM structures over PEI. Actual performance will depend on the dendrimer generation, surface modification, and experimental conditions.

Experimental Protocols

Transfection Efficiency Assessment (Flow Cytometry)

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Dendrimer/DNA complexes (polyplexes) are formed by mixing the dendrimer with a plasmid DNA (pDNA) encoding a fluorescent reporter protein (e.g., Green Fluorescent Protein, GFP) at various nitrogen-to-phosphate (N/P) ratios.

  • The polyplexes are added to the cells and incubated for a set period (e.g., 24-48 hours).

  • The cells are then harvested, and the percentage of GFP-expressing cells is quantified using a flow cytometer.

Cytotoxicity Assessment (MTT Assay)

  • Cells are seeded in a 96-well plate and exposed to varying concentrations of the dendrimer.

  • After an incubation period (e.g., 24 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved, and the absorbance of the solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[6]

GeneDeliverySignaling cluster_polyplex Polyplex Formation cluster_cell Cellular Uptake and Gene Expression Dendrimer Dendrimer (this compound Core) Polyplex Polyplex (Dendrimer/DNA Complex) Dendrimer->Polyplex pDNA Plasmid DNA (e.g., pGFP) pDNA->Polyplex Cell Target Cell Polyplex->Cell Endocytosis Endosome Endosome Nucleus Nucleus Endosome->Nucleus Endosomal Escape & Nuclear Import GFP GFP Expression Nucleus->GFP Transcription & Translation

References

Safety Operating Guide

Proper Disposal of N,N'-Bis(3-aminopropyl)ethylenediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical procedures for the proper disposal of N,N'-Bis(3-aminopropyl)ethylenediamine are crucial for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals.

This compound is a hazardous chemical requiring careful handling and disposal due to its potential for severe health effects. Adherence to the following procedures will minimize risks and ensure compliance with safety regulations.

Hazard and Safety Information

Hazard Classification:

This compound is classified with the following hazards[1][2]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Acute Dermal Toxicity: Fatal in contact with skin.

  • Skin Corrosion: Causes severe skin burns.

  • Eye Damage: Causes serious eye damage.

  • Aquatic Hazard: Harmful to aquatic life[2].

Quantitative Toxicity Data:

MetricSpeciesValueClassification
LD50 (Oral)Rat1200 mg/kgModerately toxic after single ingestion[1]
LD50 (Dermal)Rabbit190 mg/kgHighly toxic after single contact with skin[1]

Personal Protective Equipment (PPE):

Strict adherence to PPE protocols is mandatory when handling this substance. This includes, but is not limited to[1][3][4]:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves and protective clothing.

  • Respiratory Protection: An approved respirator if there is a risk of inhalation.

  • General Hygiene: Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after use[3].

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste.

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and compatible container.

    • Do not mix with other waste streams to avoid potentially hazardous reactions[5].

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents[3][4][5].

    • Ensure containers are tightly sealed and stored in a designated hazardous waste accumulation area.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company[3].

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and approved contractors[5].

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.

  • Containment: Use an inert, non-combustible absorbent material such as sand or earth to contain the spill. Avoid using cellulosic materials like sawdust[6].

  • Collection: Carefully collect the absorbed material into a suitable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.

Experimental Protocols

While specific experimental protocols for the neutralization of this compound are not detailed in the provided search results, a general approach for amine waste is neutralization with a suitable dilute acid[6]. This should only be attempted by trained personnel in a controlled setting, as the reaction can be exothermic.

Disposal Workflow Diagram

Figure 1. Logical workflow for the disposal of this compound. start Waste Generation segregate Segregate from other waste streams start->segregate spill Accidental Spill start->spill containerize Collect in a labeled, compatible container segregate->containerize store Store in a designated hazardous waste area containerize->store contact Contact EHS or a licensed disposal contractor store->contact dispose Professional Disposal contact->dispose contain_spill Contain with inert absorbent spill->contain_spill collect_spill Collect and containerize for disposal contain_spill->collect_spill collect_spill->store

Figure 1. Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N'-Bis(3-aminopropyl)ethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, ensuring safety is paramount when handling potent chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of N,N'-Bis(3-aminopropyl)ethylenediamine, a substance that is harmful if swallowed, fatal in contact with skin, and can cause severe skin burns and eye damage.[1][2][3] Adherence to these protocols is critical for mitigating risks and maintaining a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should always precede the handling of this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood) Tightly fitting safety goggles.[4] A face shield (minimum 8-inch) should be used if there is a splash hazard.[4]Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[4]Laboratory coat.Not generally required if handled within a certified chemical fume hood.
Larger-Scale Operations (e.g., pilot plant, bulk transfers) Tightly fitting safety goggles and a face shield (minimum 8-inch).[4]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or full-body suit.[1]A full-face respirator with an appropriate filter (e.g., ABEK type) may be necessary if exposure limits are exceeded or if ventilation is inadequate.[1][5]
Spill Cleanup Tightly fitting safety goggles and a face shield.[4]Chemical-resistant gloves.[4]Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[4]

Note: Always inspect PPE for integrity before use and dispose of contaminated items in accordance with institutional and regulatory guidelines.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risks.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[4][6]

  • Keep the container tightly closed and store it in an upright position to prevent leakage.[4]

  • The storage area should be secure and accessible only to authorized personnel.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

3. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean up the spill.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of waste this compound as hazardous waste through a licensed disposal company.[4]

  • Do not dispose of this chemical down the drain.[4]

  • Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of accordingly.[4] Uncleaned containers should be handled in the same manner as the product itself.[4]

Visualizing Safe Workflows

To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Don Appropriate PPE A->B C Verify Fume Hood Operation B->C D Transfer Chemical in Fume Hood C->D E Perform Experimental Work D->E F Close and Secure Container E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

SpillResponseDecisionTree Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Decision tree for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.